molecular formula C13H15BrN2O B596168 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-85-7

3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Cat. No.: B596168
CAS No.: 1272755-85-7
M. Wt: 295.18
InChI Key: BOOFRKQRROOKSN-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS 1272755-85-7) is a high-value chemical building block with the molecular formula C 13 H 15 BrN 2 O and a molecular weight of 295.18 g/mol [ citation:1 ]. This compound features a diazaspiro[4.4]nonane core scaffold, a structure of significant interest in medicinal chemistry for constructing three-dimensional frameworks in drug discovery programs. The incorporation of the 3-bromophenyl moiety provides a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space. The diazaspirocyclic core is recognized as a key structural element in the development of novel therapeutic agents. Specifically, research and patent literature indicate that related diazaspiro[4.4]nonan-2-one derivatives are investigated as potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors [ citation:7 ]. These inhibitors have demonstrated potential for the treatment and prophylaxis of a range of diseases, including cardiovascular disorders (such as hypertension, heart failure, and atherosclerosis), fibrotic diseases , neuropathic pain , autoimmune diseases , and oncological conditions [ citation:7 ]. As such, this compound serves as a critical precursor in the synthesis of biologically active molecules targeting these pathways. Available from multiple certified suppliers with purities typically ranging from 95% to 99% [ citation:1 ][ citation:4 ], it is offered in various packaging formats from grams to kilograms to support all stages of the research and development workflow. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-10-5-3-4-9(8-10)11-12(17)16-13(15-11)6-1-2-7-13/h3-5,8,11,15H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOFRKQRROOKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs, predictive models, and established synthetic methodologies to offer a detailed profile. The guide covers the compound's structure, physicochemical properties, a proposed synthetic route via the Ugi multicomponent reaction, expected spectral characteristics, and potential applications in drug discovery, with a focus on the pharmacological relevance of the spirocyclic lactam scaffold.

Introduction: The Significance of Spirocyclic Lactams in Drug Discovery

Spirocyclic scaffolds have garnered considerable attention in modern medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological properties such as enhanced potency, selectivity, and metabolic stability.[1] The rigid conformation of spirocycles provides a unique structural framework that can effectively probe the binding sites of biological targets.[2] Among these, the 1,4-diazaspiro[4.4]nonan-2-one core, a type of spiro-lactam, is a particularly valuable motif. Lactams are cyclic amides that are prevalent in a wide array of biologically active compounds, including antibiotics. The incorporation of a spirocyclic system into a lactam structure introduces conformational rigidity and novel exit vectors for substituent placement, making them attractive for library synthesis and lead optimization in drug discovery programs.[1][3]

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a spirocyclic lactam core with a 3-bromophenyl substituent.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 1272755-85-7[4]
Molecular Formula C₁₃H₁₅BrN₂O[4]
Molecular Weight 295.18 g/mol [5]
IUPAC Name This compound
Canonical SMILES C1CCC2(C1)N=C(C(=O)N2)C3=CC=CC(=C3)Br

Table 2: Predicted Physicochemical Properties of 3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 41.13 Ų[5]
logP (Octanol-Water Partition Coefficient) 2.4799[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 2[5]
Rotatable Bonds 1[5]

The predicted logP value suggests that the compound possesses moderate lipophilicity, a key parameter influencing oral bioavailability and cell membrane permeability. The TPSA is within a range that is generally considered favorable for drug-likeness.

Solubility: Direct experimental solubility data is unavailable. However, based on its predicted logP and the presence of polar functional groups (amide and secondary amines), this compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. Its solubility in aqueous solutions is likely to be low.

Synthesis and Mechanistic Insights

Multicomponent reactions (MCRs) are highly efficient synthetic strategies for the construction of complex molecular architectures from simple starting materials in a single step. The Ugi four-component reaction (U-4CR) is a particularly powerful MCR for the synthesis of α-aminoacyl amide derivatives and is a plausible and efficient method for the synthesis of the 1,4-diazaspiro[4.4]nonan-2-one scaffold.[6][7]

Proposed Synthetic Pathway: Ugi Four-Component Reaction

A plausible synthetic route to this compound involves the reaction of four key components: an amine, a ketone, an isocyanide, and a carboxylic acid.

Figure 1: Proposed Ugi Reaction for the Synthesis of this compound

Ugi_Reaction reactants Cyclopentanone + 1,2-Diaminoethane + 3-Bromobenzaldehyde + Isocyanide intermediate α-Adduct reactants->intermediate Ugi Reaction product This compound intermediate->product Intramolecular Cyclization

Caption: Proposed synthetic pathway via the Ugi reaction.

Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of a 1,4-diazaspiro[4.4]nonan-2-one core via an Ugi reaction, which can be adapted for the specific synthesis of the target compound.

  • Reaction Setup: To a solution of 1,2-diaminoethane (1.0 eq) in methanol, add cyclopentanone (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • Addition of Components: To the reaction mixture, add 3-bromobenzaldehyde (1.0 eq) and a suitable isocyanide, such as tert-butyl isocyanide (1.0 eq).

  • Reaction Conditions: The reaction is typically carried out at room temperature and stirred for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[8]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a common solvent for Ugi reactions as it can effectively solvate the reactants and intermediates.

  • Room Temperature: The Ugi reaction often proceeds efficiently at room temperature, making it an energy-efficient process.

  • Monitoring by TLC: TLC is a crucial technique to track the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

  • Column Chromatography: This is a standard and effective method for the purification of organic compounds, ensuring the isolation of a high-purity product for subsequent characterization and biological evaluation.

Spectral Characterization (Predicted)

Detailed experimental spectral data for this compound is not available. The following are predicted spectral characteristics based on the compound's structure and data from analogous compounds.[9][10]

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals corresponding to the protons on the 3-bromophenyl ring are expected in the aromatic region (δ 7.0-7.8 ppm). The substitution pattern will lead to a complex multiplet.

  • Methine Proton: A signal for the proton at the C3 position is anticipated, likely as a singlet or a narrow multiplet.

  • Cyclopentyl Protons: The protons of the cyclopentyl ring will appear as a series of multiplets in the aliphatic region (δ 1.5-2.5 ppm).

  • Amine Protons: The N-H protons of the diazacyclic system are expected to show broad signals, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the downfield region (δ 170-180 ppm).

  • Aromatic Carbons: Signals for the carbons of the 3-bromophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Spiro Carbon: The quaternary spiro carbon atom will have a distinct chemical shift.

  • Aliphatic Carbons: The carbons of the cyclopentyl ring and the diazacyclic core will resonate in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amide and amine groups.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.

  • C-Br Stretching: An absorption in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Br bond.

  • Aromatic C-H and C=C Stretching: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Reactivity and Stability

The 1,4-diazaspiro[4.4]nonan-2-one core possesses several reactive sites that can be exploited for further chemical modifications.

Figure 2: Reactivity of the 1,4-Diazaspiro[4.4]nonan-2-one Core

Reactivity core 1,4-Diazaspiro[4.4]nonan-2-one Core n1 N1-H (Amide) core->n1 Deprotonation/Alkylation n4 N4-H (Amine) core->n4 Acylation/Alkylation c3 C3-Substituent core->c3 Modification of Aryl Ring

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds and Physicochemical Profiling in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a compelling structural motif in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, enabling more precise and selective interactions with biological targets. The diazaspiro[4.4]nonan-2-one core, in particular, presents a unique scaffold that combines the rigidity of the spirocyclic system with the hydrogen bonding capabilities of the lactam and amine functionalities. The introduction of a 3-bromophenyl substituent provides a handle for further synthetic elaboration and modulates the lipophilicity and electronic properties of the molecule.

The journey of a novel compound from a laboratory curiosity to a potential therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These characteristics, including solubility, lipophilicity, and stability, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and efficacy. This guide provides a comprehensive technical overview of the key physicochemical characteristics of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one and outlines detailed experimental protocols for their determination.

Compound Profile: this compound

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the available computed and fundamental physicochemical properties of this compound. It is crucial to note that the LogP and PSA values are computationally predicted and should be experimentally verified.

PropertyValueSource
CAS Number 1272755-85-7Chemical Supplier Databases
Molecular Formula C₁₃H₁₅BrN₂O-
Molecular Weight 295.18 g/mol [1]
Exact Mass 294.037 g/mol [1]
Polar Surface Area (PSA) 41.1 ŲComputed
logP (XLogP3) 2.5Computed

Proposed Synthetic Route

A plausible synthetic route to this compound can be envisioned through a multi-step process, drawing inspiration from established methods for the synthesis of related diazaspirocyclic compounds. A key strategy involves the construction of the spirocyclic core followed by the introduction of the bromophenyl moiety.

Synthesis_Workflow cluster_0 Synthesis of this compound start Cyclopentanone step1 Strecker Reaction (e.g., KCN, NH4Cl) start->step1 intermediate1 1-Amino-1-cyanocyclopentane step1->intermediate1 step2 Reaction with 3-Bromobenzaldehyde intermediate1->step2 intermediate2 N-(1-cyanocyclopentyl)-1-(3-bromophenyl)methanimine step2->intermediate2 step3 Reduction (e.g., NaBH4) intermediate2->step3 intermediate3 1-((3-Bromobenzyl)amino)cyclopentane-1-carbonitrile step3->intermediate3 step4 Reaction with Chloroacetyl chloride intermediate3->step4 intermediate4 N-(1-cyanocyclopentyl)-N-(3-bromobenzyl)-2-chloroacetamide step4->intermediate4 step5 Intramolecular Cyclization (e.g., NaH) intermediate4->step5 product This compound step5->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure a thorough understanding of the protocols.

Melting Point Determination

Scientific Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden the melting range.

Experimental Protocol:

Melting_Point_Workflow cluster_0 Melting Point Determination Workflow start Sample Preparation step1 Grind the crystalline sample to a fine powder. start->step1 step2 Pack the powder into a capillary tube to a height of 2-3 mm. step1->step2 step3 Place the capillary tube in a melting point apparatus. step2->step3 step4 Heat rapidly to ~15-20°C below the expected melting point. step3->step4 step5 Reduce heating rate to 1-2°C per minute. step4->step5 step6 Record the temperature at which the first liquid appears (T1). step5->step6 step7 Record the temperature at which the entire sample is liquid (T2). step6->step7 result Melting Point Range (T1 - T2) step7->result

Caption: Workflow for determining the melting point of a solid compound.

Self-Validation and Causality:

  • Fine Powder: Grinding the sample ensures uniform heat distribution.

  • Packed Capillary: A tightly packed sample prevents air pockets and ensures accurate temperature reading.

  • Slow Heating Rate: A slow ramp rate near the melting point allows the sample and thermometer to be in thermal equilibrium, yielding an accurate melting range.

Solubility Determination (Thermodynamic Shake-Flask Method)

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the saturation concentration of a compound in a solvent at equilibrium.

Experimental Protocol:

Solubility_Workflow cluster_0 Thermodynamic Solubility Workflow (Shake-Flask) start Sample Preparation step1 Add an excess of the solid compound to a known volume of buffer (e.g., PBS, pH 7.4). start->step1 step2 Equilibrate the suspension at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours. step1->step2 step3 Separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter). step2->step3 step4 Prepare a standard curve of the compound in the same buffer. step3->step4 step5 Quantify the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). step4->step5 result Thermodynamic Solubility (e.g., in µg/mL or µM) step5->result

Caption: Workflow for thermodynamic solubility determination.

Self-Validation and Causality:

  • Excess Solid: Ensures that the solution reaches saturation.

  • Prolonged Equilibration: Allows the system to reach thermodynamic equilibrium.

  • Phase Separation: Crucial for accurately measuring the concentration of the dissolved compound without interference from undissolved solid.

  • Standard Curve: Essential for accurate quantification of the analyte.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy is the most powerful technique for elucidating the chemical structure of organic molecules. ¹H and ¹³C NMR provide information about the number and connectivity of hydrogen and carbon atoms, respectively.

Experimental Protocol:

NMR_Workflow cluster_0 NMR Sample Preparation and Analysis Workflow start Sample Preparation step1 Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). start->step1 step2 Add a small amount of an internal standard (e.g., TMS). step1->step2 step3 Transfer the solution to a clean, dry NMR tube. step2->step3 step4 Place the NMR tube in the spectrometer. step3->step4 step5 Lock, tune, and shim the spectrometer. step4->step5 step6 Acquire ¹H and ¹³C NMR spectra. step5->step6 step7 Process and analyze the spectra (integration, chemical shifts, coupling constants). step6->step7 result Elucidated Chemical Structure step7->result

Caption: General workflow for NMR analysis of a small molecule.

Self-Validation and Causality:

  • Deuterated Solvent: Prevents large solvent signals from obscuring the analyte signals and is used for the field-frequency lock.

  • Internal Standard: Provides a reference point (0 ppm) for the chemical shift scale.

  • Locking, Tuning, and Shimming: These steps are crucial for obtaining high-resolution spectra with sharp peaks.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Experimental Protocol:

FTIR_Workflow cluster_0 FTIR Analysis Workflow (ATR) start Sample Preparation step1 Ensure the ATR crystal is clean by taking a background spectrum of air. start->step1 step2 Place a small amount of the solid sample directly onto the ATR crystal. step1->step2 step3 Apply pressure to ensure good contact between the sample and the crystal. step2->step3 step4 Acquire the FTIR spectrum. step3->step4 step5 Clean the ATR crystal. step4->step5 step6 Analyze the spectrum to identify characteristic absorption bands. step5->step6 result Identified Functional Groups step6->result

Caption: Workflow for FTIR analysis using an ATR accessory.

Self-Validation and Causality:

  • Background Spectrum: Corrects for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Good Contact: Essential for obtaining a strong signal in ATR-FTIR.

  • Characteristic Bands: The presence of specific absorption bands (e.g., C=O stretch for the lactam, N-H stretch for the amine and lactam, C-Br stretch) confirms the presence of these functional groups.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol:

MS_Workflow cluster_0 Mass Spectrometry Analysis Workflow (LC-MS) start Sample Preparation step1 Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile). start->step1 step2 Introduce the sample into the mass spectrometer via an appropriate inlet (e.g., direct infusion or coupled with HPLC). step1->step2 step3 Ionize the sample using a suitable technique (e.g., Electrospray Ionization - ESI). step2->step3 step4 Acquire the mass spectrum. step3->step4 step5 Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻). step4->step5 step6 (Optional) Perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting fragment ions. step5->step6 result Molecular Weight and Fragmentation Pattern step6->result

Caption: General workflow for mass spectrometry analysis.

Self-Validation and Causality:

  • Appropriate Ionization Technique: ESI is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and preserving the molecular ion.

  • Molecular Ion Peak: The m/z value of the molecular ion peak directly corresponds to the molecular weight of the compound.

  • Fragmentation Pattern: The way a molecule breaks apart upon collision-induced dissociation can provide valuable clues about its structure and connectivity. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. While specific experimental data for this compound remains to be published, the detailed protocols and scientific rationale presented herein offer a robust roadmap for researchers to generate this critical information. A thorough understanding and experimental determination of these physicochemical properties are indispensable for advancing this and other novel spirocyclic compounds through the drug discovery and development pipeline.

References

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  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]

  • ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate. [Link]

  • Synthesis and reactivity of spiro-fused beta-lactams | Request PDF. ResearchGate. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. PMC. [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. [Link]

  • United States Patent 19. Googleapis.com. [Link]

  • 2,4-Bis(2-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one. NIH. [Link]

  • CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[2][2] nonane-1-ene-4-ketone. Google Patents.

  • Azaspiro compounds, their production and use. European Patent Office. [Link]

  • CN117425654A - 2,8-diazaspiro[4.5]decane compound.
  • Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. MDPI. [Link]

  • 2-Azaspiro[4.4]nonan-3-one. PubChem. [Link]

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Sources

Biological activity of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Investigational Framework for the Biological Activity of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Abstract

Spiro-heterocyclic scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2][3] The 1,4-diazaspiro[4.4]nonan-2-one core, in particular, offers a rigid, three-dimensional framework that is advantageous for creating specific, high-affinity interactions with biological targets.[2][4] This guide focuses on This compound , a novel chemical entity with, to date, no documented biological activity in peer-reviewed literature. The absence of existing data presents a unique opportunity to establish a comprehensive, first-principles approach to its biological evaluation.

This document serves not as a review of existing knowledge, but as an in-depth, field-proven investigational framework. It provides a logical, causality-driven pathway for researchers to systematically uncover the therapeutic potential of this compound. We will detail the necessary steps from initial physicochemical characterization to a multi-tiered biological screening cascade, complete with validated protocols and the rationale behind each experimental choice. The objective is to provide a self-validating system for the thorough and efficient biological profiling of this promising, yet uncharacterized, molecule.

Compound Profile and Initial Characterization

Before any biological evaluation, the identity, purity, and stability of the test compound must be unequivocally established. This foundational step ensures the reliability and reproducibility of all subsequent biological data.

Chemical Structure: this compound Molecular Formula: C₁₃H₁₅BrN₂O Molecular Weight: 295.18 g/mol

(Note: Data is analogous to the 4-bromophenyl isomer).[5]

Protocol 1: Physicochemical Quality Control

Rationale: This protocol validates the structural integrity and purity of the synthesized compound. Impurities, residual solvents, or degradation products can confound biological assays, leading to false positives or inaccurate potency measurements.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of this compound. The absence of significant unassigned signals confirms its identity and provides an initial estimate of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., DMSO or Methanol).

    • Inject onto a reverse-phase C18 column with a standard gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Validation: The chromatogram should show a single major peak, indicating purity (typically >95%). The mass spectrum should display the expected molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight.

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the sample via ESI-TOF or Orbitrap mass spectrometry.

    • Validation: The measured exact mass should be within ±5 ppm of the calculated theoretical mass for the molecular formula C₁₃H₁₅BrN₂O, confirming its elemental composition.

A Proposed Biological Screening Cascade

Given the novelty of the compound, a target-agnostic (phenotypic) screening approach is initially favored over a target-based one.[6][7] This strategy allows for the discovery of unexpected biological activities without preconceived notions of the compound's mechanism of action. Our proposed cascade is designed to efficiently funnel the compound from broad, high-level screens to more specific, mechanistic assays.

Screening_Cascade cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Hit Validation & Mechanistic Triage (Based on Positive Cytotoxicity) cluster_2 Phase 3: Target Deconvolution & Pathway Analysis A Compound QC (Purity >95%) B Primary Cytotoxicity Screen (e.g., NCI-60 Panel) A->B C Antimicrobial Screen (Bacteria & Fungi Panel) A->C D IC₅₀ Determination in Sensitive Cell Lines B->D If Activity Observed E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V/PI Staining) D->F G Broad Kinase Panel Screen E->G H Western Blot for Key Signaling Proteins F->H

Caption: Proposed workflow for the biological evaluation of the compound.

Phase 1: Broad-Spectrum Phenotypic Screening

Rationale: The structural class of diazaspiro compounds has shown diverse activities, including antifungal and anticancer properties.[8][9] Therefore, an initial screen against a broad panel of cancer cell lines and microbial strains is a cost-effective and data-rich starting point.

Protocol 2: Cytotoxicity Screening via MTT Assay

Methodology:

  • Cell Culture: Plate cells from a diverse cancer panel (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium.

  • Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation:

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast Cancer1.5
A549Lung Cancer8.2
HCT116Colon Cancer2.1
SNB-75CNS Cancer>50

Phase 2: Mechanistic Investigation (Hypothetical Scenario)

Scenario: The initial screen reveals potent and selective activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The next logical step is to investigate how the compound is inhibiting cell growth.

Rationale: Determining whether the compound causes cell cycle arrest or induces apoptosis is a critical triage step.[10] This information provides immediate insight into the cellular processes being disrupted and guides the subsequent search for a specific molecular target.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Methodology:

  • Treatment: Seed MCF-7 cells in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Phase 3: Target Deconvolution

Rationale: If a specific cellular phenotype like G₂/M arrest is confirmed, the next phase aims to identify the molecular target. Kinases are a major class of drug targets, and many play crucial roles in cell cycle regulation.[10] A broad kinase screen is an effective way to quickly identify potential protein targets.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_compound Site of Action GrowthFactor Growth Factor Signal Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CDK Cyclin/CDK Complex Akt->CDK Progression G₂/M Progression CDK->Progression Arrest G₂/M Arrest Compound 3-(3-Bromophenyl)-1,4- diazaspiro[4.4]nonan-2-one Compound->CDK

Caption: Hypothetical mechanism: Inhibition of a Cyclin/CDK complex.

A positive "hit" from a kinase screen (e.g., strong inhibition of a cyclin-dependent kinase, CDK) would provide a testable hypothesis. This would then be validated through direct enzymatic assays and by observing the phosphorylation status of downstream substrates in treated cells via Western Blot.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven framework for the initial biological characterization of this compound. By progressing through a cascade of validated assays—from broad phenotypic screening to specific mechanistic studies—researchers can efficiently identify and validate any therapeutic potential. The strength of this approach lies in its empirical nature, allowing the biological data itself to guide the investigation. Positive findings from this cascade would form a strong foundation for subsequent lead optimization, structure-activity relationship (SAR) studies, and eventual preclinical development. The spiro-heterocyclic core holds significant promise, and a rigorous evaluation as described herein is the essential first step toward unlocking its potential.

References

  • Title: Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products Source: ResearchGate URL: [Link]

  • Title: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Source: MDPI URL: [Link]

  • Title: Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity Source: PubMed URL: [Link]

  • Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods Source: PubMed Central (PMC) URL: [Link]

  • Title: Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents Source: PubMed URL: [Link]

  • Title: Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions Source: ResearchGate URL: [Link]

  • Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: Beilstein Journal of Organic Chemistry URL: [Link]

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  • Title: One-pot three-component synthesis of azaspirononatriene derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one Suppliers Source: Chemical Register URL: [Link]

  • Title: Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin Source: AASCIT URL: [Link]

  • Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation Source: MDPI URL: [Link]

  • Title: Approach to Heterospirocycles for Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Improved production process of 2-butyl-1,3-diaze spiro[5][5] nonane-1-ene-4-ketone Source: Google Patents URL:

  • Title: Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications Source: MDPI URL: [Link]

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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. The unique structural architecture of spirocyclic compounds has garnered significant attention, offering three-dimensional diversity that can lead to enhanced target specificity and improved pharmacokinetic profiles. This technical guide focuses on the investigational compound 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one , a molecule that, while not extensively characterized in the public domain, possesses structural motifs suggestive of significant biological activity. Drawing upon the established pharmacology of analogous diazaspiro and bromophenyl-containing molecules, this document provides a comprehensive roadmap for elucidating the potential therapeutic targets of this compound. We will delve into logical, evidence-based hypotheses for its mechanism of action and provide detailed, actionable experimental protocols for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering new therapeutic strategies.

Introduction: The Rationale for Investigating this compound

The chemical scaffold of this compound presents a compelling case for therapeutic investigation. The diazaspiro[4.4]nonan-2-one core is a rigid, three-dimensional structure that can orient functional groups in precise spatial arrangements, potentially enabling high-affinity interactions with biological targets. The presence of a bromophenyl group is also of significant interest, as this moiety is found in numerous bioactive compounds and can participate in various intermolecular interactions, including halogen bonding, which can contribute to target affinity and selectivity.

While direct biological data for this specific molecule is scarce, the broader class of diazaspiro compounds has been implicated in a range of therapeutic areas. Research has shown that diazaspiro derivatives can act as inhibitors of enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial in DNA repair and a target in cancer therapy[1]. Furthermore, diazaspiro scaffolds have been explored as antagonists for the sigma-1 receptor, a promising target for pain management, and as modulators of protein-protein interactions, such as the menin-MLL interaction in cancer[2][3].

Given the prevalence of neurodegenerative diseases like Alzheimer's and Parkinson's, and the urgent need for novel treatments, the potential for this compound to modulate targets within the central nervous system (CNS) is a primary focus of this guide. The structural similarities to compounds with known neuroprotective or neuromodulatory effects warrant a thorough investigation into its potential as a CNS-active agent[4][5].

This guide will, therefore, outline a systematic approach to unraveling the therapeutic potential of this compound, with a particular emphasis on neurodegenerative and oncological targets.

Proposed Therapeutic Target Classes and Investigational Strategies

Based on the structural features of this compound and the known activities of related compounds, we propose the following primary target classes for investigation:

  • Kinases: The bromophenyl moiety is present in known kinase inhibitors, such as those targeting Aurora A kinase[6].

  • G-Protein Coupled Receptors (GPCRs): The rigid diazaspiro scaffold is well-suited for interaction with the defined binding pockets of GPCRs, such as the sigma-1 receptor[3].

  • Enzymes involved in Neurodegeneration: The potential for neuroprotective activity suggests that enzymes such as cholinesterases or those involved in amyloid-beta (Aβ) processing could be targets[7][8].

  • DNA Repair Enzymes: The structural analogy to PARP inhibitors makes this an important class of enzymes to investigate[1].

The following sections will detail the rationale and experimental workflows for each of these proposed target classes.

Investigational Workflow for Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The presence of the bromophenyl group in our compound of interest suggests that it may interact with the ATP-binding pocket of various kinases.

Rationale for Kinase Target Investigation

The 2-(3-bromophenyl)quinazoline-4-carboxylic acid has been identified as a selective Aurora A kinase inhibitor[6]. This provides a strong rationale for screening this compound against a panel of kinases, with a particular focus on those implicated in cancer cell proliferation.

Experimental Protocol: Kinase Inhibition Profiling

A multi-tiered approach is recommended to identify and validate potential kinase targets.

Tier 1: Broad Kinase Panel Screening

  • Objective: To identify initial kinase "hits" from a large, representative panel.

  • Methodology:

    • Utilize a commercially available kinase panel screening service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays.

    • Screen the compound at a single high concentration (e.g., 10 µM) against a panel of at least 100-200 kinases.

    • Identify kinases where the compound exhibits significant inhibition (e.g., >50% inhibition).

Tier 2: Dose-Response and IC50 Determination

  • Objective: To determine the potency of the compound against the initial "hits".

  • Methodology:

    • For each "hit" kinase, perform a dose-response assay with the compound, typically using a 10-point serial dilution.

    • Calculate the half-maximal inhibitory concentration (IC50) value for each kinase.

Tier 3: In-Cell Target Engagement and Downstream Signaling

  • Objective: To confirm that the compound engages the target kinase within a cellular context and modulates its downstream signaling pathways.

  • Methodology:

    • Select a cell line that expresses the target kinase at endogenous levels.

    • Treat the cells with increasing concentrations of the compound.

    • Assess target engagement using techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET.

    • Analyze the phosphorylation status of known downstream substrates of the target kinase via Western blotting or targeted proteomics.

Visualization of Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation Start Synthesize & Purify Compound Screen Broad Kinase Panel Screen (>100 kinases, 10 µM) Start->Screen Hits Identify 'Hits' (>50% Inhibition) Screen->Hits DoseResponse Dose-Response Assay Hits->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 TargetEngagement In-Cell Target Engagement (CETSA, NanoBRET) IC50->TargetEngagement Downstream Downstream Signaling Analysis (Western Blot, Proteomics) TargetEngagement->Downstream End End Downstream->End Validated Kinase Target(s)

Caption: Workflow for kinase target identification and validation.

Investigational Workflow for GPCR Modulation

The structural rigidity and three-dimensional nature of the diazaspiro scaffold make it an attractive candidate for interacting with the well-defined binding pockets of GPCRs.

Rationale for GPCR Target Investigation

Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent antagonists of the sigma-1 receptor, highlighting the potential of diazaspiro compounds to modulate this class of receptors[3]. The sigma-1 receptor is implicated in a variety of neurological and psychiatric conditions, making it a high-priority target.

Experimental Protocol: GPCR Binding and Functional Assays

Tier 1: Radioligand Binding Assays

  • Objective: To assess the compound's ability to bind to a panel of GPCRs.

  • Methodology:

    • Utilize a commercially available GPCR binding panel (e.g., Eurofins SafetyScreen).

    • Screen the compound for its ability to displace a known radioligand from the target receptor.

    • Identify receptors where the compound shows significant displacement (e.g., >50% at 10 µM).

Tier 2: Functional Assays

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of the "hit" GPCRs.

  • Methodology:

    • For each "hit" receptor, perform a functional assay relevant to its signaling pathway (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment).

    • To assess agonism, treat cells expressing the receptor with increasing concentrations of the compound.

    • To assess antagonism, pre-incubate the cells with the compound before stimulating with a known agonist.

Visualization of a Putative Sigma-1 Receptor Antagonism Pathway

Sigma1_Pathway Compound 3-(3-Bromophenyl)-1,4-diazaspiro [4.4]nonan-2-one Sigma1R Sigma-1 Receptor Compound->Sigma1R Antagonism Downstream Downstream Signaling (e.g., Ion Channel Modulation) Sigma1R->Downstream Effect Therapeutic Effect (e.g., Analgesia) Downstream->Effect

Caption: Proposed mechanism of sigma-1 receptor antagonism.

Investigational Workflow for Enzymes in Neurodegeneration

Given the urgent need for new treatments for neurodegenerative diseases like Alzheimer's, investigating the potential of this compound to modulate key enzymes in these pathologies is a high priority.

Rationale for Neuro-Enzyme Target Investigation

The development of multi-target-directed ligands is a promising strategy for complex diseases like Alzheimer's[7]. Key targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in cholinergic neurotransmission, and enzymes that process amyloid precursor protein (APP), such as β-secretase (BACE1) and γ-secretase. The pyrrolidine nucleus, a component of the diazaspiro scaffold, is present in compounds designed to treat neurodegenerative disorders[8].

Experimental Protocol: Neuro-Enzyme Inhibition Assays

Tier 1: In Vitro Enzyme Inhibition Assays

  • Objective: To assess the compound's inhibitory activity against key neuro-enzymes.

  • Methodology:

    • Perform in vitro enzymatic assays for AChE, BChE, and BACE1 using commercially available kits.

    • Determine the IC50 values for any observed inhibition.

Tier 2: Cell-Based Assays for Aβ Production

  • Objective: To evaluate the compound's effect on the production of amyloid-beta peptides.

  • Methodology:

    • Use a cell line that overexpresses human APP (e.g., SH-SY5Y-APP695).

    • Treat the cells with the compound at various concentrations.

    • Measure the levels of Aβ40 and Aβ42 in the cell culture supernatant using ELISA.

Tier 3: In Vivo Models of Neurodegeneration

  • Objective: To assess the compound's efficacy in a living organism.

  • Methodology:

    • Utilize a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

    • Administer the compound to the mice over a defined period.

    • Evaluate cognitive function using behavioral tests (e.g., Morris water maze).

    • Analyze brain tissue for changes in Aβ plaque load, tau pathology, and neuroinflammation.

Summary of Potential Neuro-Targets and Assays
Target EnzymeRationalePrimary In Vitro AssayCell-Based AssayIn Vivo Model
AChE/BChE Cholinergic hypothesis of AD[8]Ellman's Reagent-based assay-Scopolamine-induced amnesia
BACE1 Rate-limiting step in Aβ productionFRET-based peptide cleavage assayAβ ELISA in APP-overexpressing cells5XFAD transgenic mice
γ-Secretase Final step in Aβ productionIn vitro cleavage of APP C-terminal fragmentAβ ELISA in APP-overexpressing cells5XFAD transgenic mice

Conclusion and Future Directions

This technical guide provides a structured and evidence-based framework for the initial investigation of the therapeutic potential of this compound. By systematically exploring its activity against key target classes in oncology and neurodegeneration, researchers can efficiently identify and validate its mechanism of action. The proposed workflows, from broad screening to in vivo efficacy studies, are designed to provide a comprehensive understanding of this promising compound. Positive results in any of these areas would warrant further preclinical development, including medicinal chemistry efforts to optimize potency and pharmacokinetic properties, as well as more extensive in vivo pharmacology and toxicology studies. The unique chemical architecture of this diazaspiro compound holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Framework for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Territory

The compound 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one represents a molecule of significant interest, yet its biological activity and mechanism of action remain undefined in publicly accessible literature. This guide, therefore, deviates from a conventional whitepaper that would describe a known mechanism. Instead, it serves as a comprehensive strategic framework—a roadmap for the scientific community to systematically uncover the pharmacological identity of this compound.

Our approach is grounded in the established principle of analog-based discovery. The 1,4-diazaspiro[4.4]nonan-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] By examining the known mechanisms of structurally related compounds, we can formulate a robust, testable hypothesis and design a rigorous experimental cascade to elucidate the precise molecular interactions and cellular consequences of this compound. This document provides the scientific rationale, detailed protocols, and logical workflows required to transform this molecule from a chemical entity into a characterized pharmacological tool or therapeutic lead.

Molecular Profile and Physicochemical Properties

Before embarking on a mechanistic investigation, a thorough understanding of the molecule's structural and chemical properties is essential. These characteristics influence its solubility, membrane permeability, and potential for forming specific interactions with biological targets.

  • IUPAC Name: this compound

  • CAS Number: 1272755-85-7

  • Molecular Formula: C₁₃H₁₅BrN₂O

  • Molecular Weight: 295.18 g/mol

Structural Features of Note:

  • Spirocyclic Core: The rigid 1,4-diazaspiro[4.4]nonane system provides a three-dimensional architecture that can orient substituents in precise vectors for optimal target engagement. This rigidity reduces the entropic penalty upon binding compared to more flexible molecules.

  • γ-Lactam Ring: The five-membered lactam is a common motif in a vast array of bioactive compounds and natural products.[2]

  • 3-Bromophenyl Group: This substituent is critical for defining the compound's pharmacology. The bromine atom can act as a halogen bond donor, and the phenyl ring itself can engage in π-π stacking or hydrophobic interactions within a target's binding pocket. Its meta position influences the molecule's overall shape and electronic distribution.

PropertyPredicted ValueSignificance in Drug Discovery
LogP 2.48Indicates good lipophilicity, suggesting potential for cell permeability.
Topological Polar Surface Area (TPSA) 41.13 ŲSuggests good oral bioavailability potential.
Hydrogen Bond Donors 2Can form key interactions with amino acid residues in a target protein.
Hydrogen Bond Acceptors 2Can form key interactions with amino acid residues in a target protein.
Rotatable Bonds 1Low number of rotatable bonds contributes to conformational rigidity.

Table 1: Predicted physicochemical properties of this compound and their relevance.

Hypothesis Generation from Analog-Based Evidence

The most compelling lead for a potential mechanism of action comes from the structural relationship between the diazaspiro[4.4]nonane core and a key intermediate used in the synthesis of the blockbuster antihypertensive drug, Irbesartan.

2.1 The Angiotensin II Receptor Antagonist Hypothesis

Irbesartan is a potent and selective antagonist of the Angiotensin II Type 1 (AT₁) receptor.[3][4] Its synthesis utilizes 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a compound sharing the same core spirocyclic scaffold as our topic molecule.[5][6] This striking similarity forms the basis of our primary hypothesis:

Primary Hypothesis: this compound functions as an antagonist of the Angiotensin II Type 1 (AT₁) receptor, thereby inhibiting the downstream signaling cascade responsible for vasoconstriction and aldosterone release.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance. Angiotensin II is the principal active hormone of this system, and its effects are mediated primarily through the AT₁ receptor, a G-protein coupled receptor (GPCR).[4][7] Blockade of this receptor is a validated therapeutic strategy for treating hypertension and heart failure.[3]

AT1_Pathway cluster_membrane Cell Membrane AT1R AT1 Receptor Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AngII Angiotensin II AngII->AT1R Binds & Activates Compound 3-(3-Bromophenyl)-1,4- diazaspiro[4.4]nonan-2-one Compound->AT1R Hypothesized Antagonism Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Vasoconstriction) Ca->Response PKC->Response

Figure 1: Hypothesized mechanism targeting the Angiotensin II Type 1 (AT₁) receptor signaling pathway.

2.2 Secondary Hypotheses

The versatility of the spiro-lactam scaffold necessitates the consideration of alternative or concurrent mechanisms.[1][2][8]

  • Anticancer Activity: Various spirocyclic compounds, including 1-oxa-4-azaspiro derivatives, have demonstrated potent cytotoxicity against human cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[9][10]

  • Sigma (σ) Receptor Modulation: Diazaspiro cores have been investigated as bioisosteres in the development of ligands for the σ₂ receptor, a protein implicated in cell proliferation and neurological disorders.[11]

  • PARP Inhibition: Spirodiamine motifs have been incorporated into the framework of PARP inhibitors, which are crucial in cancer therapy, particularly for tumors with DNA repair deficiencies.[12]

Proposed Experimental Workflow for Mechanism of Action Elucidation

This section details a phased, systematic approach to definitively identify the mechanism of action, beginning with broad screening and progressively narrowing the focus to specific molecular targets and pathways.

MoA_Workflow cluster_phase1 Phase 1: Phenotypic Screening & Target Class Identification cluster_phase2 Phase 2: Target Validation & Affinity Characterization cluster_phase3 Phase 3: Pathway Deconvolution & In Vivo Confirmation P1_1 Cell Viability Assays (Cancer & Normal Cell Lines) P2_1 Radioligand Binding Assay (e.g., [³H]-Angiotensin II) P1_2 GPCR Screening Panel (Agonist & Antagonist Modes) P1_2->P2_1 Hit Identified P1_3 Kinase Screening Panel P2_2 Functional Assays (e.g., Calcium Flux, IP-One) P2_1->P2_2 P2_3 Isothermal Titration Calorimetry (ITC) P2_2->P2_3 P3_1 Western Blot for Downstream Effectors P2_3->P3_1 Target Confirmed P3_2 Phospho-Proteomics P3_1->P3_2 P3_3 Animal Model of Hypertension (e.g., Spontaneously Hypertensive Rat) P3_2->P3_3

Figure 2: A three-phase experimental workflow for elucidating the mechanism of action.

Phase 1: High-Throughput Phenotypic Screening

Objective: To broadly survey the compound's biological activity and identify a likely target class.

Protocol 1.1: Cell Viability Profiling

  • Cell Lines: Select a diverse panel including:

    • Cancer lines: A549 (lung), MDA-MB-231 (breast), HCT116 (colon).[10]

    • Normal lines: HEK293 (human embryonic kidney), primary human aortic smooth muscle cells (HASMC).

  • Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound to the cells and incubate for 72 hours.

  • Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue) or ATP-based assay (e.g., CellTiter-Glo) to measure cell viability according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 1.2: Broad GPCR Antagonist Screening (e.g., PRESTO-Tango Assay)

  • Assay Principle: Utilize a high-throughput screening platform that functionally assesses hundreds of GPCRs. The Tango assay, for instance, links receptor activation to the recruitment of a transcription factor and subsequent luciferase expression.

  • Execution: Submit the compound to a commercial screening service (e.g., Eurofins, DiscoverX) for profiling against their full GPCR antagonist panel.

  • Primary Hit Criteria: A "hit" is defined as a compound that produces a statistically significant inhibition of signaling (e.g., >50% inhibition at 10 µM) for a specific receptor.

  • Causality: This unbiased screen will authoritatively confirm or refute the AT₁ receptor hypothesis and may reveal unexpected off-target activities.

Phase 2: Target Identification and Validation

Objective: To confirm the identity of the primary molecular target and quantify the compound's binding affinity and functional potency. (Assuming a hit on the AT₁ receptor from Phase 1).

Protocol 2.1: AT₁ Receptor Radioligand Binding Assay

  • Materials:

    • Membranes from cells overexpressing the human AT₁ receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]-Angiotensin II or a selective antagonist like [³H]-Valsartan.

    • Non-specific binding control: A high concentration of an unlabeled AT₁ antagonist (e.g., 10 µM Losartan).

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Add scintillation cocktail to the dried filter plate and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration. Plot the percentage of inhibition versus the log of the compound concentration to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2.2: Functional Calcium Flux Assay

  • Cell Line: Use a cell line endogenously or recombinantly expressing the AT₁ receptor (e.g., HASMC or CHO-AT1).

  • Dye Loading: Plate cells in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Pre-incubation: Add varying concentrations of this compound and incubate for 15-30 minutes. This is the antagonist treatment.

  • Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence, then inject a concentration of Angiotensin II that elicits a submaximal response (EC₈₀).

  • Data Acquisition: Record the fluorescence intensity over time to measure the intracellular calcium release.

  • Analysis: Determine the inhibitory effect of the compound on the Angiotensin II-induced calcium signal. Plot the percentage of inhibition against the log of the compound concentration to calculate the functional IC₅₀.

Assay TypeParameter MeasuredHypothetical Value for Active CompoundPurpose
Radioligand Binding Ki (Binding Affinity)< 100 nMQuantifies direct physical interaction with the target.
Calcium Flux IC₅₀ (Functional Potency)< 500 nMMeasures the ability to block receptor signaling.
Cell Viability (HASMC) IC₅₀ (Cytotoxicity)> 50 µMAssesses selectivity; a good antagonist is not cytotoxic.

Table 2: Hypothetical quantitative data expected from Phase 2 validation assays.

Phase 3: Pathway Deconvolution and In Vivo Confirmation

Objective: To confirm that the compound modulates the intended downstream signaling pathway and to evaluate its efficacy in a relevant animal model.

Protocol 3.1: Western Blot for Downstream Signaling

  • Cell Treatment: Culture human aortic smooth muscle cells (HASMC). Starve the cells overnight, then pre-treat with this compound (e.g., at 1x and 10x its functional IC₅₀) for 1 hour.

  • Stimulation: Stimulate the cells with Angiotensin II (100 nM) for a short duration (e.g., 5-15 minutes).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key downstream signaling nodes, such as phosphorylated ERK1/2 (p-ERK) and phosphorylated Myosin Light Chain (p-MLC). Use antibodies for total ERK and MLC as loading controls.

  • Detection and Analysis: Use chemiluminescent detection to visualize the protein bands. Quantify band intensity to determine if the compound inhibits Angiotensin II-induced phosphorylation of downstream effectors.

Protocol 3.2: In Vivo Efficacy in a Spontaneously Hypertensive Rat (SHR) Model

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension.

  • Blood Pressure Monitoring: Implant telemetric devices to allow for continuous, conscious monitoring of blood pressure and heart rate.

  • Dosing: Following a baseline recording period, administer this compound via oral gavage at several dose levels (e.g., 1, 3, 10 mg/kg). Include a vehicle control group and a positive control group (e.g., Irbesartan).

  • Data Collection: Monitor mean arterial pressure (MAP) and heart rate continuously for at least 24 hours post-dosing.

  • Analysis: Analyze the change in MAP from baseline for each treatment group. A significant, dose-dependent reduction in blood pressure compared to the vehicle group would provide definitive proof-of-concept for the hypothesized antihypertensive mechanism.

Conclusion and Future Directions

While the precise mechanism of action of this compound is currently unknown, its structural similarity to key pharmaceutical intermediates provides a strong, rational basis for a targeted investigation. The primary hypothesis of Angiotensin II Type 1 receptor antagonism is compelling and readily testable. The multi-phased experimental workflow detailed in this guide provides a rigorous and logical pathway to move from broad phenotypic screening to specific target validation and ultimately to in vivo proof-of-concept. By executing this strategic plan, the scientific community can effectively decode the pharmacological profile of this promising molecule, paving the way for its potential development as a novel therapeutic agent.

References

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An In-Depth Technical Guide to the In Vitro Screening of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Within this landscape, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which can lead to improved target specificity and favorable physicochemical properties. The compound 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one represents a promising, yet uncharacterized, member of this class. Its diazaspiro[4.4]nonane core, coupled with a bromophenyl substituent, suggests potential interactions with a range of biological targets, making a comprehensive in vitro screening cascade essential to elucidate its pharmacological profile.

This guide provides a detailed, field-proven framework for the initial in vitro characterization of this compound. As a Senior Application Scientist, the following methodologies are presented not merely as a sequence of steps, but as a self-validating system designed to generate a robust and reliable preliminary dataset. The causality behind each experimental choice is explained to empower researchers to make informed decisions throughout the screening process.

A Tiered Approach to In Vitro Screening: A Strategic Workflow

A successful screening campaign for a novel compound necessitates a logical and tiered approach. This ensures that resources are utilized efficiently, and that a comprehensive understanding of the compound's biological activity is built systematically. The proposed workflow for this compound is as follows:

Screening_Workflow cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Primary Target Class Screening cluster_2 Tier 3: Hit Validation & Secondary Assays A Compound Acquisition & QC B General Cytotoxicity Screening A->B C Preliminary ADME-Tox Profiling A->C D GPCR Panel Screening B->D Proceed if non-cytotoxic at screening concentrations C->D G Dose-Response & Potency Determination (IC50/EC50) D->G Hits Identified E Kinase Panel Screening E->G Hits Identified F Ion Channel Panel Screening F->G Hits Identified H Selectivity Profiling G->H I Mechanism of Action Studies H->I

Caption: A tiered in vitro screening cascade for this compound.

Tier 1: Foundational Profiling

The initial tier of screening is designed to establish a baseline understanding of the compound's general cellular toxicity and drug-like properties. This is a critical step to identify any potential liabilities early in the discovery process.[1][2]

General Cytotoxicity Screening

Before assessing specific biological targets, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects.[3][4][5][6] This information is crucial for interpreting the results of subsequent assays and ensuring that observed activity is not a result of cell death. A panel of cell lines representing different tissue origins (e.g., HEK293, HepG2, A549) should be employed to assess for any cell-type specific toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO, and then dilute further in cell culture medium. Add the compound to the cells over a wide concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Preliminary ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is essential to identify potential development challenges.[2][8][9][10][11]

Table 1: Preliminary ADME-Tox Assays
AssayPurposeMethodology
Aqueous Solubility To determine the solubility of the compound in a physiologically relevant buffer.Nephelometry or UV-Vis spectroscopy.
Plasma Protein Binding To assess the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.Rapid Equilibrium Dialysis (RED).
CYP450 Inhibition To identify potential drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).Fluorescence-based or LC-MS/MS-based assays using specific enzyme substrates.
hERG Liability To assess the risk of cardiac toxicity by measuring the compound's interaction with the hERG potassium ion channel.[12]Automated patch-clamp electrophysiology or a binding assay.

Tier 2: Primary Target Class Screening

With a non-cytotoxic concentration range established, the next tier involves broad screening against major classes of drug targets. This approach casts a wide net to identify potential biological activities of this compound.

G Protein-Coupled Receptor (GPCR) Panel Screening

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[13][14] A broad panel screen against a diverse set of GPCRs can reveal unexpected activities.

Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs

This assay is a common method for screening compounds that modulate GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture: Use a cell line stably expressing the GPCR of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add this compound at a single high concentration (e.g., 10 µM) to the cells in a 384-well plate.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Measure the fluorescence signal immediately after compound addition to detect any direct activation of the receptor.

    • Antagonist Mode: After a pre-incubation with the test compound, add a known agonist at its EC80 concentration and measure the fluorescence signal to detect any inhibition of the agonist response.

  • Data Acquisition: Use a fluorescence plate reader to measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of activation (agonist mode) or inhibition (antagonist mode) relative to control wells.

Kinase Panel Screening

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[15] Screening against a panel of kinases can identify potential inhibitory activity.

Experimental Protocol: Luminescence-Based Kinase Activity Assay

This type of assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[16]

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

  • Compound Incubation: In a 384-well plate, add this compound at a single concentration (e.g., 10 µM). Include a positive control inhibitor (e.g., staurosporine) and a no-inhibitor control.

  • Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a reagent that depletes the remaining ATP and generates a luminescent signal proportional to the amount of ADP produced (and thus kinase activity).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control.

Ion Channel Panel Screening

Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes and are important targets for a variety of therapeutic areas.[12][17][18][19][20]

Experimental Protocol: Fluorescence-Based Ion Flux Assay

These assays use ion-sensitive fluorescent dyes to measure the activity of ion channels.[18]

  • Cell Loading: Load cells expressing the ion channel of interest with a specific ion-sensitive dye (e.g., a sodium or potassium indicator).

  • Compound Incubation: Pre-incubate the cells with this compound.

  • Channel Activation: Add a stimulus to open the ion channels (e.g., a depolarizing agent for voltage-gated channels or a specific ligand for ligand-gated channels).

  • Data Acquisition: Measure the change in fluorescence intensity using a kinetic plate reader.

  • Data Analysis: Determine the effect of the compound on the ion flux compared to control wells.

Tier 3: Hit Validation and Secondary Assays

Compounds that show significant activity in the primary screens ("hits") are advanced to the third tier for validation and further characterization.

Dose-Response and Potency Determination

For any confirmed hits, the next step is to determine the potency of the compound by generating a dose-response curve. This allows for the calculation of the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Experimental Protocol: Dose-Response Curve Generation

This protocol is a continuation of the primary screening assays, but with a wider range of compound concentrations.

  • Serial Dilution: Prepare a 10-point serial dilution of this compound.

  • Assay Performance: Perform the relevant primary assay (e.g., calcium mobilization, kinase activity) with the full concentration range of the compound.

  • Data Analysis: Plot the percentage of inhibition or activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

Table 2: Hypothetical Dose-Response Data
Concentration (µM)% Inhibition of Kinase X
10098.5
3095.2
1088.1
375.4
152.3
0.328.9
0.110.5
0.032.1
0.010.5
00
IC50 (µM) 0.95
Selectivity Profiling

A desirable drug candidate should be selective for its intended target to minimize off-target effects. Hits should be profiled against a broader panel of related targets (e.g., other kinases or GPCRs) to assess their selectivity.[20]

Mechanism of Action Studies

Preliminary studies to elucidate the mechanism of action of the compound can provide valuable insights. For example, for a kinase inhibitor, this could involve determining if the inhibition is ATP-competitive. For a GPCR modulator, it could involve assessing biased agonism.

Signaling_Pathway cluster_0 Hypothetical GPCR Signaling A 3-(3-Bromophenyl)-1,4- diazaspiro[4.4]nonan-2-one B GPCR Target A->B Binds to C G-Protein Activation B->C Activates D Downstream Effector C->D Modulates E Cellular Response D->E Leads to

Caption: A potential signaling pathway for a GPCR-active compound.

Conclusion

The in-depth technical guide outlined above provides a robust and logical framework for the initial in vitro screening of this compound. By employing a tiered approach, from foundational cytotoxicity and ADME-Tox profiling to broad target class screening and subsequent hit validation, researchers can efficiently and effectively elucidate the compound's pharmacological profile. The emphasis on understanding the causality behind each experimental choice ensures that the generated data is not only comprehensive but also reliable, paving the way for more advanced preclinical development.

References

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  • PubMed. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]

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An In-depth Technical Guide to 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazaspiro[4.4]nonan-2-one core represents a significant and increasingly explored scaffold in medicinal chemistry. Its inherent three-dimensional structure provides a unique framework for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This technical guide focuses on a key exemplar of this class, 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, and its derivatives. We will delve into the synthetic strategies for constructing this spirocyclic system, its chemical characteristics, and its emerging potential as a versatile platform for designing targeted therapies, particularly in the realm of kinase inhibition. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Design

In the quest for novel and effective therapeutics, medicinal chemists are increasingly turning to complex three-dimensional molecular architectures. Spirocycles, characterized by two rings sharing a single common atom, have emerged as "privileged scaffolds" due to their ability to present substituents in well-defined vectors, leading to enhanced target binding and improved physicochemical properties compared to their flatter aromatic counterparts. The 1,4-diazaspiro[4.4]nonan-2-one core, a specific type of spiro-lactam, offers a rigid yet versatile framework that has shown promise in a variety of therapeutic areas.

The incorporation of a bromine atom on the phenyl ring, as seen in this compound, provides a valuable handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The Core Moiety: this compound

The foundational molecule of this guide, this compound, possesses the following key chemical features:

PropertyValueSource
CAS Number 1272755-85-7[1]
Molecular Formula C₁₃H₁₅BrN₂O[1]
Molecular Weight 295.18 g/mol [1]
Monoisotopic Mass 294.037 g/mol [1]

Synthetic Strategies for the 1,4-Diazaspiro[4.4]nonan-2-one Core

General Synthetic Approach: A Hypothetical Pathway

A plausible and efficient route to this compound can be envisioned starting from 1-aminocyclopentanecarbonitrile. This approach is analogous to methods used for the synthesis of related diazaspiro compounds.


A [label="1-Aminocyclopentanecarbonitrile"]; B [label="1-Amino-N-(3-bromobenzoyl)cyclopentanecarboxamide"]; C [label="this compound"];

A -> B [label=" 3-Bromobenzoyl chloride,\n Base"]; B -> C [label=" Reduction (e.g., LiAlH₄ or catalytic hydrogenation)"]; }

A potential synthetic route to the target compound.

Step-by-Step Rationale:

  • Acylation: The synthesis would commence with the acylation of the amino group of 1-aminocyclopentanecarbonitrile with 3-bromobenzoyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) to yield 1-amino-N-(3-bromobenzoyl)cyclopentanecarboxamide. This step introduces the desired 3-bromophenyl moiety.

  • Reductive Cyclization: The crucial spirocyclization would then be achieved through the reduction of the nitrile group and subsequent intramolecular cyclization. This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The newly formed primary amine would attack the amide carbonyl to form the lactam ring, thus completing the 1,4-diazaspiro[4.4]nonan-2-one core.

Alternative Synthetic Methodologies

Other established methods for the synthesis of similar spirocyclic lactams that could be adapted include:

  • Phosphine-Catalyzed [3+2] Cycloadditions: This method has been successfully employed for the synthesis of 2-azaspiro[4.4]nonan-1-ones and could potentially be modified for the 1,4-diaza analogue.[2][3]

  • Intramolecular 1,3-Dipolar Cycloaddition: This strategy has been used to create the 1-azaspiro[4.4]nonane skeleton and might be applicable with appropriate precursors.[4]

  • Domino Reactions: Multi-component or domino reactions offer an efficient way to construct complex spirocyclic systems in a single pot, and such a strategy has been reported for the synthesis of related diazaspiro[4.4]non-3-ene derivatives.[5]

Derivatives and Therapeutic Potential: A Focus on Kinase Inhibition

The true value of the this compound scaffold lies in its potential for derivatization and its application in drug discovery. The bromine atom serves as a versatile anchor point for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity.

While specific biological data for derivatives of this compound are not extensively published, the broader class of diazaspiro compounds has shown significant promise as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.


Core [label="{ 1,4-Diazaspiro[4.4]nonan-2-one Core | Provides 3D scaffold for optimal target engagement}"]; Bromophenyl [label="{ 3-(3-Bromophenyl) Moiety | Vector for derivatization via cross-coupling reactions}"]; Derivatives [label="{ Diverse Derivatives | Modulation of potency, selectivity, and ADME properties}"]; Target [label="{ Biological Target (e.g., Kinase) | Inhibition of pathological signaling}"];

Core -> Bromophenyl [label="Provides attachment point"]; Bromophenyl -> Derivatives [label="Enables diversification"]; Derivatives -> Target [label="Interact with and inhibit"]; }

Structure-Activity Relationship (SAR) development concept.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

Studies on related spirocyclic and heterocyclic kinase inhibitors provide valuable insights into the potential SAR of this compound derivatives:

  • Hinge-Binding Motifs: The lactam nitrogen and carbonyl oxygen of the 1,4-diazaspiro[4.4]nonan-2-one core can potentially form crucial hydrogen bonds with the hinge region of a kinase active site, a common feature of many kinase inhibitors.

  • Hydrophobic Pockets: The spirocyclic cyclopentane and the derivatized phenyl ring can be tailored to fit into specific hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.

  • Solvent-Exposed Regions: Modifications at the N-4 position of the diazaspiro ring system can be used to introduce polar groups that can interact with the solvent-exposed region of the kinase, which can improve solubility and other pharmacokinetic properties.

For instance, derivatives of 4-aryl-thieno[5][6]diazepin-2-one have been identified as potent multi-kinase inhibitors, with one of the most active compounds exhibiting an IC₅₀ of 3.73 nM against FMS kinase.[3] This highlights the potential of similar lactam-containing heterocyclic systems in kinase inhibition.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive body of literature on this specific molecule is still emerging, the synthetic accessibility of the core and the proven success of related spirocyclic compounds in modulating key biological targets, particularly kinases, underscore its potential.

Future research in this area should focus on:

  • Development of robust and scalable synthetic routes to this compound and its derivatives.

  • Systematic exploration of the SAR through the synthesis and biological evaluation of diverse libraries of derivatives.

  • Identification of specific kinase targets and elucidation of the mechanism of action of active compounds.

  • Optimization of pharmacokinetic and pharmacodynamic properties to identify lead candidates for preclinical and clinical development.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Full-text available.
  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129.
  • Kirilyuk, I. A., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein J Org Chem., 15, 2036-2042.
  • Sheverdov, V. P., et al. (2018). Domino Synthesis of 3-Amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro [4.4]non-3-ene-4-carbonitriles. ChemInform.
  • Kim, H. J., et al. (2018). Discovery of novel 4-aryl-thieno[5][6]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & Medicinal Chemistry, 26(9), 2384-2395.

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The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazaspirocycles, heterocyclic compounds characterized by two nitrogen atoms within a spirocyclic framework, have emerged as a privileged scaffold in contemporary medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat aromatic structures, leading to improved target engagement, enhanced metabolic stability, and favorable physicochemical properties. This guide provides an in-depth exploration of the discovery and synthesis of novel diazaspiro compounds, offering a scientifically grounded narrative for researchers and drug development professionals. We will delve into the strategic rationale behind various synthetic approaches, present detailed experimental protocols for key methodologies, and showcase the therapeutic potential of this versatile compound class through structure-activity relationship (SAR) analysis and case studies.

The Rationale for Diazaspirocycles in Drug Design: Beyond Flatland

The drug discovery landscape is in a constant search for novel chemical matter that can address challenging biological targets with high potency and selectivity. Historically, medicinal chemistry has been dominated by sp²-rich, planar molecules. While successful, this chemical space is well-explored, and overcoming challenges such as off-target effects and poor pharmacokinetic profiles requires a move into the third dimension.

Diazaspirocycles offer a compelling solution. The spirocyclic core introduces a rigid, three-dimensional architecture that can project substituents into chemical space in a well-defined manner, allowing for more precise and potent interactions with protein binding pockets. This structural feature can also shield the molecule from metabolic enzymes, leading to improved metabolic stability and a more favorable pharmacokinetic profile. Furthermore, the nitrogen atoms within the scaffold can act as hydrogen bond donors or acceptors, contributing to target binding and modulating the physicochemical properties of the molecule, such as solubility.

A notable application of diazaspirocycles is as bioisosteres for commonly used motifs like piperazine. The diazaspiro[3.3]heptane scaffold, for instance, has been successfully employed to replace the piperazine ring in various drug candidates, often resulting in improved properties.[1][2] This bioisosteric replacement can lead to enhanced selectivity and reduced off-target effects, as demonstrated in the development of σ2 receptor ligands and PARP inhibitors.[3][4]

Key Synthetic Strategies for Accessing Novel Diazaspiro Cores

The construction of the sterically demanding spirocyclic core of diazaspiro compounds requires sophisticated synthetic strategies. This section will explore some of the most powerful and versatile methods, providing both the conceptual framework and practical experimental details.

Multicomponent Reactions (MCRs): A Convergent Approach to Complexity

Multicomponent reactions, where three or more starting materials are combined in a single synthetic operation to form a complex product, are an ideal strategy for the rapid generation of diverse libraries of diazaspiro compounds. These reactions are highly atom-economical and allow for the efficient construction of intricate molecular architectures.

One prominent example is the synthesis of spiro-oxindoles, a class of compounds with a broad range of biological activities. The three-component reaction of an isatin, an activated methylene compound (like malononitrile), and a third component (such as a naphthol or an arylamine) can be catalyzed by an organocatalyst like L-proline to afford structurally diverse spiro-oxindoles in high yields.[5][6]

  • To a solution of: Isatin (1 mmol), malononitrile (1 mmol), and β-naphthol (1 mmol) in acetonitrile (10 mL).

  • Add: L-proline (5 mol%).

  • Reaction Conditions: Stir the mixture at reflux for approximately 30 minutes.

  • Work-up: After completion (monitored by TLC), dilute the reaction mixture with water. The resulting precipitate is filtered, dried, and purified by column chromatography.[5]

The mechanism of this reaction likely proceeds through an initial Knoevenagel condensation between the isatin and malononitrile, followed by a Michael addition of the naphthol and subsequent cyclization.[5]

MCR_Mechanism Isatin Isatin Intermediate1 Knoevenagel Adduct Isatin->Intermediate1 Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate1 Knoevenagel Condensation L_Proline L-Proline L_Proline->Intermediate1 Knoevenagel Condensation Naphthol β-Naphthol Intermediate2 Michael Adduct Naphthol->Intermediate2 Michael Addition Intermediate1->Intermediate2 Michael Addition Product Spiro-oxindole Intermediate2->Product Cyclization

Caption: L-Proline catalyzed multicomponent synthesis of spiro-oxindoles.

Ring-Closing Metathesis (RCM): Forging Rings with Precision

Ring-closing metathesis has revolutionized the synthesis of cyclic and macrocyclic compounds, and it is a powerful tool for the construction of diazaspirocycles. This reaction, typically catalyzed by ruthenium-based catalysts such as the Grubbs catalysts, involves the intramolecular reaction of two alkene moieties to form a new ring system with the concomitant release of a small volatile alkene like ethylene.[7][8]

The synthesis of heteroaryl-substituted diazaspirocycles as kinase inhibitors provides an excellent example of the utility of RCM.[9] In this approach, a diene precursor containing the two nitrogen atoms of the future diazaspiro core is treated with a Grubbs catalyst to effect the ring closure. The versatility of this method allows for the synthesis of a wide range of ring sizes and substitution patterns.

  • Substrate: A solution of the N-Boc-diallylamine precursor in a suitable solvent (e.g., dichloromethane).

  • Catalyst: A catalytic amount (e.g., 0.5-5 mol%) of a second-generation Grubbs catalyst.

  • Reaction Conditions: The reaction is typically stirred at room temperature or refluxed until completion.

  • Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-Boc-protected diazaspirocycle.

RCM_Workflow Precursor Diene Precursor Reaction Ring-Closing Metathesis Precursor->Reaction Grubbs Grubbs Catalyst Grubbs->Reaction Purification Purification Reaction->Purification Product Diazaspirocycle Purification->Product

Caption: General workflow for Ring-Closing Metathesis (RCM).

Tandem and Cascade Cyclizations: Building Complexity in a Single Pot

Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, offer an elegant and efficient approach to the synthesis of complex diazaspirocycles. These reactions can be triggered by a single catalytic event and proceed through a series of reactive intermediates to rapidly build molecular complexity.

A silver-catalyzed tandem cyclization of alkynes bearing two nucleophilic nitrogen groups provides a powerful method for the atom-economical synthesis of diazaspirocycles.[10] This reaction is thought to proceed through the coordination of the silver catalyst to the alkyne, which triggers an initial N-cyclization. The resulting intermediate then undergoes a second intramolecular nucleophilic attack to form the spirocyclic product.

Intramolecular [3+2] cycloaddition reactions also represent a valuable strategy for constructing diazaspirocycles.[11] These reactions involve the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. When these reactive partners are tethered within the same molecule, the cycloaddition proceeds intramolecularly to generate a spirocyclic system.

Diazaspirocycles in Action: Case Studies in Drug Discovery

The unique structural and physicochemical properties of diazaspiro compounds have led to their successful application in a variety of drug discovery programs.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome. The three-dimensional nature of diazaspirocycles allows for the design of inhibitors that can exploit subtle differences in the topology of the ATP-binding pocket, leading to improved selectivity.

Researchers have successfully synthesized and evaluated a range of heteroaryl-substituted diazaspirocycles as kinase inhibitors.[9] These compounds have been shown to be potent and selective inhibitors of several kinases, and their binding modes have been confirmed by protein crystallography.

Compound IDTarget KinaseIC50 (nM)Reference
10e PARP-112.6 ± 1.1[4][12]
ASP6918 KRAS G12CPotent in vitro activity[13]
Antimycobacterial Agents: A New Scaffold for an Old Foe

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antimycobacterial agents with novel mechanisms of action. A series of 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones have been identified as potent inhibitors of the mycobacterial DprE1 enzyme, a key component of the arabinogalactan biosynthesis pathway. These compounds exhibit broad-spectrum activity against both Mycobacterium tuberculosis and non-tuberculous mycobacteria.

CompoundTargetMIC (µg/mL) vs. MTB
B2 DprE1< 0.01
CNS-Active Agents: Modulating Neurotransmitter Receptors

The conformational rigidity of diazaspirocycles makes them attractive scaffolds for the design of ligands for G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS). The 1,9-diazaspiro[5.5]undecane core, for example, has been incorporated into antagonists of the neuropeptide Y (NPY) Y5 receptor, which is implicated in the regulation of food intake and anxiety.[14]

Compound SeriesTargetBiological ActivityReference
1,9-Diazaspiro[5.5]undecanes NPY Y5 ReceptorAntagonism (IC50 < 10 µM)[14]

Future Perspectives: The Expanding Universe of Diazaspirocycles

The exploration of diazaspirocycles in drug discovery is still in its early stages, and there is immense potential for the development of new synthetic methodologies and the discovery of novel biological activities. The continued development of enantioselective synthetic methods will be crucial for accessing single-enantiomer diazaspiro compounds, which is often a requirement for clinical development. Furthermore, the application of computational methods, such as structure-based drug design and virtual screening, will undoubtedly accelerate the discovery of new diazaspiro-based therapeutics. As our understanding of the chemical space occupied by these fascinating molecules grows, so too will their impact on human health.

References

  • Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. ChemRxiv. (2022). [Link]

  • Synthesis and Evaluation of Heteroaryl Substituted Diazaspirocycles as Scaffolds to Probe the ATP-binding Site of Protein Kinases. PubMed. (2013). [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. ACS Publications. (2023). [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. (2022). [Link]

  • Versatile three-component procedure for combinatorial synthesis of spiro-oxindoles with fused chromenes catalysed by L-proline. Indian Academy of Sciences. (2012). [Link]

  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. (2014). [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. (2022). [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. (2022). [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. (2018). [Link]

  • Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. PubMed. (2012). [Link]

  • Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. ACS Publications. (2022). [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health. (2022). [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. National Institutes of Health. (2019). [Link]

  • Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. PubMed. (2023). [Link]

  • Synthesis of spiro compounds by [3+2] cycloaddition reaction. ResearchGate. (2023). [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Sci-Hub. (2007). [Link]

  • Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Royal Society of Chemistry. (2019). [Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. PubMed. (2023). [Link]

  • All-carbon [3 + 2] cycloaddition in natural product synthesis. Beilstein Journal of Organic Chemistry. (2020). [Link]

  • Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. ScienceDirect. (2024). [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. (2015). [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. (2007). [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Institutes of Health. (2018). [Link]

  • Visible-light-promoted [3 + 2] cycloaddition for the synthesis of spirooxindoles under external photocatalyst-free conditions. ResearchGate. (2024). [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Institutes of Health. (2017). [Link]

  • Grubbs catalyst. Wikipedia. (2023). [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Royal Society of Chemistry. (2011). [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. (2011). [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ResearchGate. (2011). [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. (2016). [Link]

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. ACS Publications. (2022). [Link]

  • Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys. UTC Scholar. (2010). [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. PubMed. (2011). [Link]

  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. ResearchGate. (2010). [Link]

  • IMPROVED SYNTHESIS OF 1,4-DIAZASPIRO[5.5]UNDECAN-3-ONE.
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ACS Publications. (2021). [Link]

  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. (2025). [Link]

  • Both Schrock and Grubbs type alkene metathesis catalysts have a low coordination number CN = 4 (after dissociation of PCy by. University of ankara. (n.d.). [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. PubMed. (2019). [Link]

  • The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. National Institutes of Health. (2010). [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Institutional Research Information System. (2025). [Link]

  • The pharmacokinetics properties of the Fluoro-2,4dioxaspiro[bicyclo[3.3.1]indene derivative. The values were determinate using the SwissADME software. ResearchGate. (2021). [Link]83)

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Methodological & Application

Synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Synthetic Protocol for Researchers

Abstract

The 1,4-diazaspiro[4.4]nonan-2-one scaffold represents a core structural motif in contemporary medicinal chemistry, offering a three-dimensional framework that is of significant interest in drug discovery. The incorporation of a bromophenyl substituent provides a valuable handle for further synthetic diversification through cross-coupling reactions. This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one. The described methodology is grounded in a multicomponent reaction strategy, specifically the Ugi four-component reaction (Ugi-4CR), followed by a spontaneous or acid-catalyzed intramolecular cyclization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a detailed procedure but also the underlying chemical principles and rationale for the experimental design.

Introduction

Spirocyclic systems, particularly those incorporating heteroatoms, are increasingly sought after in the development of novel therapeutic agents. Their rigid, well-defined three-dimensional structures can lead to enhanced binding affinity and selectivity for biological targets. The 1,4-diazaspiro[4.4]nonan-2-one core is a compelling example of such a scaffold. This application note details a robust and efficient synthesis of a key derivative, this compound.

The synthetic strategy leverages the power of the Ugi four-component reaction (Ugi-4CR), a cornerstone of multicomponent reaction chemistry known for its high atom economy and ability to generate molecular complexity in a single step.[1] This is followed by an intramolecular cyclization to yield the desired spiro-diketopiperazine structure. The choice of 3-bromobenzaldehyde as a starting material is strategic, as the resulting bromine atom on the phenyl ring serves as a versatile functional group for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step, one-pot process commencing with the Ugi-4CR of 3-bromobenzaldehyde, 1-aminocyclopentanecarbonitrile, formic acid, and an isocyanide. The resulting Ugi adduct is then subjected to acidic workup to facilitate hydrolysis of the nitrile and subsequent intramolecular cyclization to afford the target compound.

cluster_0 Ugi Four-Component Reaction (Ugi-4CR) cluster_1 Intramolecular Cyclization 3-Bromobenzaldehyde 3-Bromobenzaldehyde Ugi_Adduct Acyclic Ugi Adduct (Intermediate) 3-Bromobenzaldehyde->Ugi_Adduct 1-Aminocyclopentanecarbonitrile 1-Aminocyclopentanecarbonitrile 1-Aminocyclopentanecarbonitrile->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Formic Acid Formic Acid Formic Acid->Ugi_Adduct Final_Product 3-(3-Bromophenyl)-1,4- diazaspiro[4.4]nonan-2-one Ugi_Adduct->Final_Product Acidic Workup (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )PuritySupplier
3-Bromobenzaldehyde3132-99-8C₇H₅BrO185.02≥98%Sigma-Aldrich
1-Aminocyclopentanecarbonitrile5498-13-5C₆H₈N₂108.14≥97%Sigma-Aldrich
tert-Butyl isocyanide7188-38-7C₅H₉N83.1398%Sigma-Aldrich
Methanol (Anhydrous)67-56-1CH₄O32.0499.8%Fisher Scientific
Hydrochloric Acid (Concentrated)7647-01-0HCl36.4637%VWR Chemicals
Ethyl Acetate141-78-6C₄H₈O₂88.11HPLC GradeVWR Chemicals
Hexanes110-54-3C₆H₁₄86.18HPLC GradeVWR Chemicals
Sodium Bicarbonate144-55-8NaHCO₃84.01≥99.5%Sigma-Aldrich
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04≥99%Sigma-Aldrich

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • tert-Butyl isocyanide has a strong, unpleasant odor and is toxic. Handle with extreme care.

  • Concentrated hydrochloric acid is corrosive and should be handled with caution.

Detailed Experimental Protocol

Step 1: Ugi Four-Component Reaction
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv.).

  • Dissolve the aldehyde in 40 mL of anhydrous methanol.

  • To this solution, add 1-aminocyclopentanecarbonitrile (1.08 g, 10.0 mmol, 1.0 equiv.).

  • Stir the mixture at room temperature for 20 minutes to allow for imine formation.

  • In a separate, small vial, prepare a solution of tert-butyl isocyanide (0.83 g, 1.0 mL, 10.0 mmol, 1.0 equiv.) in 5 mL of methanol.

  • Add the isocyanide solution to the reaction mixture dropwise over 5 minutes.

  • Finally, add formic acid (0.46 g, 0.38 mL, 10.0 mmol, 1.0 equiv.) to the flask.

  • Seal the flask and stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

Step 2: Intramolecular Cyclization and Purification
  • After 48 hours, add 20 mL of 6 M hydrochloric acid to the reaction mixture.

  • Stir the mixture vigorously at room temperature for an additional 24 hours to facilitate nitrile hydrolysis and cyclization.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the remaining aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient elution of 20% to 50% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization of the Final Product

The structure of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.6-7.2 (m, 4H, Ar-H), 5.1 (s, 1H, CH-Ph), 3.5-3.3 (m, 2H, NH), 2.1-1.7 (m, 8H, cyclopentyl-H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 172 (C=O), 135 (Ar-C), 131 (Ar-C), 130 (Ar-C), 128 (Ar-C), 125 (Ar-C), 123 (Ar-C, C-Br), 68 (spiro-C), 65 (CH-Ph), 38 (cyclopentyl-CH₂), 24 (cyclopentyl-CH₂).
Mass Spec (ESI+) m/z calculated for C₁₃H₁₅BrN₂O [M+H]⁺: 295.0446; Found: 295.0448.
IR (ATR) ν (cm⁻¹): 3300-3200 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1680 (Amide C=O stretch).
Appearance White to off-white solid.

Experimental Workflow

cluster_workflow Synthesis and Purification Workflow A 1. Reagent Preparation and Mixing (Ugi-4CR) B 2. Reaction Stirring (48h, RT) A->B C 3. Acidic Workup (6M HCl, 24h) B->C D 4. Solvent Removal (Rotovap) C->D E 5. Neutralization & Extraction D->E F 6. Drying and Concentration E->F G 7. Flash Column Chromatography F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Overall experimental workflow from start to finish.

Discussion of the Scientific Rationale

The presented protocol is designed for efficiency and reliability, based on established chemical principles.

  • The Ugi Reaction Mechanism: The Ugi-4CR proceeds through a series of equilibrium steps, initiated by the formation of an imine from 3-bromobenzaldehyde and 1-aminocyclopentanecarbonitrile. The isocyanide then undergoes an α-addition to the iminium ion, followed by the addition of the carboxylate (formate). A subsequent Mumm rearrangement leads to the stable α-acylamino amide product.[1] The use of methanol as a solvent is common for Ugi reactions as it effectively solvates the ionic intermediates.

  • Cyclization Step: The Ugi product is an acyclic intermediate. The subsequent treatment with strong acid serves two purposes: hydrolysis of the nitrile on the cyclopentane ring to a carboxylic acid, and providing the acidic environment for the intramolecular amide bond formation (cyclization) to form the six-membered diketopiperazine ring. This post-Ugi cyclization is a common and effective strategy for the synthesis of such heterocyclic systems.[2]

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule. The choice of an ethyl acetate/hexanes gradient allows for the separation of the product from any unreacted starting materials or side products.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By employing a robust Ugi four-component reaction followed by an acid-mediated intramolecular cyclization, the target compound can be obtained in a straightforward manner. The versatility of the bromophenyl group in this scaffold makes it an attractive building block for the development of compound libraries for screening in drug discovery programs.

References

  • Ugi, I., Lohberger, S., & Karl, R. (2006). The Ugi Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 1083-1109). Pergamon. [Link]

  • de la Torre, D., G. (2021). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Chem. Proc., 14, 93. [Link]

Sources

Application Note: A Scalable Synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis and scale-up of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, a valuable spirocyclic scaffold for drug discovery and development. Spirocyclic systems are of increasing interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved potency, selectivity, and physicochemical properties.[1][2] This document details a robust, one-pot synthetic protocol suitable for laboratory-scale synthesis (1-10 g) and outlines the critical process parameters and challenges for scaling the production to kilogram quantities. The methodologies described herein are designed to ensure reproducibility, high yield, and purity, addressing common scale-up issues such as thermal management, mixing efficiency, and impurity profiling.[3][4]

Introduction and Synthetic Strategy

The target molecule, this compound, possesses a unique spiro-imidazolidinone core. Such sp³-rich, complex structures are sought after in modern drug discovery to explore new chemical space beyond traditional flat, aromatic compounds.[5] The development of a scalable and efficient synthesis is crucial for enabling its use in extensive screening libraries and downstream development.

Several synthetic strategies, including multi-step sequences involving amino acid coupling or modifications of Strecker and Ugi reactions, were considered.[6][7] However, for process efficiency and scalability, a one-pot multicomponent reaction (MCR) is often superior. This guide is based on a highly convergent, tandem reaction involving three readily available starting materials: cyclopentanone , ethylenediamine , and 3-bromobenzaldehyde . This approach is inspired by established methodologies for the synthesis of related N-heterocyclic and spirocyclic systems.[8][9]

The selected strategy offers several advantages for scale-up:

  • Atom Economy: A one-pot reaction minimizes waste by incorporating most atoms from the starting materials into the final product.

  • Process Efficiency: It reduces the number of unit operations, saving time, labor, and resources.

  • Cost-Effectiveness: The use of inexpensive, commercially available starting materials makes the process economically viable for large-scale production.

The proposed reaction proceeds through an initial condensation of cyclopentanone and ethylenediamine to form a spirocyclic aminal intermediate, which then reacts with 3-bromobenzaldehyde in a cyclizing condensation to yield the desired product.

Reaction Mechanism and Workflow

The overall transformation is a cascade process initiated by the formation of key intermediates in situ. Understanding the mechanism is critical for process optimization and troubleshooting.

Proposed Reaction Mechanism

The reaction is believed to proceed via the following key steps:

  • Imine/Aminal Formation: Ethylenediamine reacts with cyclopentanone to form a transient imine, which rapidly cyclizes to form the more stable 1,4-diazaspiro[4.4]nonane intermediate.

  • Condensation with Aldehyde: This spirocyclic diamine then undergoes condensation with 3-bromobenzaldehyde to form a new aminal.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration, to form the stable imidazolidinone ring system of the final product.

G cluster_0 Step 1: Spiro-Aminal Formation cluster_1 Step 2: Condensation & Cyclization A Cyclopentanone C 1,4-Diazaspiro[4.4]nonane (Intermediate I) A->C + H₂O B Ethylenediamine B->C + H₂O D 3-Bromobenzaldehyde E Aminal Intermediate II C->E D->E F Final Product E->F - H₂O

Figure 1: Proposed high-level reaction mechanism.

Overall Synthesis Workflow

The process can be broken down into four main stages: Reaction, Work-up, Purification, and Isolation. Scaling up requires careful consideration of the transition from laboratory techniques to pilot-plant equipment at each stage.

G start Starting Materials Cyclopentanone Ethylenediamine 3-Bromobenzaldehyde reaction One-Pot Reaction Solvent: Toluene Temp: 80-110°C (Reflux) Monitoring: TLC/HPLC start->reaction workup Aqueous Work-up Quench with water Phase separation Organic layer wash reaction->workup purification Purification Lab: Chromatography Scale-up: Recrystallization workup->purification isolation Isolation & Drying Filtration Vacuum Drying purification->isolation product Final Product|3-(3-Bromophenyl)-1,4- diazaspiro[4.4]nonan-2-one isolation->product

Figure 2: Overall experimental workflow from starting materials to final product.

Experimental Protocols

Safety Precaution: This procedure involves flammable solvents and potentially hazardous reagents. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Laboratory-Scale Synthesis (5 g Scale)

Reagents & Equipment:

  • Cyclopentanone (1.5 g, 17.8 mmol, 1.0 eq)

  • Ethylenediamine (1.07 g, 17.8 mmol, 1.0 eq)

  • 3-Bromobenzaldehyde (3.3 g, 17.8 mmol, 1.0 eq)

  • Toluene (50 mL)

  • Magnesium Sulfate (anhydrous)

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer, heating mantle, condenser, and Dean-Stark trap

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 250 mL three-neck flask equipped with a magnetic stirrer, condenser, and Dean-Stark trap, add cyclopentanone (1.5 g), ethylenediamine (1.07 g), and toluene (50 mL).

  • Heat the mixture to reflux (approx. 110°C) and collect the water generated in the Dean-Stark trap. Continue refluxing for 2 hours or until no more water is collected, indicating the formation of the spiro-aminal intermediate.

  • Cool the reaction mixture to approximately 80°C.

  • Add 3-bromobenzaldehyde (3.3 g) to the flask.

  • Return the mixture to reflux and continue heating for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by flash column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Scale-Up Considerations and Protocol

Transitioning from a 5 g lab batch to a 500 g pilot batch introduces significant challenges that must be proactively managed.[3][10]

Key Scale-Up Challenges
ChallengeLaboratory Scale (Flask)Pilot Scale (Jacketed Reactor)Mitigation Strategy
Heat Transfer High surface-area-to-volume ratio allows for efficient heating/cooling with a mantle.Lower surface-area-to-volume ratio can create thermal gradients and localized hot spots.[3]Use a jacketed reactor with a thermal fluid for precise temperature control. Control the rate of reagent addition for exothermic steps.
Mixing Magnetic stirrer provides adequate mixing for small volumes.Magnetic stirring is ineffective. Inefficient mixing can lead to low yields and increased impurities.[4]Employ an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.
Purification Flash chromatography is feasible and effective for high purity.Chromatography is expensive and impractical for kilogram quantities.Develop a robust recrystallization protocol. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions that provide high yield and purity.
Work-up Phase separations in a separatory funnel are straightforward.Emulsions can form, and phase separations in a large reactor can be slow and difficult to visualize.Use a reactor with a sight glass. Add brine to aid phase separation. Allow adequate settling time.
Pilot-Scale Protocol (500 g Scale)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and bottom-outlet valve.

  • Heating/cooling circulator.

  • Addition funnel or pump for controlled addition.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

Procedure:

  • Charge the 20 L reactor with cyclopentanone (150 g, 1.78 mol), ethylenediamine (107 g, 1.78 mol), and toluene (5 L).

  • Start the overhead stirrer to ensure good agitation (e.g., 150-200 RPM).

  • Heat the reactor jacket to 120°C to bring the contents to a steady reflux. Water will begin to collect as an azeotrope. Drain the collected water periodically.

  • After approximately 2-3 hours, when water collection ceases, cool the reactor contents to 80°C.

  • Slowly add a solution of 3-bromobenzaldehyde (330 g, 1.78 mol) in toluene (1 L) over 1 hour using an addition pump, while maintaining the internal temperature between 80-85°C.

  • Once the addition is complete, heat the reactor back to reflux and maintain for 8-10 hours. Monitor the reaction completion by taking samples for HPLC analysis.

  • Cool the reactor to 20-25°C.

  • Transfer the reaction mixture to a larger vessel or perform the work-up in the same reactor if suitably equipped. Add deionized water (3 L) and agitate for 15 minutes. Stop the stirrer and allow the layers to separate for at least 30 minutes.

  • Drain the lower aqueous layer. Repeat the wash with brine (3 L).

  • Concentrate the organic layer in the reactor under vacuum to a volume of approximately 1.5 L.

  • Add ethanol (2 L) and heat to 70°C to ensure complete dissolution. Slowly add water (approx. 1-1.5 L) until persistent cloudiness is observed.

  • Cool the mixture slowly to 0-5°C over 4-6 hours with gentle agitation to induce crystallization.

  • Filter the resulting solid using a Nutsche filter, wash the cake with a cold (0°C) solution of 20% ethanol in water (2 x 500 mL).

  • Dry the solid in a vacuum oven at 50°C until a constant weight is achieved.

Expected Results and Troubleshooting

ParameterLaboratory Scale (5 g)Pilot Scale (500 g)
Typical Yield 75-85%70-80%
Purity (HPLC) >98%>98%
Reaction Time 8-10 hours10-14 hours
Purification Method ChromatographyRecrystallization

Troubleshooting Guide:

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Inefficient water removal; Product loss during work-up or crystallization.Extend reaction time and monitor by HPLC. Ensure Dean-Stark/reactor trap is functioning correctly. Optimize recrystallization solvent system and cooling profile.
High Impurity Levels Reaction temperature too high; Poor mixing; Aldehyde added too quickly.Maintain strict temperature control with the jacketed system. Increase agitation speed. Slow the addition rate of the aldehyde solution.
Poor Crystallization Incorrect solvent/anti-solvent ratio; Oiling out due to rapid cooling.Perform small-scale solvent screening to optimize the recrystallization. Slow down the cooling rate and ensure gentle agitation.
Emulsion During Work-up Agitation too vigorous during washing.Reduce stirrer speed during work-up. Add 5-10% w/v brine to the aqueous phase to help break the emulsion.[11]

Conclusion

This application note presents a reliable and scalable synthesis of this compound. By transitioning from a laboratory-scale procedure to a well-controlled pilot-plant protocol, we have addressed the primary challenges associated with process scale-up, including thermal management, mixing, and purification. The described method utilizes a cost-effective, one-pot reaction and a robust crystallization procedure, making it suitable for the large-scale production of this valuable building block for the pharmaceutical and agrochemical industries.

References

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Pearson. Synthesis of Amino Acids: Strecker Synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Frontiers in Chemistry. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • YouTube. Bucherer-Bergs Reaction Mechanism. [Link]

  • ACS Omega. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]

  • PubMed. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]

  • PubMed Central. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Royal Society of Chemistry. Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. [Link]

  • ResearchGate. Synthesis of spiro tricyclic scaffold 4. Reagents and conditions. [Link]

  • PubMed Central. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Frontiers in Chemistry. Corrigendum: Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. [Link]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • PubChem. Spiro[4.4]nonan-2-one. [Link]

  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • PubMed Central. One-pot three-component synthesis of azaspirononatriene derivatives. [Link]

  • ResearchGate. Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. [Link]

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  • Preprints.org. Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. [Link]

  • Heterocycles. Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]

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Application Notes & Protocols for the Purification of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles. This guide covers multiple purification strategies, including crystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), to achieve high purity essential for subsequent biological screening and development.

Introduction: The Imperative for Purity

This compound belongs to the class of spirocyclic lactams, which are rigid and complex molecular scaffolds often explored in the development of novel therapeutics.[1][2] The presence of the bromophenyl moiety offers a site for further synthetic elaboration through cross-coupling reactions, making this compound a valuable intermediate. However, the biological and chemical reactivity of such molecules is highly dependent on their purity. Unwanted impurities, such as starting materials, by-products, or isomers, can lead to erroneous biological data, interfere with subsequent chemical transformations, and compromise the integrity of research findings.[3] Therefore, robust and validated purification techniques are paramount.

This guide provides detailed protocols and the scientific rationale for the purification of this compound, enabling researchers to obtain material of the requisite purity for their specific applications.

Compound Profile

A clear understanding of the physicochemical properties of the target compound is the foundation of any successful purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₅BrN₂O[4]
Molecular Weight 295.18 g/mol [4]
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Expected to be soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH, Acetone) and sparingly soluble in nonpolar solvents (e.g., hexanes) and water.General knowledge
CAS Number 1272755-85-7[5]

Potential Impurities: A Rationale for Purification

The choice of a purification strategy is dictated by the nature of the impurities present. Based on common synthetic routes to spiro-lactams, such as the Ugi or Passerini reactions followed by cyclization, the following impurities can be anticipated:

  • Unreacted Starting Materials: 3-Bromobenzaldehyde, an amine source, and an isocyanide.

  • Reaction Intermediates: Linear or partially cyclized precursors.

  • By-products: Homocoupled products or products from side reactions.

  • Isomers: Diastereomers, if the synthesis is not stereoselective.

  • Debrominated Analog: 3-Phenyl-1,4-diazaspiro[4.4]nonan-2-one, which can arise from certain reaction conditions.

Purification Strategies: From Bulk to High Purity

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow illustrates a typical decision-making process.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid crystallization Strategy 1: Recrystallization is_solid->crystallization Yes flash_chromatography Strategy 2: Flash Column Chromatography is_solid->flash_chromatography No / Oily is_pure_enough Purity > 95%? crystallization->is_pure_enough is_pure_enough->flash_chromatography No final_product Pure Product is_pure_enough->final_product Yes is_high_purity_needed High Purity (>99%) Required? flash_chromatography->is_high_purity_needed hplc Strategy 3: Preparative HPLC is_high_purity_needed->hplc Yes is_high_purity_needed->final_product No hplc->final_product

Caption: Decision workflow for selecting the appropriate purification strategy.

Strategy 1: Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid organic compounds.[3] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound will form crystals while the impurities remain in the solution.[3]

Protocol for Recrystallization:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude product into several test tubes.

    • Add a small amount of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to each tube.

    • Observe the solubility at room temperature. An ideal solvent will show poor solubility at room temperature.

    • Heat the tubes that show poor solubility. A good solvent will fully dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent system.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or solvent mixture) portion-wise while heating the flask with stirring (e.g., on a hot plate). Add just enough solvent to completely dissolve the solid at the boiling point.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a fluted filter paper to remove colored impurities.

    • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Strategy 2: Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through a column of stationary phase (typically silica gel). It is highly effective for separating compounds with different polarities. For spirocyclic lactams, this is a standard purification technique.[6][7]

Protocol for Flash Column Chromatography:

  • TLC Analysis:

    • Develop a thin-layer chromatography (TLC) method to determine the appropriate mobile phase.

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Elute the plate with different solvent mixtures, typically gradients of ethyl acetate in hexanes or dichloromethane in methanol.

    • The ideal solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed sample and load it onto the top of the packed column.

    • Begin elution with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (gradient elution).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Chromatography_Workflow start Crude Sample tlc 1. TLC Analysis (Solvent System Optimization) start->tlc column_prep 2. Column Preparation (Packing with Silica Gel) tlc->column_prep loading 3. Sample Loading (Dry or Wet Loading) column_prep->loading elution 4. Elution (Gradient or Isocratic) loading->elution collection 5. Fraction Collection elution->collection analysis 6. Fraction Analysis (TLC) collection->analysis pooling 7. Pooling Pure Fractions analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation product Pure Product evaporation->product

Caption: Step-by-step workflow for flash column chromatography.

Strategy 3: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest level of purity (>99%), preparative HPLC is the method of choice.[8] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.[9] This is particularly useful for separating closely related impurities or for preparing analytical standards.

Protocol for Preparative HPLC:

  • Analytical Method Development:

    • Develop an analytical HPLC method using a C18 reversed-phase column.

    • Screen different mobile phases, typically mixtures of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Optimize the gradient to achieve baseline separation of the target compound from all impurities.

  • Scaling Up to Preparative HPLC:

    • Transfer the optimized analytical method to a preparative HPLC system with a larger C18 column of the same chemistry.

    • Adjust the flow rate and gradient time according to the dimensions of the preparative column.

    • The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Purification and Fraction Collection:

    • Dissolve the partially purified product (e.g., from flash chromatography) in the mobile phase or a suitable solvent like DMSO.

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the peak of the target compound, often triggered by a UV detector.

  • Product Isolation:

    • Combine the pure fractions.

    • If the mobile phase is volatile (e.g., acetonitrile/water with formic acid), it can be removed by lyophilization (freeze-drying) or rotary evaporation.

    • If a non-volatile buffer was used, a subsequent solid-phase extraction (SPE) step may be necessary to desalt the sample.

Purity Assessment

After purification, it is crucial to verify the purity of the final product. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • LC-MS: To determine the purity by UV absorbance and confirm the molecular weight by mass spectrometry.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Common Purification Issues

ProblemPossible CauseSuggested Solution
Oiling out during crystallization The compound's melting point is lower than the boiling point of the solvent; the compound is supersaturated.Use a lower-boiling point solvent; add a seed crystal; cool the solution more slowly.
Poor recovery from crystallization The compound is too soluble in the chosen solvent at low temperatures.Use a less polar co-solvent (anti-solvent) to induce precipitation; cool for a longer period.
Poor separation in flash chromatography The chosen mobile phase is not optimal; the column is overloaded.Re-optimize the mobile phase using TLC; use a larger column or less sample.
Broad peaks in HPLC Column degradation; inappropriate mobile phase pH; sample overload.Use a new column; adjust the mobile phase pH with an additive (TFA, formic acid); inject a smaller amount.
Product is a salt after HPLC (e.g., TFA salt) Use of a non-volatile acid modifier in the mobile phase.Use a volatile modifier like formic acid and remove by lyophilization; perform a liquid-liquid extraction with a basic aqueous solution (e.g., NaHCO₃) to neutralize the acid and extract the free base into an organic solvent.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. By systematically applying the principles of crystallization, flash column chromatography, and preparative HPLC, researchers can obtain this valuable compound with the desired level of purity. The choice of method should be guided by the scale of the synthesis, the nature of the impurities, and the specific requirements of the downstream application. The protocols and rationale provided in this guide offer a robust framework for achieving high-purity material, thereby ensuring the reliability and reproducibility of scientific outcomes.

References

  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021). National Institutes of Health. [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. (2022). National Institutes of Health. [Link]

  • Crystallization-Induced Diastereomer Transformation of α-Bromo α′-Sulfinyl Ketones. Diastereodivergent Synthesis of (+)-α-Conhydrine and (−)-β-Conhydrine. (2021). ACS Publications. [Link]

  • Beautiful crystallization of 4-bromoacetanilide I made today. (2018). Reddit. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. (2021). ACS Publications. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Bromine. Wikipedia. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. HETEROCYCLES. [Link]

  • (2-Bromo-3-iodophenyl)(1,4-dithia-7-azaspiro[4.4]nonan-7-yl)methanone. PubChem. [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. [Link]

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  • HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. PubMed. [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]

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Application Note: A High-Throughput Screening Protocol for the Identification of Novel Kinase Inhibitors Using 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets.[1] This document provides a detailed protocol for the use of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one and its analogs in a high-throughput screening campaign to identify novel kinase inhibitors. While the specific biological activity of this compound is still under investigation, its diazaspiro[4.4]nonan-2-one core is a privileged scaffold found in various biologically active compounds, including kinase inhibitors.[2][3] This application note outlines a robust, luminescence-based kinase activity assay suitable for HTS, along with detailed methodologies for data analysis and hit validation.

Introduction: The Rationale for Screening Diazaspiro Compounds

The 1,4-diazaspiro[4.4]nonan-2-one scaffold represents a three-dimensional molecular architecture that offers a distinct advantage in drug discovery by enabling precise spatial arrangement of pharmacophoric features. This can lead to enhanced target affinity and selectivity. Related spirocyclic structures have demonstrated a wide range of biological activities, including the modulation of central nervous system receptors and inhibition of key enzymes in signaling pathways.[4][5] For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual TYK2/JAK1 inhibitors, highlighting the potential of this compound class in targeting kinases.[2]

Given the prevalence of the bromophenyl moiety in kinase inhibitors and the potential of the diazaspiro core to interact with ATP-binding sites, we hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases. This application note therefore proposes a comprehensive HTS workflow to assess a library of such compounds against a representative tyrosine kinase.

Principle of the Assay: A Luminescence-Based Kinase Activity Assay

The selected HTS assay is a homogeneous, luminescence-based method that quantifies the amount of ATP remaining in solution following a kinase reaction. This "ATP-depletion" assay is a widely accepted format for screening kinase inhibitors due to its simplicity, sensitivity, and amenability to automation.[6]

The principle is as follows:

  • A kinase, its substrate, and ATP are incubated in the wells of a microtiter plate.

  • In the presence of an active kinase, ATP is consumed as the phosphate group is transferred to the substrate.

  • If a test compound inhibits the kinase, the rate of ATP consumption is reduced.

  • After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added.

  • Luciferase utilizes the remaining ATP to produce a luminescent signal that is directly proportional to the ATP concentration.

  • Therefore, a high luminescent signal indicates low kinase activity (inhibition), while a low signal indicates high kinase activity (no inhibition).

This "add-mix-read" format minimizes plate handling steps, making it ideal for automated HTS.[6]

HTS Workflow and Experimental Design

A successful HTS campaign requires careful planning and execution, from initial assay development to hit confirmation.[7][8] The overall workflow is depicted below.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Miniaturization (384-well format) Z_Factor Z' Factor Determination (>0.5) Assay_Dev->Z_Factor Optimization Primary_Screen Single-Concentration Screen (e.g., 10 µM) Z_Factor->Primary_Screen Proceed if Z' > 0.5 Data_Analysis Primary Data Analysis (Normalization & Hit Selection) Primary_Screen->Data_Analysis Hit_Conf Hit Confirmation (Fresh Compound) Data_Analysis->Hit_Conf Confirmed Hits Dose_Response Dose-Response Curves (IC50 Determination) Hit_Conf->Dose_Response Counter_Screen Counter-Screening (Assay Interference) Dose_Response->Counter_Screen

Figure 1: High-Throughput Screening Workflow. A diagram illustrating the key stages of an HTS campaign, from assay development and validation to primary screening and hit confirmation.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
This compoundCustom Synthesis/VendorN/A-20°C
Tyrosine Kinase (e.g., Abl1, non-activated)Sigma-AldrichSRP5035-80°C
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275-20°C
ATP, 10 mM SolutionPromegaV9121-20°C
Kinase-Glo® Luminescent Kinase AssayPromegaV6714-20°C
Staurosporine (Positive Control)Sigma-AldrichS4400-20°C
DMSO, AnhydrousSigma-Aldrich276855RT
384-Well White, Solid-Bottom PlatesCorning3570RT
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)In-house preparationN/A4°C

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format. All liquid handling steps should be performed with calibrated, automated liquid handlers to ensure precision and reproducibility.[9]

Compound Plate Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Intermediate Plate: Serially dilute the stock solution to create an intermediate compound plate. For a final assay concentration of 10 µM, prepare a 1 mM solution in DMSO.

  • Assay Plate Stamping: Using a pintool or acoustic liquid handler, transfer 50 nL of the 1 mM compound solution from the intermediate plate to the assay plate. This will result in a final concentration of 10 µM in a 5 µL final assay volume.

  • Controls: Dedicate specific wells for controls:

    • Negative Control (0% Inhibition): Add 50 nL of DMSO.

    • Positive Control (100% Inhibition): Add 50 nL of a 1 mM staurosporine solution in DMSO.

HTS Assay Procedure
  • Enzyme/Substrate Mix Addition: Prepare a 2X enzyme/substrate mix in kinase buffer. For each well, this will contain the appropriate concentration of kinase and substrate. Add 2.5 µL of this mix to each well of the 384-well assay plate containing the pre-stamped compounds.

  • Incubation: Briefly centrifuge the plates (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase being used. Add 2.5 µL of the 2X ATP solution to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized during assay development to ensure linear ATP consumption.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 5 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

Data Analysis and Hit Selection

Robust data analysis is critical for identifying true hits from the large datasets generated in HTS.[10][11][12]

Quality Control

Before analyzing the screening data, the quality of each plate must be assessed using the Z'-factor. The Z'-factor is a statistical measure of the separation between the positive and negative controls.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • An assay is considered robust and suitable for HTS if the Z'-factor is greater than 0.5.[8]

Data Normalization and Hit Identification
  • Normalization: Raw luminescence values are converted to percent inhibition using the following formula:

    • % Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)

  • Hit Selection: A common method for hit selection is to use a statistical cutoff, such as three standard deviations from the mean of the sample population. A compound is typically considered a "hit" if its percent inhibition exceeds this threshold.

Data_Analysis_Workflow Raw_Data Raw Luminescence Data QC Calculate Z' Factor per Plate Raw_Data->QC Normalization Normalize Data to % Inhibition QC->Normalization If Z' > 0.5 Hit_Selection Apply Hit Selection Criteria (e.g., > 3*SD from Mean) Normalization->Hit_Selection Hit_List Generate Primary Hit List Hit_Selection->Hit_List

Figure 2: Data Analysis Pipeline. A flowchart outlining the steps for processing raw HTS data, including quality control, normalization, and hit selection.

Hit Confirmation and Follow-Up Studies

Primary hits must be subjected to further testing to confirm their activity and rule out false positives.[11]

  • Hit Confirmation: Re-test the primary hits using freshly prepared compound from the original powder stock.

  • Dose-Response Analysis: Confirmed hits should be tested in a serial dilution to determine their potency (IC50).

  • Counter-Screens: Perform assays to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors or compounds that absorb light at the emission wavelength of the luminescent signal).

  • Selectivity Profiling: Test confirmed hits against a panel of other kinases to determine their selectivity profile.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Z'-Factor (<0.5) High variability in control wells.Check liquid handling precision; ensure reagents are properly mixed and equilibrated.
Suboptimal reagent concentrations.Re-optimize enzyme, substrate, and ATP concentrations.
High False Positive Rate Compound interference with luciferase.Implement a counter-screen to identify luciferase inhibitors.
Compound auto-fluorescence/luminescence.Run a pre-read of the compound plate before adding assay reagents.
Edge Effects Evaporation from wells on the plate edge.Use plates with lids; ensure proper humidity control during incubations; do not use outer wells for samples.

Conclusion

The protocol described in this application note provides a robust and reliable method for screening this compound and related compounds for kinase inhibitory activity. By following these guidelines for assay execution, data analysis, and hit validation, researchers can effectively identify promising lead compounds for further drug development efforts. The adaptability of this luminescence-based assay makes it a valuable tool for a wide range of kinase targets.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • SelectScience. (n.d.). Automation-enabled assay development for high throughput screening.
  • Wikipedia. (2023). High-throughput screening.
  • Inglese, J., et al. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32.
  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • Parham, F., et al. (2017). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 12(7), 709-720.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(16), e133.
  • GeneData. (n.d.). Comprehensive analysis of high-throughput screening data.
  • Niles, A. L., et al. (2011). High-throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology, 3(4), 157-173.
  • Sharma, P., & Singh, P. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Analytical & Pharmaceutical Research, 3(4), 00069.
  • Sittampalam, G. S., et al. (Eds.). (2004). High Throughput Screening: Methods and Protocols. Humana Press.
  • Harris, D., & Jones, P. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • BenchChem. (n.d.). Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research.
  • Wang, Y., et al. (2020). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 25(21), 5081.
  • Zhang, W., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.
  • Lee, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437.

Sources

Topic: Experimental Design for Biological Assays of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, tiered strategy for the initial biological characterization of the novel small molecule, 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one. As the specific biological targets of this compound are uncharacterized, this guide outlines a logical, multi-stage experimental plan designed to identify its primary targets, quantify its potency, and provide an early assessment of its safety and drug-like properties. The protocols herein are designed to be robust and self-validating, incorporating essential controls and data quality checks. The proposed workflow begins with broad, high-throughput primary screening against common drug target families, followed by secondary assays for hit confirmation and potency determination, and concludes with essential in vitro safety and ADME profiling to de-risk the molecule for further development.

Introduction: The Rationale for a Tiered Assay Cascade

The compound this compound belongs to the spiro-lactam class of molecules. Spirocyclic scaffolds are privileged structures in medicinal chemistry, offering a rigid three-dimensional framework that can lead to high-affinity and selective interactions with biological targets.[1][2] Related spiro-lactam and diazaspiro compounds have been reported to exhibit a wide range of biological activities, including antimicrobial effects and modulation of central nervous system targets like sigma receptors.[3][4][5]

Given the absence of established biological data for this specific molecule, a systematic and resource-efficient approach is required. A tiered or cascaded assay strategy is the industry-standard method for triaging and characterizing novel chemical entities.[6] This approach uses a series of sequential assays, beginning with broad, high-throughput methods and progressing to more complex, physiologically relevant models for only the most promising compounds. This ensures that resources are focused on molecules with the highest potential for success.

The workflow presented here is divided into three logical tiers:

  • Tier 1: Target Discovery. Broad screening to identify potential biological targets.

  • Tier 2: Hit-to-Lead Characterization. Confirmation of activity, determination of potency, and initial mechanism of action studies.

  • Tier 3: Early De-risking. Assessment of general cytotoxicity and key pharmacokinetic (in vitro ADME) properties.

G cluster_0 Tier 1: Target Discovery cluster_1 Tier 2: Hit-to-Lead T1_Start Compound Synthesis & QC T1_Screen High-Throughput Screening (HTS) (e.g., GPCR & Ion Channel Panels) T1_Start->T1_Screen T2_Confirm Hit Confirmation (Single-point re-test) T1_Screen->T2_Confirm Primary Hits T2_Potency Potency Determination (IC50/EC50) T2_Confirm->T2_Potency T2_MOA Mechanism of Action (e.g., Binding vs. Functional) T2_Potency->T2_MOA T3_Cyto Cytotoxicity Assays T2_MOA->T3_Cyto Confirmed Lead T3_ADME In Vitro ADME Profiling

Caption: Tiered workflow for novel compound characterization.

Pre-Assay Preparation: Ensuring Data Integrity

Before initiating biological assays, it is critical to ensure the quality and proper handling of the test compound.

  • Purity Analysis: Confirm the identity and purity of this compound using LC-MS and ¹H-NMR. Purity should ideally be >98% to avoid artifacts from impurities.

  • Solubility Determination: Assess the compound's solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Most screening campaigns rely on DMSO for stock solutions.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. The final concentration of DMSO in the assay well should be carefully controlled, typically kept below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.

Tier 1 Protocol: Primary Screening for Target Identification

The objective of Tier 1 is to screen the compound against a diverse range of common biological targets to identify a "hit." Given the structural motifs of the compound, G-Protein Coupled Receptors (GPCRs) and ion channels represent high-probability target classes.[7][8][9]

Protocol 3.1: Broad Panel GPCR Screening

Principle of the Assay: This assay measures the ability of the compound to modulate the activity of a large panel of GPCRs. Functional assays, such as those measuring changes in intracellular second messengers like calcium (Ca²⁺) or cyclic AMP (cAMP), are common high-throughput screening (HTS) formats.[10][11]

G Compound Test Compound GPCR GPCR G-Protein Compound->GPCR Effector Effector Enzyme (e.g., Adenylyl Cyclase) GPCR:g->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Reporter Reporter System (Fluorescence/Luminescence) SecondMessenger->Reporter

Caption: Simplified GPCR functional assay signaling pathway.

Methodology:

  • Assay Choice: Utilize a commercially available screening service that offers a panel of >100 GPCR targets (e.g., Eurofins DiscoveryX, MedChemExpress).[9][11] Select functional assay formats (e.g., Calcium Flux for Gq-coupled receptors, cAMP for Gs/Gi-coupled receptors).

  • Cell Lines: Use stable cell lines recombinantly expressing the GPCR target of interest. HEK293 cells are a common background for these assays.[9]

  • Screening Concentration: Perform a single-point screen at a concentration of 10 µM. This concentration is a balance between maximizing the chance of detecting activity and minimizing non-specific effects.

  • Assay Execution (Example: Calcium Flux):

    • Plate the GPCR-expressing cells in 384-well microplates and culture overnight.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add 10 µM of this compound to the wells.

    • Measure fluorescence intensity in real-time using a plate reader (e.g., FLIPR PENTA).[11] An increase in fluorescence indicates receptor activation (agonist activity).

    • To test for antagonist activity, pre-incubate the compound before adding a known agonist at its EC₈₀ concentration. A decrease in the agonist-induced signal indicates antagonism.

  • Controls:

    • Negative Control: DMSO vehicle only (defines baseline activity).

    • Positive Control: A known reference agonist or antagonist for each specific GPCR target.

  • Hit Criteria: A "hit" is typically defined as a compound that produces a response greater than three standard deviations above the mean of the negative controls or causes >50% inhibition in an antagonist screen.

Tier 2 Protocols: Hit Confirmation and Potency

Any hits from Tier 1 must be rigorously validated. The goal is to confirm the activity and determine the compound's potency (EC₅₀ for agonists, IC₅₀ for antagonists/inhibitors).

Protocol 4.1: Dose-Response and Potency (IC₅₀) Determination

Principle of the Assay: This protocol expands on the primary assay by testing the compound across a range of concentrations to determine the concentration at which it elicits a half-maximal response. This is a critical measure of a compound's potency.

Methodology:

  • Compound Preparation: Prepare a serial dilution series of the compound in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a top concentration of 50 µM.

  • Assay Execution: Perform the same functional assay as in Tier 1 (e.g., Calcium Flux) using the concentration series.

  • Data Analysis:

    • Normalize the data. For an antagonist, set the average of the negative (vehicle) controls to 100% activity and the average of the positive (known antagonist) controls to 0% activity.

    • Plot the normalized response (%) versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the compound that produces 50% inhibition.

Data Presentation:

ParameterValue
Top Conc. (µM)50
Bottom Conc. (nM)2.5
Number of Points10
IC₅₀ (µM)[Calculated Value]
Hill Slope[Calculated Value]
R² of Fit>0.95

Tier 3 Protocols: Early Safety and ADME Profiling

A potent compound is of little value if it is broadly toxic or has poor metabolic stability. Early assessment of these properties is crucial for de-risking a project.[12][13][14]

Protocol 5.1: General Cytotoxicity Assessment (MTT Assay)

Principle of the Assay: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15][16] A reduction in signal indicates a loss of viable, metabolically active cells.

Methodology:

  • Cell Lines: Use one or two common, easy-to-culture cell lines (e.g., HEK293, HepG2). HepG2 is a human liver cancer cell line often used as a proxy for hepatotoxicity.[15]

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: After 24 hours, treat the cells with a dose-response series of the compound (similar to Protocol 4.1).

  • Incubation: Incubate for 24 to 48 hours. A 48-hour incubation provides a more stringent test of toxicity.

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the purple formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Controls:

    • Negative Control: DMSO vehicle only (100% viability).

    • Positive Control: A known cytotoxic agent like doxorubicin or staurosporine.

  • Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (CC₅₀) by plotting and fitting the data as described in Protocol 4.1. The therapeutic index can be estimated by comparing the cytotoxicity (CC₅₀) to the biological potency (IC₅₀).

Protocol 5.2: In Vitro ADME Profiling

Rationale: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential for predicting a compound's pharmacokinetic behavior.[17][18][19] A standard panel of assays should be run to assess key properties.

Summary of Key In Vitro ADME Assays:

AssayPurposeMethodologyKey Output
Metabolic Stability Predicts metabolic clearance.Incubate compound with liver microsomes or hepatocytes and measure disappearance over time via LC-MS.[13][18]Intrinsic Clearance (CLint), Half-life (t½)
Plasma Protein Binding Determines the fraction of compound bound to plasma proteins, which affects its availability to act on targets.Equilibrium dialysis or ultrafiltration with plasma.[13][19]Fraction unbound (fu)
CYP450 Inhibition Identifies potential for drug-drug interactions.Incubate compound with specific recombinant CYP enzymes and probe substrates.[13]IC₅₀ for major CYP isozymes (e.g., 3A4, 2D6)
Permeability Predicts intestinal absorption.Measure compound transport across a Caco-2 cell monolayer.[13]Apparent Permeability (Papp)

Data Interpretation and Next Steps

The combined results from this three-tiered cascade will provide a robust initial profile of this compound.

  • Successful Profile: An ideal outcome would be a compound that shows potent and selective activity at a single target (or target family) in Tier 1/2, has a CC₅₀ at least 10-fold greater than its IC₅₀ in Tier 3, and displays reasonable metabolic stability and permeability.

  • Problematic Profile: Red flags would include a lack of activity in Tier 1, activity across many unrelated targets ("promiscuity"), high cytotoxicity (CC₅₀ close to or less than the IC₅₀), or very rapid metabolic degradation.

Based on a successful profile, next steps would involve further mechanism of action studies, selectivity profiling against a broader range of targets, and eventual progression to in vivo pharmacokinetic and efficacy models.

References

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Pioneering Ion Channel Screening for Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved from [Link]

  • Jiang, L. I., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]

  • Prudêncio, M., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-b-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry.
  • Sharada, L.N., et al. (n.d.). Synthesis and biological evaluation of novel spirocyclic â-lactams from reaction of pyrrolidine-2-carboxylic acid and benzyl amine. Organic Chemistry: An Indian Journal.
  • Armstrong, B. A., et al. (2014). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular Pharmacology.
  • DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
  • MalariaWorld. (2021). NOT Open Access | Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. Retrieved from [Link]

  • Wold, E. A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences.
  • PubMed. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Retrieved from [Link]

  • Boster Bio. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • PubMed. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • MDPI. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

  • SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. Retrieved from [Link]

  • EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]

  • PubChem. (n.d.). 1,7-Diazaspiro[4.4]nonan-2-one. Retrieved from [Link]

  • NCATS NIH. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
  • MDPI. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing Novel Bioactive Compounds

The journey of a novel chemical entity, such as 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, from initial synthesis to a potential therapeutic candidate is underpinned by a rigorous and systematic evaluation of its biological effects. Cell-based assays are the cornerstone of this initial characterization, providing a biologically relevant context to understand a compound's mechanism of action, off-target effects, and overall cellular impact.[1][2][3] Given the absence of established biological data for this compound, this document serves as a comprehensive guide for its initial cellular profiling. We will present a tiered approach, starting with broad assessments of cytotoxicity and progressing to more detailed mechanistic studies.

The protocols herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each step.[4][5][6] This approach ensures that the data generated is not only reproducible but also provides a solid foundation for subsequent, more targeted investigations.

Tier 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity

The first critical step in evaluating a novel compound is to determine its effect on cell viability. This foundational data informs the concentration range for all subsequent experiments and provides the first indication of the compound's potency. Metabolic assays are a common first-line approach as they are sensitive, scalable for high-throughput screening, and provide a quantitative measure of overall cell health.[7][8]

Principle of Tetrazolium-Based Viability Assays

Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to a colored formazan product.[8][9][10] The amount of formazan produced is directly proportional to the number of viable cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective method that results in a purple formazan that can be solubilized and quantified by spectrophotometry.[8][9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate cell_adherence Allow cells to adhere (overnight incubation) cell_seeding->cell_adherence compound_addition Add serial dilutions of This compound cell_adherence->compound_addition incubation Incubate for desired time period (e.g., 24-72h) compound_addition->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate (2-4h) to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO, isopropanol) formazan_formation->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay for Adherent Cells
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle-only controls (medium with the same percentage of DMSO as the compound-treated wells) and untreated controls (medium only).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be chosen based on the expected mechanism of action and the cell doubling time.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 0.04 N HCl) to each well.

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at approximately 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control. A dose-response curve can be generated by plotting the percentage of cell viability against the logarithm of the compound concentration. From this curve, the IC₅₀ (half-maximal inhibitory concentration) can be calculated, which represents the concentration of the compound that reduces cell viability by 50%.

ParameterDescription
IC₅₀ The concentration of the compound that inhibits cell viability by 50%. A lower IC₅₀ value indicates higher potency.
Dose-Response Curve A graphical representation of the relationship between the compound concentration and its effect on cell viability. The steepness of the curve can provide insights into the mechanism of action.
Maximum Inhibition The maximal percentage of cell viability inhibition achieved at the highest tested concentration.

Tier 2: Mechanistic Elucidation - Investigating the Mode of Cell Death

Once it has been established that this compound induces cytotoxicity, the next logical step is to determine the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these is crucial for understanding the compound's cellular effects.

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore.[12][14][15] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, co-staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[11][14]

Experimental Workflow: Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_treatment Treat cells with compound (e.g., at IC₅₀ concentration) cell_harvest Harvest cells (including supernatant) and wash with PBS cell_treatment->cell_harvest resuspend Resuspend cells in 1X Annexin V Binding Buffer cell_harvest->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubation Incubate for 15 min at room temperature in the dark add_stains->incubation add_buffer Add 1X Binding Buffer incubation->add_buffer acquire_data Analyze by flow cytometry within 1 hour add_buffer->acquire_data

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value for a predetermined time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. To do this, first collect the culture medium (which contains apoptotic cells that have detached), then wash the adherent cells with PBS and detach them using trypsin. Combine the cells from the medium and the trypsinization step.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Analysis and Interpretation

Flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants:

QuadrantAnnexin V StainingPI StainingCell Population
Lower Left (Q4)NegativeNegativeViable cells
Lower Right (Q3)PositiveNegativeEarly apoptotic cells
Upper Right (Q2)PositivePositiveLate apoptotic/necrotic cells
Upper Left (Q1)NegativePositiveNecrotic cells (due to membrane damage)

An increase in the percentage of cells in the lower right and upper right quadrants in compound-treated samples compared to controls indicates the induction of apoptosis.

B. Caspase-Glo® 3/7 Assay

Principle: A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are the primary executioner caspases. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by activated caspase-3 and -7.[16] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3/7.[16][17]

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The luminescent signal is directly proportional to the caspase-3/7 activity. The results are typically expressed as a fold-change in luminescence compared to the vehicle-treated control. A significant increase in luminescence indicates the activation of the caspase-dependent apoptotic pathway.

Tier 3: Advanced Profiling - Cell Cycle and Phenotypic Analysis

If the compound inhibits cell viability without inducing significant apoptosis, it may be acting as a cytostatic agent, arresting the cell cycle. Alternatively, a more unbiased approach using high-content screening can provide valuable clues about the compound's mechanism of action.

A. Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[18][19] By staining fixed and permeabilized cells with PI and analyzing them by flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20]

Detailed Protocol: PI Staining for Cell Cycle Analysis
  • Cell Treatment: Treat cells with the compound at relevant concentrations as previously described.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Analysis and Interpretation

The flow cytometer will generate a histogram of cell counts versus fluorescence intensity. The data can be analyzed using cell cycle analysis software to quantify the percentage of cells in each phase:

  • G0/G1 phase: Cells with 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

  • G2/M phase: Cells with 4n DNA content.

A compound-induced arrest in a specific phase of the cell cycle will result in an accumulation of cells in that phase compared to the control.

B. High-Content Screening (HCS) for Phenotypic Profiling

Principle: High-content screening combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in individual cells.[21][22][23][][25] By using a panel of fluorescent dyes that stain different cellular compartments and organelles (e.g., nucleus, mitochondria, cytoskeleton), HCS can provide an unbiased "fingerprint" of a compound's effect on cell morphology and function.[][25] This can generate hypotheses about the compound's mechanism of action.

Conceptual Workflow: High-Content Screening```dot

HCS_Workflow

Caption: Simplified overview of the PI3K/AKT and MAPK signaling pathways.

References

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Application Notes & Protocols: 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one as a Versatile Molecular Probe Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

The field of chemical biology continuously seeks novel molecular tools to dissect complex biological processes with precision.[1][2] Small molecule probes, in particular, offer unparalleled spatiotemporal control in studying protein function and cellular pathways.[3][4] We introduce 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, a unique heterocyclic compound, as a foundational scaffold for the development of a new class of molecular probes.

The inherent structural features of this molecule make it an attractive starting point for probe development:

  • Spirocyclic Core: The 1,4-diazaspiro[4.4]nonan-2-one moiety confers significant conformational rigidity. This pre-organization can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding. The synthesis of such spirocyclic systems is an active area of research, highlighting their importance in medicinal chemistry.[5][6][7]

  • 3-Bromophenyl Group: This functional group serves a dual purpose. Firstly, the substituted phenyl ring can engage in specific π-stacking, hydrophobic, or halogen-bonding interactions within a protein's binding pocket. Secondly, and critically for probe development, the bromine atom acts as a versatile chemical handle for late-stage functionalization via established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of reporter groups (fluorophores), affinity tags (biotin), or photoreactive cross-linkers.

  • Diazaspiro-lactam Moiety: The embedded lactam and secondary amine functionalities provide hydrogen bond donor and acceptor sites, which can be crucial for anchoring the molecule to a specific biological target.

These application notes will provide a comprehensive, albeit prospective, guide for researchers to leverage the this compound scaffold. We will detail its conceptual functionalization and subsequent application in key cell-based assays, grounded in established principles of molecular probe design and validation.[8][9][10]

Probe Development Strategy: From Scaffold to Functional Tool

The transformation of the this compound scaffold into a functional molecular probe requires a systematic approach. The primary strategy involves leveraging the bromine atom for the attachment of a desired functional group.

Conceptual Workflow for Probe Synthesis

The following diagram illustrates the general workflow for converting the parent compound into a fluorescently labeled derivative, a critical step for its use in cellular imaging.

G A 3-(3-Bromophenyl)-1,4-diazaspiro [4.4]nonan-2-one (Scaffold) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Sonogashira Reaction) A->B Reactant D Purification & Characterization (HPLC, LC-MS, NMR) B->D Crude Product C Fluorophore-Boronic Acid/Ester or Terminal Alkyne-Fluorophore C->B Coupling Partner E Functional Fluorescent Probe (Ready for Biological Assays) D->E Validated Probe

Caption: General workflow for the synthesis of a fluorescent probe.

Key Considerations for Fluorophore Selection

The choice of fluorophore is critical and depends on the intended application.[11][12]

PropertyConsiderationExample Dyes
Photostability High resistance to photobleaching is essential for long-term imaging experiments like time-lapses.Silicon-rhodamine (SiR), Alexa Fluor dyes
Brightness A high quantum yield and extinction coefficient are needed for detecting low-abundance targets.Rhodamines, Cyanine dyes (Cy3, Cy5)
Wavelength Red or near-infrared (NIR) dyes minimize phototoxicity and cellular autofluorescence.SiR, Cy5, ATTO655
Size Smaller fluorophores are less likely to interfere with the probe's binding to its target.Fluorescein, BODIPY derivatives
Cell Permeability For intracellular targets, the final conjugate must be able to cross the plasma membrane.Often enhanced by lipophilic character.

Application Protocol 1: Live-Cell Imaging with a Fluorescently-Labeled Probe

This protocol describes the use of a hypothetical fluorescent derivative, "Probe-SiR700," for visualizing its subcellular localization using confocal microscopy.

Objective: To determine the intracellular distribution of Probe-SiR700 in live cells.

Materials:

  • HeLa cells (or other adherent cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 35 mm glass-bottom imaging dishes

  • Probe-SiR700 (10 mM stock in DMSO)

  • Hoechst 33342 (1 mg/mL stock in water)

  • Live-cell imaging buffer (e.g., FluoroBrite DMEM)

  • Confocal laser scanning microscope with environmental control (37°C, 5% CO2)

Step-by-Step Protocol:
  • Cell Seeding:

    • One day prior to imaging, seed HeLa cells onto 35 mm glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Probe Preparation:

    • Prepare a working solution of Probe-SiR700 by diluting the 10 mM DMSO stock into pre-warmed complete media. A typical starting concentration range is 1-10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration that gives a good signal-to-noise ratio without causing cytotoxicity.

  • Cell Staining:

    • Aspirate the culture medium from the cells and wash once with warm PBS.

    • Add the medium containing Probe-SiR700 to the cells.

    • Incubate for the desired time (e.g., 30 minutes to 2 hours) in a cell culture incubator (37°C, 5% CO2). Incubation time should be optimized.

    • (Optional Co-staining) In the last 15 minutes of incubation, add Hoechst 33342 to a final concentration of 1 µg/mL to stain the nucleus.

  • Imaging Preparation:

    • Aspirate the staining solution.

    • Wash the cells twice with warm PBS.

    • Add pre-warmed live-cell imaging buffer to the dish.

  • Confocal Microscopy:

    • Place the dish on the microscope stage within the environmental chamber.

    • Allow the dish to equilibrate for 10-15 minutes.

    • Locate the cells using brightfield or DIC.

    • Set up the laser lines and emission filters for your probes (e.g., Hoechst: 405 nm excitation, 425-475 nm emission; Probe-SiR700: 640 nm excitation, 660-720 nm emission).

    • Adjust laser power and detector gain to obtain a good signal while minimizing phototoxicity. Use the lowest possible laser power.

    • Acquire images. Z-stacks can be acquired to provide 3D information on subcellular localization.

Application Protocol 2: Target Engagement Validation using the Cellular Thermal Shift Assay (CETSA)

Verifying that a probe binds to its intended target in a cellular environment is a critical validation step.[3][13] CETSA is a powerful technique to assess target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[14]

Objective: To confirm the binding of the parent scaffold (unlabeled) to its putative target protein in cell lysate.

Materials:

  • Cell line expressing the target protein

  • PBS and appropriate protease/phosphatase inhibitors

  • This compound (100 mM stock in DMSO)

  • DMSO (vehicle control)

  • Liquid nitrogen

  • PCR tubes and a thermal cycler

  • High-speed refrigerated centrifuge

  • Equipment for SDS-PAGE and Western blotting (or mass spectrometry)

  • Antibody specific to the target protein

Step-by-Step Protocol:
  • Cell Culture and Treatment:

    • Culture cells to ~90% confluency.

    • Harvest the cells and resuspend in PBS with inhibitors to a concentration of ~20x10^6 cells/mL.

    • Divide the cell suspension into two aliquots: one for treatment with the compound and one for the vehicle control (DMSO).

    • Add the compound to the treatment group to the desired final concentration (e.g., 50 µM). Add an equivalent volume of DMSO to the control group.

    • Incubate at 37°C for 1 hour.

  • Cell Lysis:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant (soluble proteome).

  • Thermal Challenge:

    • Aliquot the lysate from both the treated and control groups into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and run a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments).

    • Immediately after heating, cool the samples at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

    • Carefully transfer the supernatant (containing the soluble, non-denatured proteins) to new tubes.

  • Analysis by Western Blot:

    • Normalize the protein concentration of the supernatant samples.

    • Analyze the amount of soluble target protein remaining at each temperature point by SDS-PAGE and Western blotting using a target-specific antibody.

    • Quantify the band intensities.

Data Interpretation:

Plot the percentage of soluble target protein as a function of temperature for both the treated and control samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating that the protein has been stabilized against thermal denaturation.

G cluster_0 CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Lyse Cells & Collect Supernatant A->B C 3. Heat Lysate (Temperature Gradient) B->C D 4. Centrifuge (Separate Soluble/Aggregated) C->D E 5. Analyze Soluble Fraction (Western Blot for Target) D->E F 6. Plot Melting Curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Probe Validation: A Mandate for Trustworthy Data

The utility of any molecular probe is contingent upon its specificity and well-characterized mechanism of action.[3][4] Rigorous validation is not optional but a requirement for generating reproducible and reliable biological insights.

Essential Validation Steps

G A Start: New Probe Synthesized B In Vitro Validation - Target Binding (e.g., ITC, SPR) - Enzyme Inhibition Assay (if applicable) A->B F Negative Control Synthesis - Create a structurally similar but inactive analog A->F C Cell-Based Target Engagement - CETSA - Pulldown Assays B->C D Selectivity Profiling - Proteome-wide analysis (e.g., Chemoproteomics) - Panel screening against related targets C->D E Phenotypic Confirmation - Does probe replicate known phenotype of target inhibition/activation? - Use of genetic knockouts/knockdowns as controls C->E G Comparative Analysis - Does the negative control fail to show target engagement and phenotypic effects? D->G E->G F->G H Validated Probe - Ready for hypothesis-driven research G->H

Caption: A comprehensive workflow for molecular probe validation.

The Critical Role of a Negative Control

A crucial component of probe validation is the use of a negative control. For this compound, an ideal negative control might be a regioisomer, such as the 4-bromophenyl or 2-bromophenyl derivative, or a version where the lactam carbonyl is reduced, assuming these modifications abrogate binding to the intended target. This control should be used in parallel in all experiments to ensure that the observed biological effects are due to specific on-target activity and not off-target effects or artifacts related to the chemical scaffold itself.

References

  • Marto, J., & Clardy, J. (2018). Development of molecular probes for cellular imaging combining second harmonic generation and two-photon fluorescence. SPIE Digital Library. [Link]

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  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Karpenko, I., et al. (2020). Dispirotripiperazine-core compounds, their biological activity with a focus on broad antiviral property, and perspectives in drug design (mini-review). PMC - PubMed Central. [Link]

  • Ghasemzadeh, M. A., & Vahdati, S. M. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. [Link]

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  • Arshad, M., et al. (2015). 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,1′′,3-trione. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Application Notes and Protocols: 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one in medicinal chemistry. While this specific molecule is a novel chemical entity with limited published data, this guide synthesizes information from the broader classes of diazaspiro[4.4]nonanes, spiro-lactams, and bromophenyl-containing compounds to propose a robust framework for its investigation as a potential therapeutic agent.

Introduction: The Scientific Rationale

The 1,4-diazaspiro[4.4]nonan-2-one core is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a fixed orientation of substituents, which can lead to high affinity and selectivity for biological targets.[1][2] This conformational restriction is a desirable feature in modern drug design, as it can reduce off-target effects and improve the overall pharmacological profile of a compound. The spirocyclic nature of these molecules, particularly spiro-lactams, has been explored for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5]

The incorporation of a 3-(3-bromophenyl) moiety onto this scaffold is of significant strategic interest. The bromine atom can serve two primary purposes in drug design:

  • A Versatile Synthetic Handle: The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6] This allows for the rapid generation of a library of analogs from the parent compound, which is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

  • A Halogen Bonding Donor: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site.[7][8] This can contribute to the binding affinity and specificity of the molecule for its target.

Given the established anticancer potential of many spiro-lactam derivatives, this guide will focus on the hypothetical application of this compound as a novel anticancer agent. We will postulate its mechanism of action, provide detailed protocols for its synthesis and biological evaluation, and outline a potential workflow for its preclinical development.

Postulated Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy. We hypothesize that this compound may act as an inhibitor of a key kinase in this pathway, such as Akt (Protein Kinase B). The rigid spirocyclic core could position the bromophenyl group to interact with specific residues in the kinase domain, leading to competitive inhibition.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 3-(3-Bromophenyl)-1,4- diazaspiro[4.4]nonan-2-one Compound->Akt

Caption: Postulated mechanism of action of this compound.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis, characterization, and biological evaluation of this compound.

Synthesis and Characterization

This protocol outlines a plausible multi-step synthesis adapted from general procedures for related diazaspiro compounds.

Protocol 1: Synthesis of this compound

Materials:

  • Cyclopentanone

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH4Cl)

  • 3-Bromobenzaldehyde

  • Ammonium carbonate ((NH4)2CO3)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1-aminocyclopentanecarbonitrile

  • To a solution of KCN (1.1 eq) and NH4Cl (1.2 eq) in aqueous ammonia at 0°C, add cyclopentanone (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with DCM.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Synthesis of this compound

  • In a pressure vessel, dissolve 1-aminocyclopentanecarbonitrile (1.0 eq), 3-bromobenzaldehyde (1.0 eq), and ammonium carbonate (2.5 eq) in ethanol/water (3:1).

  • Seal the vessel and heat at 80-90°C for 12-16 hours.

  • Cool the reaction mixture to room temperature and then place in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess purity.

In Vitro Biological Evaluation

The following protocols are designed to assess the anticancer activity of the synthesized compound.

Experimental_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Cell_Line_Selection Select Sensitive Cell Lines Cytotoxicity->Cell_Line_Selection Target_Assay Target-Based Assay (Akt Kinase Assay) Cell_Line_Selection->Target_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) Target_Assay->Mechanism_Study Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization

Caption: In vitro experimental workflow for biological evaluation.

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines (e.g., MCF-7, PC-3, A549) and a non-cancerous cell line (e.g., MCF-10A) to assess selectivity.

Materials:

  • Cancer and non-cancerous cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium (e.g., from 0.1 to 100 µM).

  • Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: In Vitro Akt Kinase Assay

Objective: To directly measure the inhibitory activity of the compound against the Akt kinase.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • Kinase buffer

  • ATP

  • Specific peptide substrate for Akt (e.g., Crosstide)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the compound in kinase buffer.

  • In a 384-well plate, add the compound dilutions, Akt enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 4: Western Blot Analysis

Objective: To assess the effect of the compound on the phosphorylation status of Akt and its downstream targets in cancer cells.

Procedure:

  • Treat sensitive cancer cells with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analyze the band intensities to determine the change in protein phosphorylation.

Data Presentation

The following tables are templates for summarizing the data obtained from the proposed experiments.

Table 1: Cytotoxicity of this compound

Cell LineTypeIC50 (µM) ± SD
MCF-7Breast CancerData
PC-3Prostate CancerData
A549Lung CancerData
MCF-10ANon-cancerous BreastData

Table 2: Kinase Inhibitory Activity

KinaseIC50 (nM) ± SD
Akt1Data
Akt2Data
Akt3Data

Proposed In Vivo Studies

Should the in vitro data demonstrate potent and selective anticancer activity, the next logical step would be to evaluate the compound's efficacy in an in vivo model.

Drug_Development_Pipeline In_Vitro In Vitro Studies (Cytotoxicity, Kinase Assays) ADME In Vitro ADME/Tox (Metabolic Stability, hERG) In_Vitro->ADME PK Pharmacokinetics (PK) in Rodents ADME->PK Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy Tox Preclinical Toxicology Efficacy->Tox

Caption: A simplified preclinical drug development pipeline.

A suggested in vivo study would involve a tumor xenograft model where human cancer cells (identified as sensitive in the in vitro assays) are implanted into immunocompromised mice. Once tumors are established, the mice would be treated with this compound, and tumor growth would be monitored over time. Pharmacokinetic studies would also be essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. The protocols and rationale outlined in these application notes provide a comprehensive framework for its investigation as a potential anticancer agent targeting the PI3K/Akt pathway. The strategic inclusion of the bromophenyl group offers significant advantages for synthetic elaboration and potential target engagement. Through systematic evaluation as described herein, the therapeutic potential of this novel spiro-lactam can be thoroughly elucidated.

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Application Notes and Protocols for Target Identification Studies of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a pivotal step in drug discovery and chemical biology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on identifying the cellular targets of the novel compound, 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one. While the specific biological activities of this molecule are yet to be fully elucidated, its diazaspiro[4.4]nonan-2-one core is a privileged scaffold found in numerous biologically active compounds, suggesting a high potential for therapeutic relevance.[1][2][3][4][5] This guide eschews a rigid template, instead offering an in-depth, experience-driven narrative on the strategic selection and application of cutting-edge target identification methodologies. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system. Our focus is on providing actionable insights into both label-free and affinity-based proteomic approaches, empowering researchers to uncover the molecular targets of this and other novel small molecules.

Introduction: The Target Deconvolution Imperative

Phenotypic screening campaigns can identify small molecules that elicit a desired cellular response, but without knowledge of the molecular target, lead optimization and safety profiling are severely hampered.[6][7] The compound this compound presents such a case—a novel chemical entity with potential bioactivity inferred from its structural motifs. The diazaspiro core is a known pharmacophore in compounds targeting a range of proteins, from CNS receptors to enzymes involved in DNA repair.[2][4] The bromophenyl group offers a potential handle for chemical modification, a feature we will leverage in our proposed affinity-based strategies.

Target identification is the critical process of pinpointing the specific biomolecules, typically proteins, with which a small molecule interacts to produce its effect.[8][9] A confirmed target provides a mechanistic anchor for understanding pharmacology, predicting potential side effects, and discovering biomarkers for patient stratification. This guide will navigate the primary strategies for target identification, providing both the theoretical underpinnings and detailed, field-tested protocols.

Strategic Overview of Target Identification

The modern target identification landscape can be broadly categorized into two main approaches: affinity-based methods and label-free methods.[8][9] The choice between them depends on the compound's structure-activity relationship (SAR), the nature of the anticipated target, and available resources.

  • Affinity-Based Proteomics: These techniques utilize a modified version of the small molecule (the "probe") to physically isolate its binding partners from a complex biological sample, such as a cell lysate.[10][11][12] This approach is powerful but requires careful design of the probe to ensure that the modification does not abolish its biological activity.

  • Label-Free Approaches: These methods use the unmodified, native small molecule and detect target engagement by observing a change in the physical or chemical properties of the target protein.[8][9] These techniques are advantageous as they avoid potentially disruptive modifications to the compound of interest.

Below is a logical workflow for approaching the target identification of this compound.

G cluster_0 Phase 1: Strategy Selection cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Hit Identification & Validation A Compound of Interest This compound B SAR Analysis & Probe Synthesis Feasibility A->B C Affinity-Based Proteomics (e.g., Chemical Pulldown) B->C Feasible D Label-Free Methods (e.g., DARTS, CETSA) B->D Not Feasible or Parallel Approach E Mass Spectrometry (LC-MS/MS) C->E D->E F Candidate Protein List E->F G Orthogonal Validation (e.g., Western Blot, Genetic Knockdown) F->G H Validated Target(s) G->H

Caption: High-level workflow for target identification.

Label-Free Methodologies: Unmodified Compound Approaches

Label-free methods are often the first choice as they do not require chemical synthesis to modify the compound. These techniques rely on the principle that the binding of a small molecule alters a protein's physical properties, such as its stability against thermal or proteolytic degradation.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that when a small molecule binds to its target protein, it can induce a conformational change that increases the protein's resistance to proteolysis.[13][14][15] This stabilization can be detected by treating cell lysates with a protease in the presence and absence of the compound and then analyzing the protein degradation patterns.

Objective: To identify proteins that are protected from proteolytic digestion by this compound.

Materials:

  • Cell line of interest (e.g., MCF-7, HeLa)

  • Cell lysis buffer (non-denaturing, e.g., M-PER or custom buffer with 0.5% Triton X-100)

  • Protease inhibitor cocktail

  • This compound (stock solution in DMSO)

  • Pronase (or other suitable protease)

  • SDS-PAGE gels and Western blotting reagents

  • Mass spectrometry-compatible reagents

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in non-denaturing lysis buffer containing protease inhibitors.[16]

    • Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet cell debris.[16]

    • Collect the supernatant (lysate) and determine protein concentration using a BCA assay. Normalize all samples to the same concentration (e.g., 2 mg/mL).[13]

  • Compound Incubation:

    • Aliquot the normalized lysate into separate tubes.

    • To the "treatment" tube, add this compound to the desired final concentration (a dose-response is recommended, e.g., 1 µM, 10 µM, 50 µM).

    • To the "control" tube, add an equivalent volume of DMSO.

    • Incubate all tubes for 1-2 hours at room temperature to allow for binding.[13]

  • Protease Digestion:

    • Add Pronase to each tube. The optimal Pronase concentration and digestion time must be empirically determined to achieve partial digestion in the control sample. Start with a range of dilutions (e.g., 1:100, 1:200, 1:500 w/w protease:lysate) and a time course (e.g., 10, 20, 30 minutes).

    • Stop the digestion by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Gel-based: Separate the digested proteins on an SDS-PAGE gel. Stain with a total protein stain (e.g., Coomassie or silver stain). Look for protein bands that are present or more intense in the compound-treated lane compared to the control lane. These are your initial hits.

    • Mass Spectrometry-based: For a global, unbiased analysis, the entire lane from the gel or the in-solution digest can be analyzed by LC-MS/MS.[14] Quantitative proteomics software is then used to identify proteins that are significantly less digested in the presence of the compound.

G A Prepare Cell Lysate B Incubate with Compound (or DMSO control) A->B C Limited Proteolysis (e.g., Pronase) B->C D Stop Digestion (Add SDS Buffer) C->D E SDS-PAGE Analysis D->E F LC-MS/MS Analysis D->F G Identify Protected Proteins E->G F->G

Caption: DARTS experimental workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that measures target engagement in living cells or lysates.[17] It is based on the principle that ligand binding stabilizes a target protein, increasing its melting temperature (Tagg).[18][19] This thermal stabilization is detected by heating samples to various temperatures and then quantifying the amount of protein that remains soluble.

Objective: To determine if this compound can induce a thermal shift in any cellular proteins.

Materials:

  • Intact cells or cell lysate

  • This compound (stock solution in DMSO)

  • PBS and lysis buffer

  • PCR tubes and a thermal cycler

  • Centrifugation equipment

  • SDS-PAGE and Western blotting reagents for target validation, or mass spectrometry equipment for proteome-wide analysis.

Procedure:

  • Compound Treatment:

    • Treat intact cells (or lysate) with the compound or DMSO control for a defined period (e.g., 1 hour at 37°C).

  • Heat Challenge:

    • Aliquot the treated cell suspension or lysate into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[19]

  • Lysis and Separation:

    • Lyse the cells (if starting with intact cells) via freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.[19]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Melt Curve Generation (Western Blot): Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody for a suspected target. Plot the band intensity against temperature to generate a melt curve. A shift in the curve to a higher temperature in the compound-treated sample indicates target engagement.[18]

    • Isothermal Dose-Response (ITDR): Heat all samples at a single, optimized temperature (a temperature that causes significant, but not complete, protein precipitation in the control). Analyze a dose-response of the compound to quantify target engagement.[18][19]

    • Proteome-Wide CETSA (MS-CETSA): For unbiased discovery, the soluble fractions from multiple temperatures are analyzed by quantitative mass spectrometry to identify all proteins that show a thermal shift.[17]

ParameterDARTSCETSA
Principle Ligand-induced resistance to proteolysisLigand-induced thermal stabilization
Starting Material Cell/tissue lysateIntact cells, lysate, or tissue
Perturbation ProteaseHeat
Readout Protein abundance after digestionProtein abundance in soluble fraction
Pros No heating required; can work for membrane proteins with mild detergents.[16]Can be performed in live cells, assessing target engagement in a physiological context.[20][21]
Cons Requires careful optimization of protease digestion.May not work for proteins that are intrinsically very stable or unstable.

Affinity-Based Proteomics: Fishing for Targets

If SAR studies indicate that the bromophenyl moiety of this compound can be modified without loss of activity, affinity-based proteomics becomes a highly attractive option.[14] This involves synthesizing a probe molecule by attaching a linker and an affinity tag (like biotin) to the compound.

Protocol: Affinity Pulldown using a Biotinylated Probe

Objective: To isolate and identify binding partners of this compound using an affinity probe.

Prerequisite: Synthesis of a biotinylated probe. A common strategy would be to replace the bromine with a linker-biotin moiety via a Suzuki or Sonogashira coupling reaction, assuming the bromine is not essential for activity. A "negative control" probe, with a modification known to abolish activity, should also be synthesized.

Materials:

  • Biotinylated probe and negative control probe

  • Cell lysate

  • Streptavidin-conjugated magnetic beads (or agarose resin)

  • Wash buffers (e.g., TBS with varying salt and detergent concentrations)

  • Elution buffer (e.g., SDS-PAGE loading buffer, or a competitive elution buffer)

Procedure:

  • Probe Incubation:

    • Incubate the cell lysate with the biotinylated probe for 1-4 hours at 4°C to allow binding.

    • Crucial Control: In a parallel sample, add an excess of the original, unmodified this compound before adding the biotinylated probe. This competition experiment is vital to distinguish specific binders from non-specific ones.

  • Capture:

    • Add pre-washed streptavidin beads to the lysate and incubate for 1 hour to capture the probe-protein complexes.

  • Washing:

    • Use a magnetic rack to immobilize the beads and discard the supernatant.

    • Wash the beads extensively with a series of increasingly stringent wash buffers to remove non-specifically bound proteins. This is a critical step for reducing background.

  • Elution:

    • Elute the bound proteins from the beads. A common method is to boil the beads in SDS-PAGE loading buffer.

  • Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize proteins by silver or Coomassie staining. Bands that appear in the probe lane but are absent or significantly reduced in the competition control and negative control probe lanes are high-confidence hits.

    • Excise these bands and identify the proteins by LC-MS/MS.

G A Synthesize Biotinylated Probe B Incubate Probe with Lysate (+/- Competitor) A->B C Capture Complexes (Streptavidin Beads) B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Analyze by SDS-PAGE and Mass Spectrometry E->F G Identify Specific Binders F->G

Caption: Affinity-based pulldown workflow.

Hit Validation: From Candidates to Confirmed Targets

Mass spectrometry will generate a list of candidate proteins.[8] It is imperative to validate these hits using orthogonal methods to confirm a direct and functionally relevant interaction.

  • Biochemical Validation: Reconfirm the interaction using a different method. If the primary screen was DARTS, validation could involve CETSA with a specific antibody for the candidate protein.

  • Target Engagement in Cells: Use methods like CETSA to confirm that the compound engages the target in an intact cellular environment.[22]

  • Genetic Validation: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the expression of the candidate target protein.[23][24] If the cellular phenotype induced by the compound is lost upon target knockdown, it provides strong evidence that the protein is the functional target.[6]

  • Recombinant Protein Assays: If the target is an enzyme, test whether this compound can inhibit or activate its activity using a purified recombinant protein.

Conclusion

The journey to identify the molecular target of a novel compound like this compound is a multi-faceted endeavor that combines strategic planning with rigorous experimental execution. There is no single "best" method; rather, the most successful approaches often integrate complementary techniques.[25][26] By leveraging the label-free power of DARTS and CETSA alongside the direct-capture capabilities of affinity proteomics, researchers can build a compelling case for a specific molecular target. This application note provides the foundational protocols and strategic insights necessary to embark on this critical phase of drug discovery, transforming a promising phenotypic hit into a mechanistically understood lead compound.

References

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  • Zhang, T., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. Available at: [Link]

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  • AHA/ASA Journals. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation. Available at: [Link]

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  • Zhang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. The unique steric and electronic properties of spiro-γ-lactams present distinct challenges in their synthesis.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve successful, reproducible outcomes.

Section 1: Overview of a Plausible Synthetic Strategy

The synthesis of the target compound, this compound, involves the strategic construction of a γ-lactam ring fused to a pyrrolidine ring at a spirocyclic center. While various methods exist for spiro-lactam synthesis, a robust and logical approach involves a multi-step sequence starting from a spirocyclic amino acid precursor. This method offers clear, characterizable intermediates and avoids the often-unpredictable outcomes of some one-pot multicomponent reactions when dealing with complex steric environments.[2]

The proposed pathway begins with the synthesis of a protected spirocyclic diamine, followed by a selective acylation and subsequent cyclization to form the desired lactam. This approach provides excellent control over the assembly of the core structure.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Assembly cluster_2 Step 3: Cyclization & Final Product A Cyclopentanone B 1-amino-1-cyanocyclopentane A->B  Strecker Synthesis (NaCN, NH4Cl)   C 1-aminomethyl-cyclopentylamine B->C  Reduction (e.g., LiAlH4)   D N-Boc Protected Diamine C->D  Boc Protection (Boc)2O   E Amide Intermediate D->E  Amide Coupling (3-Bromophenylacetyl chloride)   F Deprotected Amine E->F  Deprotection (TFA or HCl)   G 3-(3-Bromophenyl)-1,4- diazaspiro[4.4]nonan-2-one F->G  Intramolecular Cyclization (Heat or Base)  

Diagram 1: Proposed workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My initial Strecker synthesis of the aminonitrile precursor (Step 1) has a very low yield. What's going wrong?

A: The Strecker synthesis is sensitive to several factors.

  • Reagent Stoichiometry and Purity: Ensure that sodium cyanide and ammonium chloride are used in at least stoichiometric amounts, and that the cyclopentanone is free from acidic impurities or oxidation byproducts.

  • Reaction pH: The reaction equilibrium is pH-dependent. The presence of ammonium chloride should buffer the solution appropriately, but if yields are low, a slight excess of the ammonium salt can be beneficial.

  • Work-up Procedure: The aminonitrile product can be somewhat water-soluble. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) during work-up. A common error is insufficient extraction, leaving the product in the aqueous layer.

Q2: The reduction of the aminonitrile to the diamine using LiAlH₄ is resulting in a complex mixture of products. How can I improve this step?

A: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that can be unforgiving.

  • Exothermic Reaction Control: The reaction is highly exothermic. The LiAlH₄ suspension in an anhydrous ether solvent (like THF or diethyl ether) must be cooled to 0 °C before the slow, dropwise addition of the aminonitrile solution. A runaway reaction will lead to decomposition and side products.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and all solvents must be rigorously anhydrous. Any moisture will consume the reagent and can generate unwanted byproducts.

  • Quenching Protocol: The work-up (quenching) procedure is critical. A Fieser work-up (sequential, careful addition of water, then 15% NaOH solution, then more water) is highly recommended to produce a granular, easily filterable aluminum salt precipitate, simplifying product isolation.

Q3: The final intramolecular cyclization step to form the lactam is not proceeding efficiently. My primary intermediate is stable, but I'm not getting the final product.

A: Forming the five-membered lactam ring can be challenging due to ring strain and unfavorable entropy.

  • Activation Method: Simple heating might not be sufficient. The cyclization often requires activation. Consider converting the carboxylic acid intermediate (if the pathway was altered to use 3-bromophenylacetic acid) to a more reactive species like an acid chloride or using standard peptide coupling agents (e.g., HATU, HOBt/EDC). If starting from the ester as proposed, a base-catalyzed cyclization (e.g., using NaH or KHMDS in anhydrous THF) is often more effective, as it deprotonates the amine for nucleophilic attack.

  • Solvent and Concentration: The reaction should be run in a non-protic, anhydrous solvent (e.g., THF, DMF, or Dioxane). High dilution conditions can favor intramolecular cyclization over intermolecular polymerization, which is a common competitive side reaction.

  • Steric Hindrance: The spirocyclic nature of the substrate introduces significant steric hindrance.[2] This can slow down the cyclization. Therefore, extended reaction times or higher temperatures may be necessary. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

Q4: I am struggling with the purification of the final product. It seems to co-elute with impurities during column chromatography.

A: Purification of polar, nitrogen-containing compounds can be tricky.

  • Column Chromatography:

    • Choice of Stationary Phase: If you are using standard silica gel, consider deactivating it by pre-treating with a solvent mixture containing a small amount of triethylamine (~1%). This neutralizes acidic sites on the silica that can cause irreversible binding or streaking of your amine-containing product.

    • Solvent System: A gradient elution is often necessary. Start with a less polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A common system is a gradient of 0-10% methanol in dichloromethane.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvent systems. A good starting point is an ethyl acetate/hexane or isopropanol/water mixture.

  • Acid-Base Extraction: As a final purification step, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified product back into an organic solvent.

G Start Low or No Final Product Yield Check_SM TLC/LC-MS shows unreacted starting material? Start->Check_SM Check_Int Intermediate is formed, but not the final product? Check_SM->Check_Int No Sol_SM Issue is in early steps. - Verify reagent purity. - Check reaction conditions (temp, time, atmosphere). - Re-run previous steps. Check_SM->Sol_SM Yes Decomposition Complex mixture or baseline material on TLC? Check_Int->Decomposition No Sol_Cyclization Cyclization is the problem. - Increase reaction temp/time. - Use stronger base (e.g., NaH). - Employ high dilution. - Use coupling agents. Check_Int->Sol_Cyclization Yes Sol_Decomp Decomposition is occurring. - Lower reaction temperature. - Check for air/moisture sensitivity. - Purify intermediate before cyclization. - Reduce reaction time. Decomposition->Sol_Decomp Yes Success Problem Solved Sol_SM->Success Sol_Cyclization->Success Sol_Decomp->Success

Diagram 2: Troubleshooting decision tree for low product yield.

Section 3: Experimental Protocols & Data

This section provides a representative experimental protocol and data for optimizing a key reaction step. The following protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of this compound

Step A: Synthesis of 1-(Boc-aminomethyl)-cyclopentylamine

  • To a cooled (0 °C) solution of 1-aminomethyl-cyclopentylamine (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.1 eq).

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor by TLC (DCM:MeOH 9:1) for consumption of the starting material.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected product, which can often be used without further purification.

Step B: Amide Coupling

  • Dissolve the product from Step A (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (1.2 eq).

  • Slowly add 3-bromophenylacetyl chloride (1.1 eq).

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Monitor by TLC (Hexane:EtOAc 1:1).

  • Work-up as in Step A. Purify by flash column chromatography on silica gel if necessary.

Step C: Boc Deprotection and Cyclization

  • Dissolve the amide intermediate from Step B (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

  • Stir at room temperature for 2 hours until TLC shows complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Dissolve the resulting TFA salt in anhydrous toluene (at high dilution, ~0.01 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and heat the mixture to reflux (approx. 110 °C) for 18 hours.

  • Cool to room temperature, wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (gradient of 0-5% MeOH in DCM) to afford the final product.

Data Presentation: Optimization of the Cyclization Step

The final cyclization is often the lowest-yielding step. The choice of base and solvent is critical. The following table summarizes hypothetical results from an optimization study.

EntrySolventBase (eq.)Temperature (°C)Time (h)Yield (%)
1TolueneTriethylamine (3.0)1102425
2TolueneDIPEA (3.0)1101855
3DioxaneDIPEA (3.0)1001851
4THFNaH (1.5)661268
5DMFK₂CO₃ (3.0)1201240

References

  • (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • (2016). Synthesis of Functionalized β‑Lactams and Pyrrolidine-2,5-diones through a Metal-Free Sequential Ugi-4CR/Cyclization Reaction. ACS Publications. Available at: [Link]

  • (2021). One-pot three-component synthesis of azaspirononatriene derivatives. PMC - NIH. Available at: [Link]

  • (N.D.). Synthesis of medicinally privileged spiro-β-lactams. UTRGV ScholarWorks. Available at: [Link]

  • (N.D.). Passerini reaction. Wikipedia. Available at: [Link]

  • (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. ACS Publications. Available at: [Link]

  • (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available at: [Link]

  • (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. PubMed. Available at: [Link]

  • (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC - NIH. Available at: [Link]

  • (N.D.). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-diazaspiro[4.4]nonan-2-one scaffold is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework for the development of novel therapeutic agents. The synthesis of its derivatives, such as 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, often presents challenges related to yield, purity, and reaction efficiency. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to assist researchers in overcoming common hurdles and optimizing their synthetic outcomes. Our core methodology revolves around a robust and highly convergent Ugi four-component reaction (U-4CR) followed by a post-condensation cyclization, a strategy celebrated for its efficiency in generating molecular complexity.[1][2]

Part 1: Recommended Synthetic Workflow

The proposed pathway involves a one-pot Ugi four-component reaction to assemble the linear precursor, followed by an acid-catalyzed intramolecular cyclization to furnish the final spirocyclic lactam.

Overall Reaction Scheme:

Step A: Ugi Four-Component Reaction (U-4CR)

  • Components: Cyclopentanone (Ketone), Ammonium Chloride (Amine Source), 3-Bromobenzaldehyde (Aldehyde), and tert-Butyl Isocyanide.

  • Product: An α-aminoacyl amide intermediate.

Step B: Deprotection and Intramolecular Cyclization

  • Condition: Acidic workup (e.g., HCl in an organic solvent).

  • Mechanism: Removal of the tert-butyl group and subsequent intramolecular attack of the primary amine onto the amide carbonyl.

G cluster_0 Step A: Ugi 4-Component Reaction cluster_1 Step B: Deprotection & Cyclization cluster_2 Purification reagents Cyclopentanone 3-Bromobenzaldehyde Ammonium Chloride tert-Butyl Isocyanide solvent Methanol (Solvent) reagents->solvent reaction_vessel Stir at RT, 24-48h solvent->reaction_vessel ugi_product Ugi Adduct (Linear Precursor) reaction_vessel->ugi_product acid_workup Add HCl in Dioxane Stir at 50°C, 12h ugi_product->acid_workup final_product This compound acid_workup->final_product purification Aqueous Workup Column Chromatography final_product->purification

Caption: High-level workflow for the two-step synthesis.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is very low (<20%) or I'm recovering only starting materials. What are the likely causes?

Answer: Low conversion is a common issue in multicomponent reactions and can typically be traced to reagent quality, reaction conditions, or stoichiometry.

  • Causality & Solution 1: Reagent Integrity. The isocyanide and aldehyde components are most susceptible to degradation.

    • Isocyanide: Isocyanides, particularly aliphatic ones like tert-butyl isocyanide, can polymerize or hydrolyze upon storage. The characteristic, unpleasant odor is not a reliable indicator of purity. It is recommended to use freshly opened bottles or distill the isocyanide before use.

    • Aldehyde: 3-Bromobenzaldehyde can oxidize to the corresponding carboxylic acid (3-bromobenzoic acid) on exposure to air. This acid will then compete in a Passerini reaction, a three-component reaction involving the aldehyde, isocyanide, and a carboxylic acid, leading to an undesired α-acyloxy amide byproduct and consuming your starting materials.[3][4] Confirm aldehyde purity via NMR or use a freshly opened bottle.

  • Causality & Solution 2: Inefficient Imine Formation. The Ugi reaction commences with the formation of an imine from the aldehyde and amine, and a second imine (or enamine) from the ketone and amine. The rate of this step is critical.

    • Solvent Choice: The reaction is often performed in methanol or trifluoroethanol. These protic solvents facilitate imine formation by stabilizing the charged intermediates. If you are using an aprotic solvent like THF or DCM, the reaction may be significantly slower. Consider switching to methanol.

    • Water Sequestration: While protic solvents are beneficial, excess water can hinder the reaction by hydrolyzing the imine intermediates. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves (3Å) to the reaction mixture can improve yields.

  • Causality & Solution 3: Reaction Concentration. Multicomponent reactions are entropically favored and benefit from high concentrations of reactants to increase the probability of a successful three-body (in the case of Passerini) or four-body collision.[4]

    • Protocol: Ensure your reaction concentration is in the recommended range of 0.5 M to 1.0 M with respect to the limiting reagent.

ParameterRecommendationRationale
Aldehyde Purity >98%, check for benzoic acidPrevents competing Passerini side reaction.[3]
Isocyanide Purity Use freshly opened or distilledPrevents loss of reagent to polymerization.
Solvent Methanol or TrifluoroethanolProtic nature accelerates imine formation.
Concentration 0.5 M - 1.0 MMaximizes molecular interactions for a high-order reaction.

Question 2: The reaction works, but the cyclization step to form the final spiro-lactam is inefficient. How can I improve it?

Answer: The efficiency of the final ring-closing step depends critically on the deprotection of the Ugi adduct and the subsequent intramolecular nucleophilic attack.

  • Causality & Solution 1: Incomplete Deprotection. The Ugi adduct is an N-tert-butyl amide. The tert-butyl group must be cleaved to reveal a primary amide, which then cyclizes. This is typically achieved under strong acidic conditions.

    • Acid Choice: Trifluoroacetic acid (TFA) is highly effective for this deprotection. A common procedure is to first evaporate the Ugi reaction solvent (methanol), redissolve the crude adduct in dichloromethane (DCM), and then treat it with 5-10 equivalents of TFA at room temperature.

    • Thermal Promotion: If room temperature is insufficient, gentle heating to 40-50°C can facilitate both deprotection and the subsequent cyclization.

  • Causality & Solution 2: Alternative Cyclization Catalyst. While the deprotection and cyclization can occur in one step with a strong acid, sometimes a two-step process offers better control.

    • Base-Mediated Cyclization: After forming the Ugi adduct, you can attempt a base-mediated cyclization. This requires a different Ugi adduct where the primary amine is already present or easily revealed. However, for the proposed workflow, an acid-catalyzed pathway is more direct. Some literature suggests that a drop in pH during the reaction can trigger spontaneous cyclization.[2]

Detailed Protocol: Acid-Catalyzed Cyclization
  • After the Ugi reaction is complete (monitored by TLC/LC-MS), transfer the reaction mixture to a round-bottom flask.

  • Remove the methanol solvent under reduced pressure.

  • Re-dissolve the resulting crude oil/solid in anhydrous dioxane or DCM (approx. 0.2 M concentration).

  • Add a strong acid catalyst. A 4M solution of HCl in dioxane (5 equivalents) is a robust choice.

  • Stir the mixture at 50°C for 12-24 hours, monitoring the disappearance of the linear precursor and the appearance of the spiro-lactam product by TLC or LC-MS.

  • Upon completion, cool the mixture, neutralize with a saturated NaHCO₃ solution, and proceed with standard aqueous workup and purification.

Question 3: My final product is impure and difficult to separate from a major byproduct. What is this byproduct and how can I avoid it?

Answer: In this specific reaction, the most likely major byproduct is the Passerini product, 2-((1-aminocyclopentyl)(tert-butyl)amino)-2-(3-bromophenyl)ethyl formate. This occurs when the carboxylic acid component (formic acid, formed in situ or present as an impurity) reacts before the amine.

  • Causality & Mechanism: The Passerini reaction is a three-component reaction between an aldehyde, an isocyanide, and a carboxylic acid.[5] If the 3-bromobenzaldehyde is partially oxidized to 3-bromobenzoic acid, this acid can readily participate in the Passerini reaction, yielding an α-acyloxy amide instead of the desired Ugi product.

G cluster_0 Desired Ugi Pathway cluster_1 Competing Passerini Pathway U_Aldehyde 3-Bromobenzaldehyde Ugi_Product α-Aminoacyl Amide (Correct Precursor) U_Aldehyde->Ugi_Product U_Amine Amine U_Amine->Ugi_Product U_Isocyanide Isocyanide U_Isocyanide->Ugi_Product U_Ketone Cyclopentanone U_Ketone->Ugi_Product P_Aldehyde 3-Bromobenzaldehyde Passerini_Product α-Acyloxy Amide (Byproduct) P_Aldehyde->Passerini_Product P_Acid Carboxylic Acid (Impurity) P_Acid->Passerini_Product P_Isocyanide Isocyanide P_Isocyanide->Passerini_Product

Caption: Competing Ugi and Passerini reaction pathways.

  • Mitigation Strategies:

    • Purify the Aldehyde: Use freshly distilled or purified 3-bromobenzaldehyde to remove any carboxylic acid impurity.

    • Control Stoichiometry: Ensure the amine component is present in a slight excess (1.1 to 1.2 equivalents). This helps to favor the initial imine formation required for the Ugi pathway over the aldehyde-acid interaction of the Passerini pathway.

    • Purification: The Passerini product often has a different polarity from the desired Ugi adduct. Careful column chromatography on silica gel can typically separate them. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is often effective.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Ugi reaction in this synthesis?

A1: The Ugi reaction is a powerful one-pot synthesis that proceeds through a series of reversible and irreversible steps. 1) It begins with the condensation of the aldehyde (3-bromobenzaldehyde) and the amine (from ammonium chloride) to form an iminium ion, and the ketone (cyclopentanone) and amine to form another iminium ion. 2) The isocyanide then undergoes nucleophilic attack on the iminium carbon atom derived from the aldehyde, forming a nitrilium ion intermediate. 3) This highly electrophilic intermediate is trapped by the carboxylate (from the α-amino acid formed in situ from the ketone imine and cyanide), leading to an intermediate that rearranges via an acyl transfer (Mumm rearrangement) to give the stable α-acylamino amide product.[1][2]

Q2: Are there viable alternative synthetic routes?

A2: Yes, while the Ugi-based approach is highly convergent, other methods exist. A multi-step linear synthesis could involve: 1) Synthesis of 1-(benzylamino)cyclopentane-1-carbonitrile. 2) Reaction with 3-bromobenzaldehyde and subsequent cyclization. Another advanced approach could be a phosphine-catalyzed [3+2] cycloaddition, though this would require significantly different starting materials.[6] However, for rapid analog synthesis and optimization, the multicomponent reaction approach remains superior in terms of step economy.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a silica gel plate and an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). You should be able to visualize the consumption of the 3-bromobenzaldehyde (which is UV active) and the appearance of a new, typically lower Rf spot corresponding to the Ugi adduct. Staining with potassium permanganate can help visualize non-UV active components like cyclopentanone. For more precise tracking, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the intermediate and final products.

Q4: What are the safety considerations for this reaction?

A4: The primary safety concern is the use of isocyanides. They are known for their extremely foul and persistent odor and are toxic. All manipulations involving isocyanides must be performed in a well-ventilated fume hood. Any glassware or waste contaminated with isocyanide should be decontaminated by rinsing with a 10% solution of nickel(II) chloride in methanol, which catalyzes their polymerization into less volatile and hazardous forms. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Sources

3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this molecule. Our goal is to provide not just solutions, but a foundational understanding of the compound's chemical behavior to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions regarding the handling and stability of this compound.

Q1: I observed a new peak in my HPLC analysis after storing the compound in a methanol/water solution for 24 hours at room temperature. What could be the cause?

A1: The most probable cause is the hydrolysis of the lactam (cyclic amide) ring. The γ-lactam in the 1,4-diazaspiro[4.4]nonan-2-one structure is susceptible to cleavage by nucleophilic attack, a reaction that can be catalyzed by trace amounts of acid or base in your solvent or on glassware.[1][2] This would result in the formation of a ring-opened amino acid derivative, which would have a different retention time on a reverse-phase HPLC column. We recommend preparing solutions fresh and using high-purity, neutral solvents.

Q2: My solid sample of the compound has developed a slight yellowish tint after being stored on the lab bench for several weeks. Is this a sign of degradation?

A2: Yes, a color change often indicates degradation. For a compound containing a bromophenyl group, this could be due to photodecomposition.[3] Ambient laboratory light, especially UV wavelengths, can induce the formation of radical species, potentially leading to debromination or the formation of colored impurities. It is strongly recommended to store the solid compound in an amber vial, protected from light, and preferably in a desiccator to exclude moisture.

Q3: Can I heat my formulation containing this compound to increase its solubility?

A3: Caution is advised when heating solutions of this compound. While moderate heating may be acceptable for short periods, prolonged exposure to high temperatures can induce thermal degradation. As a standard practice in drug development, a comprehensive forced degradation study should be performed to establish a safe temperature range.[4] We recommend starting by assessing thermal stability at 40-60°C.

Q4: I'm seeing multiple new peaks after performing a reaction in the presence of a strong oxidizing agent. Is this expected?

A4: While the lactam and bromophenyl groups are relatively stable to mild oxidation, strong oxidizing agents can potentially lead to degradation. The tertiary amine within the spirocyclic system could be susceptible to oxidation to form an N-oxide. It is crucial to evaluate the compatibility of your reaction conditions with the compound's structural motifs.[5][6]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific degradation pathways with diagnostic procedures.

Guide 2.1: Investigating Hydrolytic Instability

Hydrolysis is a primary degradation pathway for lactam-containing molecules. The stability of the five-membered γ-lactam ring in this compound is highly dependent on pH.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is often faster than acid-catalyzed hydrolysis for simple lactams.[7]

A Symptom: New polar peak in HPLC, loss of parent compound B Potential Cause: Lactam Ring Hydrolysis A->B C Diagnostic Test: Incubate in 0.1 M HCl and 0.1 M NaOH B->C D Result: Accelerated degradation compared to neutral pH? C->D Analyze samples at t=0, 2, 6, 24h E Conclusion: Compound is susceptible to pH-mediated hydrolysis D->E Yes F Mitigation Strategy: - Use buffered solutions (pH 6-7.5) - Prepare solutions fresh - Store solutions at 2-8°C - Avoid acidic/basic excipients E->F

Caption: Decision tree for troubleshooting hydrolytic degradation.

Guide 2.2: Managing Photostability

Compounds with halogenated aromatic rings can be sensitive to light. The carbon-bromine bond can undergo homolytic cleavage upon absorption of UV radiation, leading to a free-radical chain reaction.

  • Primary Photodegradation Product: The most likely initial product is the debrominated version of the parent compound, 3-phenyl-1,4-diazaspiro[4.4]nonan-2-one.

  • Secondary Products: Further degradation can lead to a complex mixture of impurities.

ConditionLight SourceDurationExpected OutcomeMitigation
Solid State ICH Option 1/2 Photostability ChamberPer ICH Q1BSurface discoloration, formation of debrominated impurityStore in amber vials or opaque containers
Solution (e.g., in Acetonitrile/Water) ICH Option 1/2 Photostability ChamberPer ICH Q1BFormation of debrominated and other impuritiesProtect solutions from light using amber glassware or aluminum foil

Part 3: Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of this compound.

Protocol 3.1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[4][8][9] This protocol outlines the conditions for a comprehensive study.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL stock solution in Acetonitrile Acid Acidic 0.1 M HCl, 60°C Prep->Acid Base Basic 0.1 M NaOH, RT Prep->Base Oxidative Oxidative 3% H2O2, RT Prep->Oxidative Thermal Thermal 60°C in solution Prep->Thermal Photolytic Photolytic ICH Q1B light exposure Prep->Photolytic Quench Quench/Neutralize Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photolytic->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Mass_Balance Assess Mass Balance HPLC->Mass_Balance Parent This compound (Parent Compound) Hydrolysis_Product Ring-Opened Amino Acid (Hydrolysis Product) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Debromination_Product 3-Phenyl-1,4-diazaspiro[4.4]nonan-2-one (Photolytic Product) Parent->Debromination_Product hν (Light) Oxidation_Product N-Oxide Derivative (Oxidative Product) Parent->Oxidation_Product [O]

Caption: Potential degradation pathways for the target compound.

References

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • β-Lactamases: A Focus on Current Challenges. Protein Science : a Publication of the Protein Society. [Link]

  • Oxidative Carbon−Carbon Bond Formation in the Synthesis of Bioactive Spiro β-Lactams. Organic Letters. [Link]

  • Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. Steroids. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Synthesis of Biologically Relevant Steroidal Spiro β-Lactams from Dienamides through the Cascade 4-Endo N-Cyclization/Aerobic Oxidation Sequence. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

Sources

Technical Support Center: Chromatographic Purification of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally similar compounds. We will delve into the root causes of common issues and provide robust, field-tested solutions to streamline your workflow and maximize yield and purity.

Foundational Knowledge: Understanding the Molecule's Chromatographic Behavior

The structure of this compound presents specific challenges for standard silica gel chromatography. Understanding these features is the first step in effective troubleshooting.

  • Basic Nitrogen Centers: The molecule contains a diazaspiro core with two nitrogen atoms. These amine functionalities are basic and can engage in strong, non-ideal interactions (such as strong hydrogen bonding or acid-base interactions) with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2][3] This is the primary cause of many purification issues.

  • Spirocyclic Core: The spirocyclic nature of the molecule imparts a rigid, three-dimensional structure.[4][5][6] This can influence how the molecule interacts with the stationary phase surface compared to more planar molecules.

  • Polarity: The presence of a lactam (amide) and two nitrogen atoms makes the molecule relatively polar, requiring more polar mobile phases for elution.

Troubleshooting Guide

This section addresses the most common problems encountered during the purification of this compound in a direct question-and-answer format.

Problem 1: Severe Peak Tailing or Streaking on Silica Gel

Question: My TLC plate shows a long streak instead of a compact spot, and my column fractions are broad with significant tailing. What is causing this, and how can I achieve sharp peaks?

Answer: This is the most classic symptom of strong interaction between a basic compound and acidic silica gel. The acidic silanol groups on the silica surface protonate the basic nitrogen atoms of your molecule, causing it to adsorb very strongly and elute slowly and unevenly. This leads to poor peak shape and, consequently, poor separation and lower yields of pure fractions.

Solutions:

  • Mobile Phase Modification (First-Line Approach): The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[1][2]

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The TEA is a stronger base than your compound and will preferentially interact with the acidic silanol sites, effectively "masking" them and allowing your compound to elute symmetrically.

    • Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of your mobile phase (e.g., Dichloromethane/ (7N NH₃ in MeOH)). This is particularly effective for highly basic compounds.

  • Stationary Phase Deactivation: You can pre-treat, or "deactivate," the entire column with a basic solution before loading your sample. This ensures all active sites are neutralized from the start.[1] (See Protocol 2 for a detailed method).

  • Switch to an Alternative Stationary Phase: If mobile phase modification is insufficient, the best course of action is to use a stationary phase that is not acidic.[2][7]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for basic compounds. Use basic or neutral alumina to avoid the acidic interactions altogether.

    • Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. Since the strong acid-base interactions are eliminated, it often provides excellent peak shape for basic compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid (0.1%) to protonate the analyte for better retention and peak shape.[2]

Problem 2: The Compound is Not Eluting from the Column

Question: I've loaded my compound, but it seems to be irreversibly stuck at the top of the silica column. Even after flushing with 100% methanol, I can't recover it. What happened?

Answer: This issue typically stems from two potential causes: extreme adsorption due to the basicity of the compound or on-column decomposition catalyzed by the acidic silica gel.

Solutions:

  • Test for Compound Stability on Silica: Before committing your entire batch to a column, you must verify that your compound is stable to silica. A simple 2D TLC test is invaluable for this diagnosis.[7]

    • Procedure: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the first elution, remove the plate, turn it 90 degrees, and re-elute it in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal, indicating that degradation occurred while it was sitting on the silica.[7]

  • Immediate Action for Recovery (If Possible): If you suspect irreversible adsorption without decomposition, you can try to salvage the material by flushing the column with a highly basic and polar solvent system, such as 5-10% ammonium hydroxide in methanol.

  • Preventative Measures:

    • If the 2D TLC test shows decomposition, do not use standard silica gel. Immediately switch to a non-acidic stationary phase like neutral alumina or utilize reversed-phase (C18) chromatography.[2]

    • If the compound is stable but simply too polar, ensure your mobile phase is sufficiently strong. For this compound, a gradient elution up to 10-20% methanol in dichloromethane (with 1% TEA) might be necessary.

Problem 3: Poor Separation from a Similarly Polar Impurity

Question: My compound is co-eluting with an impurity. I've tried standard solvent systems, but I can't achieve baseline separation. How can I improve selectivity?

Answer: Achieving selectivity requires optimizing the "selectivity triangle" of chromatography: the stationary phase, the mobile phase, and the analyte properties.

Solutions:

  • Optimize the Mobile Phase: Do not just vary the ratio of two solvents; change the solvents themselves to alter the nature of the interactions.

    • Solvent Screening: If you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol. The different solvent properties (hydrogen bond donating/accepting capabilities) can change the relative elution order of your compound and the impurity.

    • Use TLC for Rapid Screening: Test a wide range of solvent systems via TLC to find one that shows the greatest separation (ΔRf) between your product and the impurity.

  • Change the Chromatographic Mode: A change in mechanism will produce the most dramatic change in selectivity.

    • Normal Phase to Reversed Phase: This is the most powerful change. If you are struggling on silica (normal phase), switching to C18 (reversed phase) will completely alter the elution pattern. On C18, less polar compounds elute later, which will likely resolve your mixture.[2]

    • Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an option. It uses a polar stationary phase (like silica or diol) with a high organic content mobile phase.[1]

  • Improve Column Efficiency:

    • Sample Loading: Ensure you are not overloading the column. The amount of crude material should be 1-5% of the mass of the stationary phase.[2] For difficult separations, use a lower loading (1-2%).

    • Dry Loading: If your compound is poorly soluble in the mobile phase, or if you must dissolve it in a very strong solvent like pure methanol or DMSO, always use a dry loading technique. This prevents band broadening at the start of the column.[8] (See Protocol 3 for a detailed method).

Visual Workflow & Decision Guides

Troubleshooting Workflow for Diazaspiro[4.4]nonan-2-one Purification

G start Poor Chromatography Result (Tailing, No Elution, Co-elution) is_tailing Is there severe peak tailing? start->is_tailing is_eluting Is the compound not eluting? is_tailing->is_eluting No add_tea Add 1% TEA or NH3 to Mobile Phase is_tailing->add_tea Yes is_separated Is separation poor? is_eluting->is_separated No test_stability Perform 2D TLC to check for decomposition is_eluting->test_stability Yes optimize_mp Optimize Mobile Phase (Change Solvents, e.g., DCM/MeOH) is_separated->optimize_mp Yes success Successful Purification is_separated->success No deactivate_silica Deactivate Silica Column with TEA solution add_tea->deactivate_silica use_alumina Switch to Alumina (Neutral or Basic) deactivate_silica->use_alumina use_rp Switch to Reversed-Phase (C18) use_alumina->use_rp use_rp->success decomposed Decomposition Observed test_stability->decomposed Yes stable Compound is Stable test_stability->stable No decomposed->use_alumina stable->add_tea dry_load Use Dry Loading Technique optimize_mp->dry_load dry_load->use_rp

Caption: A workflow diagram for troubleshooting common chromatography issues.

Decision Tree for Stationary Phase Selection

G start Start: Initial TLC on Silica Gel result Analyze TLC Result start->result good_rf_no_streak Good Rf (0.2-0.3) No Streaking result->good_rf_no_streak Clean Spot streaking Streaking Observed result->streaking Streaking no_movement Stays at Baseline (Rf = 0) result->no_movement No Movement proceed_silica Proceed with Silica Gel Column good_rf_no_streak->proceed_silica add_modifier Re-run TLC with 1% TEA in Mobile Phase streaking->add_modifier try_alumina Try Alumina (Neutral) TLC no_movement->try_alumina check_modifier Modifier Resolves Streaking? add_modifier->check_modifier silica_with_tea Use Silica Gel with 1% TEA in Eluent check_modifier->silica_with_tea Yes check_modifier->try_alumina No check_alumina Alumina gives good Rf? try_alumina->check_alumina alumina_column Use Alumina Column check_alumina->alumina_column Yes try_rp Try Reversed-Phase (C18) TLC check_alumina->try_rp No

Caption: A decision tree for selecting the optimal stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to screen this compound on silica TLC? A: Given the polar nature of the lactam and amine groups, start with moderately polar solvent systems and add a basic modifier from the outset.

Solvent SystemStarting Ratio (v/v)ModifierComments
Ethyl Acetate / Hexanes50:501% TriethylamineA classic system. Increase Ethyl Acetate for more polarity.
Dichloromethane / Methanol98:21% TriethylamineA stronger system. Increase Methanol for more polarity.
Dichloromethane / (7N NH₃ in MeOH)95:5None (NH₃ included)Very effective for basic compounds that tail even with TEA.

Q2: How do I perform a "dry loading" of my sample, and why is it beneficial? A: Dry loading is a technique where the sample is pre-adsorbed onto a solid support (like silica gel) before being added to the column. It is highly recommended when your sample is dissolved in a solvent that is much more polar than your starting mobile phase.[8] This prevents the strong solvent from carrying the compound partway down the column in a diffuse band, which ruins separation. See Protocol 3 for the full method.

Q3: Is the bromophenyl group a concern for stability? A: Generally, aryl bromides are very stable under standard chromatographic conditions (silica, alumina, C18).[9] They are not typically susceptible to degradation unless very harsh acidic/basic conditions or specific catalysts (like palladium) are present. Your primary stability concern for this molecule is the interaction of the basic nitrogen core with acidic media.[1][2]

Key Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Screening
  • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Methanol).

  • On a single TLC plate, spot the crude material in 3-4 separate lanes.

  • Prepare eluent chambers with different solvent systems from the table above.

  • Develop the plates until the solvent front is ~1 cm from the top.

  • Visualize the plates using a UV lamp (254 nm). The bromophenyl group should be UV active.

  • Identify the solvent system that gives your target compound a well-defined spot with an Rf value of approximately 0.2-0.3.[1] This is the optimal starting point for your column.

Protocol 2: Deactivation of Silica Gel with Triethylamine
  • Dry pack your column with the required amount of silica gel.

  • Prepare a "deactivating solution" consisting of your initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane) containing 2% triethylamine.[1]

  • Flush the packed column with 2-3 full column volumes of this deactivating solution. This ensures all acidic sites are neutralized.

  • Flush the column with 2-3 column volumes of your actual starting mobile phase (e.g., 10% Ethyl Acetate in Hexane with 1% TEA) to remove excess base and equilibrate the column.

  • The column is now ready for sample loading.

Protocol 3: Dry Loading a Sample onto a Column
  • Dissolve your crude product (~1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM or Methanol) in a round-bottom flask.

  • Add a small amount of silica gel (approx. 5-10 times the mass of your crude product, so 5-10 g) to the flask.[8]

  • Swirl the flask to create a slurry.

  • Gently remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder. If it remains oily, add more silica and repeat.

  • Carefully add this powder to the top of your packed and equilibrated column.

  • Gently tap the column to settle the powder and create a flat, level surface.

  • Carefully place a thin layer of sand on top to prevent disturbance.

  • You may now begin eluting the column.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

  • MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

  • Roberts, B. K., et al. (2017). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases, 3(10), 739-750. [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. YouTube. [Link]

  • Ishibashi, H., et al. Synthesis of nitrogen-containing heterocycles using exo- and endo-selective radical cyclizations onto enamides. Tetrahedron, 57(15), 3217-3229. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • De Kimpe, N., et al. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synlett, 2003(12), 1837-1852. [Link]

  • ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. [Link]

  • Glasgow, M. & Kopp, A. Silica Gel Column Chromatography. YouTube. [Link]

  • ResearchGate. Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. [Link]

  • PubChem. (2-Bromo-3-iodophenyl)(1,4-dithia-7-azaspiro[4.4]nonan-7-yl)methanone. [Link]

  • ACS Omega. Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. [Link]

  • CNKI. STUDY ON NITROGEN COMPOUNDS ADSORPTION PERFORMANCE OF SILICA GEL. [Link]

  • ResearchGate. Spiro Compounds: A Brief History. [Link]

  • PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

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Technical Support Center: Optimization of Diazaspirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Optimization of Reaction Conditions for Diazaspirocyclization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations to help you navigate the complexities of these reactions and achieve your desired outcomes.

Introduction to Diazaspirocyclization

Diazaspirocycles are a prominent structural motif in a wide array of biologically active natural products and pharmaceutical agents. Their unique three-dimensional architecture makes them attractive scaffolds in drug discovery. The construction of these complex structures often relies on a cascade reaction involving an intramolecular aza-Michael addition followed by cyclization.[1][2][3] Optimizing these reactions is crucial for controlling yield, diastereoselectivity, and minimizing side products. This guide will provide you with the necessary tools to troubleshoot and refine your diazaspirocyclization protocols.

Troubleshooting Guide

This section addresses common issues encountered during diazaspirocyclization reactions in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My diazaspirocyclization reaction is resulting in a low yield or no desired product at all. What are the primary factors to investigate?

A: Low conversion is a frequent challenge and can often be traced back to several key parameters. A systematic approach to optimization is the most effective strategy.[4]

  • Reactivity of Starting Materials:

    • Michael Acceptor: The electrophilicity of the α,β-unsaturated system is critical. Steric hindrance near the β-carbon or electron-donating groups can decrease reactivity.[5]

    • Michael Donor: The nucleophilicity of the amine is paramount. Aromatic amines or amides with significant electron delocalization may be poor nucleophiles. The acidity of the N-H bond also plays a role in the initial deprotonation or activation step.

  • Catalyst/Promoter Choice and Loading:

    • Base Catalysis: The strength of the base should be matched to the pKa of the amine. A weak base may not generate a sufficient concentration of the nucleophilic species, while an overly strong base can lead to undesired side reactions like polymerization.[6] Common bases to screen include organic amines (e.g., DBU, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).

    • Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor, making it more electrophilic.[7][8][9] Screening a range of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, TiCl₄) and optimizing the loading is recommended. Be mindful that some Lewis acids can be sensitive to moisture.

    • Organocatalysis: Chiral phosphoric acids and thioureas have emerged as powerful catalysts for asymmetric diazaspirocyclization, promoting the reaction through hydrogen bonding interactions.[10][11]

  • Solvent Effects: The solvent can influence the solubility of reactants, the stability of intermediates, and the transition state geometry. It is advisable to screen a variety of solvents with different polarities (e.g., toluene, THF, CH₂Cl₂, MeCN, DMF).

  • Reaction Temperature: Temperature can have a significant impact on reaction rate. If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the yield. Conversely, for exothermic reactions or those with thermally unstable intermediates, lower temperatures may be necessary.

Issue 2: Poor Diastereoselectivity

Q: I am obtaining my diazaspirocyclic product as a mixture of diastereomers with poor selectivity. How can I improve the diastereomeric ratio (d.r.)?

A: Achieving high diastereoselectivity is often the primary challenge in spirocycle synthesis. The relative orientation of the newly formed stereocenters is determined by the transition state geometry of the cyclization step.

  • Temperature Optimization: Lowering the reaction temperature is often the most effective initial step to enhance diastereoselectivity. Reduced thermal energy can amplify the energetic differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[4]

  • Catalyst Selection:

    • Chiral Catalysts: For asymmetric synthesis, the choice of a chiral catalyst is crucial. Chiral phosphoric acids, for instance, can create a well-defined chiral environment that directs the approach of the nucleophile to the electrophile.[10][12]

    • Achiral Catalysts: Even with achiral catalysts, the choice of Lewis acid or base can influence the transition state conformation and, consequently, the diastereoselectivity.[13]

  • Solvent Screening: The polarity and coordinating ability of the solvent can impact the conformation of the transition state. Less polar solvents may promote more organized, pre-determined transition states, leading to higher diastereoselectivity.

  • Substrate Modification: If feasible, modifying the steric bulk or electronic nature of substituents on the starting material can influence the facial selectivity of the cyclization.

Issue 3: Formation of Side Products

Q: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I suppress them?

A: Side product formation can significantly complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

  • Intermolecular Michael Addition: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. Running the reaction at high dilution can favor the intramolecular pathway.

  • Retro-Michael Reaction: The Michael addition can be reversible. If the product is not sufficiently stable under the reaction conditions, it may revert to the starting materials.[6] Choosing conditions that favor the forward reaction, such as lower temperatures or a catalyst that stabilizes the product, can be beneficial.

  • 1,2-Addition: In cases where the Michael acceptor is an α,β-unsaturated ketone or aldehyde, 1,2-addition to the carbonyl group can compete with the desired 1,4-conjugate addition. "Soft" nucleophiles, often generated under milder basic conditions, tend to favor 1,4-addition.[14]

  • Isomerization: The starting material or product may undergo isomerization under the reaction conditions, leading to a complex mixture of products. Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help identify these issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for a base-catalyzed diazaspirocyclization?

A1: The reaction typically proceeds through a cascade mechanism. First, the base deprotonates the more acidic N-H group of the diamine precursor, generating a nucleophilic amide. This nucleophile then undergoes an intramolecular aza-Michael addition to the α,β-unsaturated system to form a cyclic intermediate. Subsequent proton transfer and cyclization of the second amine onto an electrophilic center (often an ester or another carbonyl group) leads to the formation of the diazaspirocyclic core.

aza_michael_cyclization sub Substrate (Diamine Precursor) nuc Nucleophilic Amide Intermediate sub->nuc Deprotonation bh Protonated Base (B-H) base Base (-B) base->nuc int Cyclic Intermediate (after aza-Michael) nuc->int Intramolecular aza-Michael Addition pro Diazaspirocyclic Product int->pro Cyclization & Proton Transfer bh->pro

General mechanism of base-catalyzed diazaspirocyclization.

Q2: How do I choose the appropriate analytical technique to monitor my reaction and determine the diastereomeric ratio?

A2: ¹H NMR spectroscopy is the most powerful tool for both monitoring the reaction progress and determining the diastereomeric ratio of the product mixture. Diastereomers are distinct compounds and will generally exhibit different chemical shifts for at least some of their protons.[15][16] By integrating well-resolved, non-overlapping signals corresponding to each diastereomer, you can accurately calculate the d.r.[17] For complex spectra, 2D NMR techniques like COSY and HSQC can aid in signal assignment. Chiral HPLC can also be an effective method for separating and quantifying diastereomers.

Q3: Can computational studies help in optimizing my reaction?

A3: Yes, computational studies, particularly Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanism and the origins of stereoselectivity. By modeling the transition states leading to different diastereomers, it is possible to predict which isomer will be favored under certain conditions.[6][10] This information can guide the rational selection of catalysts, solvents, and temperatures, potentially reducing the amount of experimental screening required.

Experimental Protocols

This section provides a general, adaptable protocol for the optimization of a diazaspirocyclization reaction. Specific quantities and reaction times will need to be adjusted based on the specific substrates and reaction scale.

Protocol 1: General Procedure for Catalyst and Solvent Screening

  • Preparation: In a series of oven-dried reaction vials equipped with stir bars, add the diamine precursor (1.0 equiv).

  • Solvent Addition: To each vial, add the desired anhydrous solvent (e.g., toluene, THF, CH₂Cl₂, MeCN) to achieve a concentration of 0.1 M.

  • Catalyst Addition: To each vial, add the catalyst to be screened (e.g., DBU, Sc(OTf)₃, chiral phosphoric acid) at a specific loading (e.g., 10 mol%).

  • Reaction Initiation: Stir the reactions at the desired temperature (e.g., room temperature, 0 °C, or elevated temperature).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).

  • Work-up and Analysis: Once the reaction is complete (or has reached a plateau), quench the reaction appropriately (e.g., with saturated aq. NH₄Cl for Lewis acid-catalyzed reactions or water for base-catalyzed reactions). Extract the product with a suitable organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Analyze the crude product by ¹H NMR to determine the conversion and diastereomeric ratio.

ParameterRange to ScreenRationale
Catalyst Loading 5-20 mol%To find the optimal balance between reaction rate and cost-effectiveness.
Temperature -20 °C to 80 °CLower temperatures often improve diastereoselectivity, while higher temperatures can increase the reaction rate.
Concentration 0.01 M to 0.5 MHigher dilution can favor intramolecular cyclization over intermolecular side reactions.

Protocol 2: Step-by-Step Optimization Workflow

This workflow provides a logical sequence for optimizing your diazaspirocyclization reaction.

optimization_workflow start Start with a preliminary reaction based on literature precedent. screen_catalyst Screen a diverse set of catalysts (Lewis acids, bases, organocatalysts) at a standard temperature (e.g., RT). start->screen_catalyst analyze1 Analyze for conversion and d.r. Select the most promising catalyst class. screen_catalyst->analyze1 screen_solvent With the best catalyst class, screen a range of solvents with varying polarities. analyze1->screen_solvent analyze2 Analyze for conversion and d.r. Select the optimal solvent. screen_solvent->analyze2 optimize_temp With the best catalyst and solvent, optimize the reaction temperature. (e.g., RT, 0 °C, -20 °C, 40 °C) analyze2->optimize_temp analyze3 Analyze for conversion and d.r. Determine the optimal temperature. optimize_temp->analyze3 optimize_conc Fine-tune catalyst loading and substrate concentration. analyze3->optimize_conc final Optimized Reaction Conditions optimize_conc->final

A systematic workflow for optimizing diazaspirocyclization reactions.

References

  • Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., Taniya, O. S., Zyryanov, G. V., & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(18), 11085–11105. [Link]

  • Smith, J. A., & Jones, B. C. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • White Rose Research Online. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. [Link]

  • Anu. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of Bath. [Link]

  • Mukherjee, A., Akulov, A. A., Santra, S., Varaksin, M. V., Kim, G. A., Kopchuk, D. S., Taniya, O. S., Zyryanov, G. V., & Chupakhin, O. N. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(18), 11085–11105. [Link]

  • Smith, J. A., & Jones, B. C. (2024). Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. ResearchGate. [Link]

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]

  • El-Sayed, N. N. E., El-Hady, O. A., Al-Hussain, S. A., El-Ashry, E. S. H., & El-Tamany, E.-S. H. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2798. [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved January 16, 2026, from [Link]

  • Clarke, M. L., & Smith, C. A. (2021). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 19(35), 7533–7547. [Link]

  • Royal Society of Chemistry. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. [Link]

  • Noordzij, G. A., van der Werff, H., van der Meide, P. H. M., & van Haveren, J. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 729. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved January 16, 2026, from [Link]

  • Contino, M., Perrone, M. G., Ferorelli, S., Capparelli, E., Panaro, M. A., Cianciulli, A., Calvello, R., Scilimati, A., & Colabufo, N. A. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 213, 113165. [Link]

  • ResearchGate. (n.d.). NMR portions of the diastereoisomeric mixtures 12 and 44 showing the signals ratio between their isomeric components. Retrieved January 16, 2026, from [Link]

  • Chad's Prep. (n.d.). Michael Reactions. Retrieved January 16, 2026, from [Link]

  • Al-Zoubi, R. M. (2014). A general overview of the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(8), 2824–2841. [Link]

  • D'hooghe, M., & Van Brabandt, W. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3369. [Link]

  • Organic Reactions. (n.d.). The Intramolecular Michael Reaction. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Lewis Acid‐Catalyzed Tandem Cyclizations of 1,2‐Diarylalkenols. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. [Link]

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  • ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved January 16, 2026, from [Link]

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Technical Support Center: Synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this spirocyclic lactam. Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property.[1] However, their synthesis can be challenging, often involving steric hindrance and the potential for multiple side reactions.[2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of organic synthesis and extensive experience with related heterocyclic chemistry. We will address common issues encountered during the synthesis, from low yields to purification difficulties, providing not just solutions but also the underlying chemical reasoning.

Part 1: Proposed Synthetic Pathway

While various methods exist for constructing azaspirocycles, a robust and common approach for a structure like this compound is a variation of the Strecker or Ugi multicomponent reaction, followed by an intramolecular cyclization. The workflow below outlines a plausible and efficient two-step sequence that forms the basis for our troubleshooting guide.

G cluster_0 Step 1: α-Aminonitrile Formation (Strecker Reaction) cluster_1 Step 2: Acylation and Intramolecular Cyclization A Cyclopentanone D 1-Amino-1-cyanocyclopentane (Intermediate A) A->D B Ammonium Chloride B->D C Sodium Cyanide C->D E 3-Bromobenzoyl Chloride G N-(1-cyanocyclopentyl)-3-bromobenzamide (Intermediate B) E->G F Intermediate A F->G H Hydration & Lactamization (e.g., H2SO4, H2O) G->H I This compound (Final Product) H->I

Caption: Proposed two-step synthesis of the target compound.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is followed by a diagnostic approach and actionable solutions.

Q1: My overall yield is significantly lower than expected (<30%). What are the most likely causes?

Low yield is a common issue that can arise from problems in either Step 1 or Step 2 of the synthesis. A systematic approach is required to pinpoint the bottleneck.

Initial Diagnostic Steps:

  • Isolate and Characterize Intermediates: If possible, attempt to isolate and confirm the structure of the α-aminonitrile (Intermediate A) after Step 1. This will tell you if the first step is the source of the problem.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the appearance of intermediates and the final product. This can reveal if a reaction is stalling.

Potential Causes & Solutions:

Problem Area Potential Cause Proposed Solution & Explanation
Step 1: Strecker Reaction Equilibrium Issues: The formation of the aminonitrile is reversible. Excess water can hydrolyze the cyanohydrin intermediate back to the ketone.Use a minimal amount of water, or consider an alcohol/water co-solvent system to improve solubility while minimizing hydrolysis.[3]
Cyanide Degradation: Sodium cyanide can be hydrolyzed to HCN gas, especially under acidic conditions, reducing its effective concentration.Ensure the reaction pH is maintained in the slightly basic range (pH 8-9) to prevent HCN loss and ensure the presence of the nucleophilic CN⁻ ion.
Step 2: Cyclization Incomplete Hydration of Nitrile: The hydration of the nitrile group in Intermediate B to an amide is often the rate-limiting step and requires harsh conditions, which can also promote side reactions.Try alternative hydration methods. For example, using concentrated sulfuric acid at controlled temperatures (0°C to RT) can be effective. Alternatively, a combination of HCl and acetic acid can also promote this transformation.[4]
Hydrolysis of Product: The final lactam product can be hydrolyzed back to an amino acid under excessively harsh acidic or basic workup conditions.After the reaction is complete, neutralize the acid carefully by pouring the reaction mixture over ice and then slowly adding a base like sodium carbonate or ammonium hydroxide until the pH is neutral.
Purification Product Loss: The product may have moderate polarity, leading to difficult separation from polar side products or streaking on silica gel columns.Use a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. If the product is a stable solid, recrystallization is a highly effective purification method.[5]

Q2: My TLC/LC-MS shows multiple major spots, and I'm struggling to purify the final product. What are these impurities?

The presence of persistent impurities often points to competing side reactions. Understanding the most likely side products is key to modifying the reaction conditions to suppress their formation.

G SM Starting Materials (Cyclopentanone, NH4Cl, NaCN) INT_A Intermediate A (Aminonitrile) SM->INT_A Step 1 SR1 Aldol Condensation of Cyclopentanone SM->SR1 Cause: Strong Base/Acid INT_B Intermediate B (Acylated Nitrile) INT_A->INT_B Step 2a (Acylation) SR3 Over-acylation/ Di-acylation INT_A->SR3 Cause: Incorrect Stoichiometry PRODUCT Target Product (Spiro-lactam) INT_B->PRODUCT Step 2b (Cyclization) SR2 Uncyclized Amino Acid (Hydrolyzed Intermediate B) INT_B->SR2 Cause: Incomplete Cyclization/ Harsh Workup SR4 Starting Material (3-Bromobenzoyl Chloride) Hydrolysis Product INT_B->SR4 Cause: Excess Water

Caption: Main reaction pathway and key potential side reactions.

Common Side Products and How to Avoid Them:

  • Uncyclized Amino Acid: This results from the complete hydrolysis of the nitrile in Intermediate B without subsequent lactamization.

    • Identification: It will have a much higher polarity than the product on TLC and will be visible in both positive and negative ion modes in LC-MS.

    • Solution: Ensure cyclization conditions are adequate. Sometimes, heating the reaction mixture after the initial hydration step (e.g., reflux in a suitable solvent) can drive the cyclization to completion.

  • Cyclopentanone Self-Condensation Product: Under either acidic or basic conditions, cyclopentanone can undergo an aldol condensation to form a dimeric α,β-unsaturated ketone.

    • Identification: This impurity is non-polar and will have a low Rf on TLC. It can be identified by GC-MS.

    • Solution: Maintain controlled temperature during Step 1. Add the cyanide solution slowly to avoid localized high concentrations of base (if using KCN/NaCN which are basic).

  • Hydrolyzed Acylating Agent: 3-Bromobenzoyl chloride will readily hydrolyze to 3-bromobenzoic acid if it comes into contact with water before reacting with Intermediate A.

    • Identification: This is an acidic impurity that can be easily detected by LC-MS.

    • Solution: Ensure all glassware and solvents for Step 2a (acylation) are perfectly dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). An excess of a non-nucleophilic base like triethylamine can also help by scavenging any generated HCl.[6]

Q3: My NMR analysis suggests I have a mixture of diastereomers. How can I address this?

The target molecule has one stereocenter at the C3 position. While this specific reaction pathway does not create a second stereocenter, issues with diastereomers are very common in more complex spirocycle syntheses.[7] If your starting materials were chiral or if subsequent reactions created another stereocenter, you would face this issue.

  • Improving Selectivity: Diastereoselectivity can sometimes be influenced by reaction temperature and solvent. Lowering the reaction temperature often favors the thermodynamically more stable diastereomer. Screening different solvents can also impact the transition state energies, potentially improving the diastereomeric ratio.

  • Separation: Diastereomers have different physical properties and can often be separated using standard chromatographic techniques.[5]

    • Preparative HPLC: For difficult separations, preparative HPLC offers higher resolution than standard column chromatography.

    • Recrystallization: If the product is crystalline, it may be possible to selectively crystallize one diastereomer, leaving the other in the mother liquor.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the optimal reaction conditions for this synthesis?

A: Optimization is key. For the Strecker reaction (Step 1) , temperatures between 0°C and room temperature are typical. A solvent system of methanol/water or ethanol/water often provides a good balance of solubility for all components. For the acylation and cyclization (Step 2) , the acylation is often run at 0°C in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a base like triethylamine. The subsequent acid-catalyzed cyclization usually requires stronger conditions, such as stirring in concentrated sulfuric acid at room temperature or gentle heating (40-50°C).

Q: How should I monitor the reaction progress?

A: TLC is the most straightforward method. Use a mobile phase like 30-50% Ethyl Acetate in Hexane. The starting materials will have distinct Rf values from the intermediates and the final product. Staining with potassium permanganate can help visualize spots that are not UV-active. For more precise tracking, especially of multiple byproducts, LC-MS is invaluable as it provides both retention time and mass information for each component.

Q: What are the critical safety precautions for this synthesis?

A: This synthesis involves several hazardous materials:

  • Sodium/Potassium Cyanide: Highly toxic. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit (e.g., amyl nitrite) available and ensure you are trained in its use. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to your institution's guidelines.

  • 3-Bromobenzoyl Chloride: Corrosive and a lachrymator. Handle only in a fume hood.

  • Concentrated Acids: Highly corrosive. Add reagents slowly and carefully, especially when neutralizing.

Q: Can I use 3-bromobenzaldehyde directly instead of the acid chloride?

A: While multicomponent reactions using aldehydes directly are common (e.g., Ugi reaction), the proposed Strecker-then-acylate route is often more reliable and higher-yielding for this specific substitution pattern. A direct reaction involving 3-bromobenzaldehyde, cyclopentanone, an amine source, and a cyanide source would likely lead to a more complex mixture of products that would be difficult to separate.

References

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  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
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  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
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  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
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How to improve the solubility of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Document ID: TSC-4492-BPN

Last Updated: 2026-01-16

Introduction: Understanding the Molecule

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound.

Molecular Profile: this compound is a spirocyclic lactam.[1][2][3] Its structure suggests it is a relatively lipophilic molecule with a calculated LogP (cLogP) that indicates a preference for non-polar environments. The presence of a bromophenyl group increases its molecular weight and hydrophobicity. However, the 1,4-diazaspiro moiety contains two nitrogen atoms, which can act as hydrogen bond acceptors and, more importantly, can be protonated under acidic conditions.[4][5][6] This dual character—a bulky, hydrophobic core with specific sites for polar interactions—is central to understanding and overcoming its solubility limitations.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in aqueous buffer. What is the likely cause?

A: The primary cause is the compound's low intrinsic aqueous solubility. The large, non-polar bromophenyl and spiro-alkane components of the molecule outweigh the polar contributions from the lactam and amine groups in neutral water. This leads to a thermodynamically unfavorable interaction with water, causing the compound to remain as a solid.

Q2: I'm seeing inconsistent results in my biological assays. Could this be related to solubility?

A: Absolutely. Poor solubility is a major source of assay artifacts. If the compound precipitates in your assay medium, the actual concentration in solution will be much lower and more variable than your nominal concentration. This can lead to underestimation of potency (e.g., higher IC50 values) and poor reproducibility. A good goal for the solubility of drug discovery compounds is >60 µg/mL to avoid these issues.[7]

Q3: Should I use a kinetic or thermodynamic solubility assay to assess my compound?

A: It depends on your goal.

  • Kinetic Solubility: Use this for high-throughput screening and early-stage discovery.[7][8] It measures how much compound stays in solution after adding a concentrated DMSO stock to buffer and is a good predictor of potential issues in biological assays.[7]

  • Thermodynamic (or Equilibrium) Solubility: Use this for lead optimization and pre-formulation studies.[8][9] It is the true measure of a compound's solubility at equilibrium and is determined by incubating excess solid compound in a solvent for an extended period (e.g., 24-48 hours).[8][9][10]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide presents a systematic workflow for improving the solubility of this compound, starting with the simplest methods and progressing to more complex formulation strategies.

Solubility_Workflow Start Problem: Poor Aqueous Solubility Step1 Strategy 1: pH Modification Start->Step1 Is the molecule ionizable? Yes. Result1_Success Success: Solubility > Target (e.g., >100 µM) Step1->Result1_Success Achieved target solubility? Result1_Fail Partial Success or Failure Step1->Result1_Fail Not sufficient? Step2 Strategy 2: Co-Solvent Screening Result2_Success Success: Solubility > Target Step2->Result2_Success Achieved target solubility? Result2_Fail Partial Success or Failure Step2->Result2_Fail Not sufficient? Step3 Strategy 3: Formulation (ASDs) Result3_Success Success: Stable formulation with enhanced dissolution Step3->Result3_Success Result3_Fail Consider Advanced Formulations Step3->Result3_Fail Step4 Strategy 4: Chemical Modification (Prodrugs) Result4 Advanced Strategy: Requires synthetic chemistry and bio-validation Step4->Result4 Result1_Fail->Step2 Result2_Fail->Step3 Result2_Fail->Step4 Alternative Path ASD_Workflow Start Goal: Maximize Oral Bioavailability Step1 Select Polymer Carrier (e.g., PVP, HPMC-AS) Start->Step1 Step2 Select Manufacturing Method (e.g., Spray Drying, Hot Melt Extrusion) Step1->Step2 Step3 Prepare ASD at Various Drug Loadings Step2->Step3 Step4 Characterize Solid State (XRD, DSC) Step3->Step4 Step5 Perform In Vitro Dissolution Testing Step4->Step5 Confirm amorphous state End Optimized ASD Formulation Step5->End

Caption: Workflow for Amorphous Solid Dispersion (ASD) development.

Key Considerations:

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization. [11]Common polymers include polyvinylpyrrolidone (PVP) and hypromellose acetate succinate (HPMC-AS).

  • Manufacturing: Spray drying and hot-melt extrusion are scalable methods used to produce ASDs. [12]* Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential to confirm that the drug is in an amorphous state within the polymer.

Strategy 4: Chemical Modification - The Prodrug Approach

Causality: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. [13][14]This strategy can be used to temporarily mask the physicochemical properties that cause poor solubility. [15][16]For this compound, a highly water-soluble group (e.g., a phosphate, amino acid, or polyethylene glycol) could be covalently attached to one of the amine nitrogens. [15][17]This modification can dramatically increase aqueous solubility. [15] Considerations:

  • Synthetic Feasibility: This approach requires significant synthetic chemistry effort.

  • Bioconversion: The linker used to attach the solubilizing group must be designed to cleave efficiently at the target site in the body to release the active drug.

  • Regulatory Path: Prodrugs are considered new chemical entities and require extensive characterization and validation. [13] This strategy is typically considered when other formulation approaches have failed or are not feasible. [13]

References

  • Various Authors. (n.d.). Approaches to improve solubility of poorly water soluble drugs. Semantic Scholar. [Link]

  • Di, L., & Gunda, S. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(21), 6383. [Link]

  • Technobis. (2023). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]

  • Singh, A., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1643-1660. [Link]

  • Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 26-29. [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. [Link]

  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143. [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2039. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536-4544. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Kumar, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]

  • Rautio, J., et al. (2019). Is prodrug design an approach to increase water solubility? European Journal of Pharmaceutical Sciences, 137, 104975. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 126-131. [Link]

  • Dr. Lisa. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • ChemGulf. (n.d.). How do amines and amides affect the pH of a solution?. [Link]

  • Méndez-Lucio, O., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. Journal of Cheminformatics, 11(1), 57. [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 235-245. [Link]

  • Madhavi. (n.d.). Solubility enhancement and cosolvency. SlideShare. [Link]

  • Various Authors. (n.d.). Co-solvent: Significance and symbolism. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280. [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]

  • Study.com. (n.d.). When added to water, soluble amines will.... [Link]

  • Various Authors. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. ResearchGate. [Link]

  • Alves, M. J., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(33), 6128-6140. [Link]

  • Van der Jeught, S., & Van Brabandt, W. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Josa-Culleré, L., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(25), 5373-5379. [Link]

  • PubChem. (n.d.). 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. [Link]

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Technical Support Center: Stereoselective Synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on achieving high stereoselectivity in the synthesis of this spirocyclic lactam. The unique three-dimensional structure of spiro compounds offers exciting opportunities for drug discovery, but controlling the stereochemistry at the spirocyclic center and adjacent carbons is a significant synthetic challenge.[1] This guide provides field-proven insights and detailed protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the key stereochemical challenges in the synthesis of this compound?

The primary challenge lies in controlling the relative and absolute stereochemistry of two key stereocenters: the spiro carbon (C5) and the carbon bearing the 3-bromophenyl group (C3). The synthesis can result in a mixture of diastereomers and enantiomers. Achieving high diastereoselectivity (controlling the relative configuration between C3 and C5) and enantioselectivity (controlling the absolute configuration to yield a single enantiomer) is crucial for producing a single, biologically active isomer.

Q2: What are the principal strategies to control stereoselectivity in this synthesis?

There are three main approaches to induce stereoselectivity in the synthesis of spirocyclic lactams like this one:

  • Asymmetric Catalysis: This involves using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) to steer the reaction towards the formation of one enantiomer over the other.[1][2][3][4] This is often the most efficient and atom-economical method.

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction.[5] After the desired stereocenter is set, the auxiliary is removed. Evans' oxazolidinones are a classic example used in stereoselective alkylations.[6][7]

  • Substrate Control: This strategy relies on existing stereocenters within the starting material to direct the stereochemistry of newly formed stereocenters. While less common for creating the initial spirocyclic core from achiral precursors, it is a key principle in more complex syntheses.[8]

Q3: How can I determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my product?

The diastereomeric ratio is typically determined by analyzing the crude reaction mixture using high-resolution ¹H NMR spectroscopy. Diastereomers have distinct chemical shifts, and the ratio can be calculated by integrating the signals corresponding to each isomer. Enantiomeric excess is determined using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), by comparing the peak areas of the two enantiomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Diastereoselectivity in the Spirocyclization Step

Symptom: The reaction forming the 1,4-diazaspiro[4.4]nonane core produces a nearly 1:1 mixture of diastereomers, making purification difficult and significantly lowering the yield of the desired product.

Possible Causes & Solutions:

  • Cause A: Unfavorable Reaction Kinetics/Thermodynamics. Your reaction conditions may not provide a sufficient energy difference between the transition states leading to the different diastereomers.[8]

    • Solution 1: Optimize Reaction Temperature. Lowering the reaction temperature often enhances selectivity by favoring the kinetic product, which forms via the lowest energy transition state. Conversely, if the desired product is the thermodynamic (most stable) one, higher temperatures or longer reaction times might be beneficial. A temperature screening is highly recommended.[8][9]

    • Solution 2: Screen Solvents. Solvent polarity can influence the geometry of the transition state.[8] Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic (e.g., ethanol), to find conditions that maximize the diastereomeric ratio.

  • Cause B: Ineffective Steric Guidance. The substituents on your starting materials may not be providing enough steric hindrance to favor the approach of reagents from one face of the molecule over the other.[9]

    • Solution: Modify Substrate/Reagents. If possible, consider using starting materials with bulkier protecting groups or substituents. This can create a more biased steric environment, forcing the cyclization to occur with greater facial selectivity.[9] For example, in a [3+2] cycloaddition, modifying the steric bulk of the dipolarophile can significantly impact diastereoselectivity.

  • Cause C: Inappropriate Catalyst or Additive. The catalyst or additive used may not be optimal for promoting a diastereoselective transformation.

    • Solution: Screen Catalysts and Additives. For reactions like [3+2] cycloadditions, the choice of Lewis acid, Brønsted acid, or organocatalyst is critical. For example, acid additives like benzoic acid have been shown to influence the diastereoselectivity of certain cycloadditions. A systematic screening of catalysts and additives is crucial.

G cluster_0 cluster_1 Troubleshooting Workflow cluster_2 start Low Diastereoselectivity Observed temp Optimize Temperature (e.g., -78°C, 0°C, RT, 50°C) start->temp Thermodynamic vs. Kinetic Control? solvent Screen Solvents (Toluene, THF, CH2Cl2, EtOH) start->solvent Transition State Polarity? sterics Modify Substrate Sterics (e.g., Bulkier Protecting Groups) start->sterics Substrate Control Issue? catalyst Screen Catalysts / Additives (Lewis Acids, Organocatalysts) start->catalyst Catalyst Ineffective? end Improved Diastereoselectivity temp->end solvent->end sterics->end catalyst->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Poor Enantioselectivity in an Asymmetric Reaction

Symptom: When using a chiral catalyst, the reaction produces a nearly racemic mixture (low e.e.), indicating poor enantiocontrol.

Possible Causes & Solutions:

  • Cause A: Ineffective Chiral Catalyst or Ligand. The chosen chiral catalyst may not be creating a sufficiently asymmetric environment around the reactants to differentiate between the two enantiomeric transition states.[9]

    • Solution: Screen Chiral Ligands/Catalysts. This is the most critical step. For metal-catalyzed reactions, screen a library of chiral ligands with varying steric and electronic properties. For organocatalysis, test different catalyst backbones. For instance, in a rhodium-catalyzed cyclopropanation, different chiral dirhodium tetracarboxylate catalysts can give vastly different results.[10]

  • Cause B: Competing Background Reaction. A non-catalyzed, non-selective reaction may be occurring in parallel with the desired catalyzed pathway, eroding the enantioselectivity.[9]

    • Solution 1: Lower the Reaction Temperature. A lower temperature will disproportionately slow down the uncatalyzed reaction, which typically has a higher activation energy, allowing the catalyzed pathway to dominate.[9]

    • Solution 2: Slow Reagent Addition. Adding one of the reactants slowly via syringe pump maintains its low concentration, favoring the faster, catalyzed reaction pathway over the background reaction.[9]

  • Cause C: Catalyst Deactivation or Impurities. The catalyst may be deactivated by trace amounts of water, oxygen, or impurities in the reagents or solvents.

    • Solution: Ensure Rigorous Anhydrous and Inert Conditions. Use freshly distilled, anhydrous solvents. Degas all solutions. Ensure all reagents are pure. If the catalyst is air-sensitive, handle it in a glovebox.

Table 1: Example Data for Catalyst/Solvent Screening

Entry Catalyst/Ligand Solvent Temp (°C) d.r. e.e. (%)
1 Catalyst A Toluene 25 3:1 45
2 Catalyst A CH₂Cl₂ 25 5:1 60
3 Catalyst A CH₂Cl₂ 0 8:1 75
4 Catalyst B CH₂Cl₂ -20 >20:1 96

| 5 | Catalyst B | THF | -20 | 15:1 | 91 |

Experimental Protocols

Protocol 1: Phosphine-Catalyzed [3+2] Annulation for Spiro-Lactam Core Synthesis

This protocol is a representative procedure for forming the 2-azaspiro[4.4]nonane core, adapted from methodologies for similar structures.[11][12]

  • Reactant Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the N-protected imine derived from 3-bromo-benzaldehyde and a suitable amine (1.0 equiv.), the appropriate allenoate (1.1 equiv.), and anhydrous toluene (to achieve 0.1 M concentration).

  • Catalyst Addition: Add triphenylphosphine (0.1 equiv.) to the solution.

  • Reaction Execution: Stir the reaction mixture at 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonene product.

  • Subsequent Steps: The resulting spiro-alkene can then be reduced and the lactam carbonyl can be formed through subsequent, standard synthetic steps to yield the final target compound.

G cluster_0 General Principle of Chiral Auxiliary Control A Achiral Substrate (e.g., Acetic Acid Derivative) C Attach Auxiliary A->C B Chiral Auxiliary (e.g., Evans' Oxazolidinone) B->C D Chiral Intermediate C->D Covalent Bond E Diastereoselective Reaction (e.g., Alkylation) D->E Steric Shielding from Auxiliary F Single Diastereomer Formed E->F G Remove Auxiliary F->G H Enantiopure Product G->H I Recovered Auxiliary G->I

Caption: General workflow for using a chiral auxiliary.[5][6]

References

  • Short Stereoselective Synthesis of α-Substituted γ-Lactams - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions - PubMed. (2018, August 20). PubMed.
  • Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis - Benchchem. (n.d.). BenchChem.
  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (n.d.). MDPI.
  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Troubleshooting common issues in spirocyclic compound synthesis - Benchchem. (n.d.). BenchChem.
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem. (n.d.). BenchChem.
  • Catalytic, Asymmetric Synthesis of β-Lactams | Journal of the American Chemical Society. (n.d.). ACS Publications.
  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). ResearchGate.
  • Chiral auxiliary - Wikipedia. (n.d.). Wikipedia.
  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (2025, August 6). ResearchGate.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC - NIH. (2025, August 19). National Center for Biotechnology Information.
  • Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Recent advances in catalytic asymmetric synthesis - PMC - PubMed Central. (2024, May 9). National Center for Biotechnology Information.
  • Recent advances in catalytic asymmetric synthesis - PubMed - NIH. (2024, May 9). PubMed.

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Technical Support Center: Biological Evaluation of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biological evaluation of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges associated with the preclinical assessment of this unique chemical class. Spirocyclic compounds, characterized by two rings sharing a single atom, offer a fascinating three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] However, their distinct structural features also present specific challenges in standard biological assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the generation of accurate and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the biological evaluation of spirocyclic compounds.

Q1: My spirocyclic compound shows poor solubility in aqueous buffers despite having a high Fsp3 character, which is supposed to improve solubility. Why is this happening and what can I do?

A1: This is a common and often perplexing issue. While a high fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved solubility by reducing planarity and increasing the entropic penalty of solvation, the rigid and complex three-dimensional structure of some spirocycles can lead to strong crystal lattice packing.[3][4] This high lattice energy can counteract the favorable solvation of the 3D structure, resulting in poor aqueous solubility.

Troubleshooting Steps:

  • Confirm the solid-state properties: Use techniques like X-ray powder diffraction (XRPD) to determine if your compound is crystalline or amorphous. Crystalline forms often have lower solubility.

  • Employ solubility-enhancing formulations: For in vitro assays, consider using co-solvents (e.g., DMSO, ethanol), surfactants, or cyclodextrins to improve solubility.[5] However, be mindful of the final concentration of these excipients as they can interfere with biological assays.

  • Perform a thermodynamic solubility assay: The "gold standard" shake-flask method will provide the true equilibrium solubility, which is crucial for lead optimization.[6]

  • Consider salt forms: If your spirocyclic compound has ionizable groups, forming a salt can significantly improve aqueous solubility.

Q2: I'm observing a significant discrepancy between the potency of my spirocyclic compound in a biochemical assay and a cell-based assay. What could be the underlying cause?

A2: This is a classic challenge in drug discovery, often exacerbated by the properties of spirocyclic compounds. Several factors can contribute to this discrepancy:

  • Poor cell permeability: The rigid, and sometimes bulky, nature of spirocyclic scaffolds may hinder passive diffusion across cell membranes, even if the compound adheres to Lipinski's Rule of Five.[7]

  • Active efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the cell surface and actively pump the compound out of the cell.[]

  • Metabolic instability: The compound may be rapidly metabolized by intracellular enzymes, reducing its effective concentration at the target.[9]

  • Compound precipitation in media: The compound may be precipitating in the cell culture media over the course of the assay, leading to a lower effective concentration.[10]

To investigate further, consider the following assays:

  • Caco-2 Permeability Assay: This in vitro model of the intestinal epithelium can determine the passive permeability and identify if the compound is subject to active efflux.[2]

  • Microsomal or Hepatocyte Stability Assay: These assays will reveal the metabolic fate of your compound in the presence of liver enzymes.[11]

  • Kinetic Solubility Assay in Cell Culture Media: This will help determine if your compound remains in solution under the conditions of your cell-based assay.[6]

Q3: My spirocyclic compound is a mixture of stereoisomers. Do I need to separate them before biological testing?

A3: It is highly recommended to separate and test the individual stereoisomers as early as possible.[4] The spiro center is a quaternary carbon, and substituents on the rings can create multiple chiral centers, leading to enantiomers and diastereomers. These stereoisomers can have vastly different:

  • Pharmacological activity: One isomer may be highly potent while the other is inactive.

  • Off-target effects: An inactive isomer could still be responsible for off-target toxicities.[12]

  • Pharmacokinetic properties: The isomers may be metabolized at different rates.

Testing a racemic or diastereomeric mixture can lead to misleading structure-activity relationships (SAR) and an inaccurate assessment of the therapeutic window. Regulatory agencies like the FDA have specific guidelines on the development of stereoisomeric drugs.[4]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common experimental pitfalls.

Guide 1: Addressing Compound Precipitation in Biological Assays

Precipitation of a test compound is a frequent source of assay artifacts, leading to underestimated potency and poor data reproducibility.[13]

start Precipitation Observed in Assay Well q1 Is the final DMSO concentration >1%? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Reduce DMSO concentration. Consider intermediate dilution steps. a1_yes->sol1 q2 Was a kinetic solubility assay performed? a1_no->q2 end_node Re-run assay with optimized conditions. sol1->end_node a2_no No q2->a2_no No q3 Is the compound concentration in the assay above its kinetic solubility limit? q2->q3 Yes sol2 Perform kinetic solubility assay in the specific assay buffer to determine the precipitation concentration. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Lower the compound concentration. If not possible, consider using solubilizing excipients. a3_yes->sol3 q4 Was the compound stored properly in DMSO? (e.g., freeze-thaw cycles) a3_no->q4 sol3->end_node a4_yes Yes q4->a4_yes Yes q4->end_node No sol4 Prepare fresh DMSO stock solution. Aliquot stocks to minimize freeze-thaw cycles. a4_yes->sol4 sol4->end_node

Caption: Troubleshooting flowchart for compound precipitation.

This high-throughput method is ideal for early drug discovery to estimate the concentration at which a compound precipitates from a DMSO stock into an aqueous buffer.[6][14]

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of the spirocyclic compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation: Shake the plate for 2 hours at room temperature.[6]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the background, indicating precipitate formation.

Parameter Recommendation Rationale
Final DMSO % < 1%High concentrations of DMSO can cause compound precipitation and interfere with biological assays.
Incubation Time 2 hoursAllows for the system to approach equilibrium for kinetically limited solubility.
Temperature Room TemperatureStandard condition for comparison; can be adjusted to match assay conditions.
Guide 2: Investigating Metabolic Instability

Rapid metabolism can lead to low exposure in vivo and a disconnect between in vitro and in vivo efficacy.

start Suspected Metabolic Instability q1 Was a microsomal stability assay performed? start->q1 a1_no No q1->a1_no No q2 Is the compound stable in the absence of NADPH? q1->q2 Yes sol1 Perform microsomal stability assay to determine in vitro half-life (t½) and intrinsic clearance (CLint). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Degradation is likely due to CYP450-mediated metabolism. a2_yes->sol2 sol3 Investigate non-CYP mediated metabolism (e.g., UGTs, esterases) or chemical instability in the assay buffer. a2_no->sol3 q3 Is the in vitro t½ short? sol2->q3 end_node Proceed with lead optimization or re-evaluation of the compound. sol3->end_node a3_yes Yes q3->a3_yes Yes q3->end_node No sol4 Consider structural modifications to block metabolic soft spots. Perform metabolite identification studies. a3_yes->sol4 sol4->end_node start Spirocyclic Compound with Stereoisomeric Mixture step1 Develop Chiral Separation Method (e.g., chiral HPLC, SFC) start->step1 step2 Isolate and Purify Individual Stereoisomers step1->step2 step3 Determine Absolute Configuration of Each Isomer (e.g., X-ray crystallography) step2->step3 step4 Evaluate Each Isomer Separately in: - Primary Activity Assays - Selectivity/Off-target Assays - ADME Assays (solubility, permeability, stability) - In Vitro Toxicity Assays step3->step4 q1 Are there significant differences in activity, safety, or PK properties between isomers? step4->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Select the optimal isomer for further development. Justify the selection based on the complete data package. a1_yes->sol1 sol2 Development of the racemate or mixture may be considered. Provide justification based on comparable profiles. a1_no->sol2 end_node Proceed to in vivo studies with the selected candidate. sol1->end_node sol2->end_node

Sources

Validation & Comparative

Validating the Biological Activity of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of modern drug discovery is characterized by a continuous search for novel chemical scaffolds that offer enhanced therapeutic potential. Spirocyclic compounds have garnered significant interest due to their unique three-dimensional architecture, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter, aromatic counterparts.[1][2][3] The compound 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, with its distinct spirocyclic core and substituted phenyl ring, represents a promising candidate for biological investigation. This guide provides a comprehensive framework for validating the biological activity of this novel compound, comparing its potential performance with established alternatives, and presenting the requisite experimental data to support its progression in a drug discovery pipeline.

Foundational Characterization: The First Step to Reliable Biological Data

Before embarking on biological assays, it is imperative to thoroughly characterize the physicochemical properties of this compound. This foundational step ensures the integrity of all subsequent experimental data.[4]

Table 1: Essential Physicochemical Characterization

ParameterMethodPurpose
Identity Verification ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure and molecular weight.
Purity Assessment HPLC, LC-MSDetermines the percentage of the pure compound, identifying any impurities that could confound biological results.
Solubility Kinetic and Thermodynamic Solubility AssaysEstablishes the solubility in various aqueous buffers and organic solvents, which is crucial for preparing accurate dosing solutions for biological assays.
Lipophilicity (LogP/LogD) HPLC-based or computational methodsPredicts the compound's distribution between aqueous and lipid phases, offering insights into its potential membrane permeability and pharmacokinetic profile.
Chemical Stability Stability testing in assay buffers and at different pH valuesAssesses the compound's stability under experimental conditions to ensure that the observed biological effects are due to the compound itself and not its degradation products.

A Tiered Approach to Unveiling Biological Activity: From Broad Screening to Target Deconvolution

Given that the specific biological target of this compound is unknown, a hierarchical screening approach is recommended. This strategy begins with broad, phenotype-based screens and progressively narrows the focus to identify the specific molecular target and mechanism of action.[5]

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Target Validation & Mechanism of Action a High-Content Imaging in Diverse Cell Lines (e.g., cancer, neuronal, immune cells) c Broad Kinase Panel Screening a->c Identified cellular phenotype b Broad Panel Cell Viability/Proliferation Assays (e.g., NCI-60 panel) b->c f Dose-Response Assays on Hit Target c->f Confirmed target class d GPCR Profiling d->f e Protein-Protein Interaction (PPI) Modulator Assays e->f g Cellular Thermal Shift Assay (CETSA) f->g Validated target h Downstream Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) f->h

Figure 1: A tiered workflow for validating the biological activity of a novel compound.
Tier 1: Broad Phenotypic Screening

The initial goal is to determine if the compound elicits any biological response in a cellular context.

  • High-Content Imaging: This powerful technique allows for the unbiased observation of a wide range of cellular parameters, such as morphology, organelle health, and the localization of specific proteins, in response to compound treatment.

  • Cell Viability/Proliferation Assays: Screening the compound against a diverse panel of cell lines (e.g., cancer cell lines from different tissues) can reveal selective cytotoxicity or anti-proliferative effects.[6]

Tier 2: Identifying the Molecular Target Class

Based on the phenotypic screening results, the next step is to narrow down the potential molecular targets. The structural motifs of this compound, particularly the diazaspiro core, are found in compounds targeting various protein families.[6][7][8]

  • Kinase Panel Screening: Many modern therapeutics are kinase inhibitors.[9] A broad panel screen against hundreds of kinases can quickly identify if the compound has activity in this area.

  • GPCR Profiling: G-protein coupled receptors are another major class of drug targets. Radioligand binding assays or functional assays can be used to screen for activity against a panel of GPCRs.

  • Protein-Protein Interaction (PPI) Modulator Assays: The rigid, three-dimensional structure of spirocyclic compounds makes them well-suited to disrupt or stabilize protein-protein interactions.[6] Assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be employed to screen for this activity.

Tier 3: Target Validation and Elucidation of Mechanism of Action

Once a primary "hit" or a target class is identified, the focus shifts to validating this interaction and understanding the downstream cellular consequences.

  • Dose-Response Assays: To quantify the potency of the compound against the identified target, dose-response curves are generated to determine the IC50 (for inhibitors) or EC50 (for activators).

  • Cellular Thermal Shift Assay (CETSA): This assay confirms direct target engagement within intact cells by measuring the change in the thermal stability of the target protein upon compound binding.

  • Downstream Signaling Pathway Analysis: Techniques like Western blotting or reporter gene assays can be used to investigate the effects of the compound on the signaling pathway downstream of the validated target.

Comparative Analysis: Benchmarking Against the Gold Standard

To understand the therapeutic potential of this compound, its performance must be objectively compared to existing drugs or tool compounds that act on the same target or pathway.

Table 2: Comparative Data Summary (Hypothetical Kinase Inhibitor)

ParameterThis compoundCompetitor A (Known Kinase Inhibitor)Competitor B (Structurally Similar Analog)
Target Kinase IC50 (nM) 155150
Selectivity (Fold over related kinases) >1005010
Cellular Potency (MCF-7 EC50, µM) 0.50.25.0
In Vitro Metabolic Stability (t½, min) 9030120
Aqueous Solubility (µM) 501075

This comparative data allows for a clear assessment of the compound's strengths and weaknesses. In this hypothetical example, while being slightly less potent than Competitor A, our lead compound shows superior selectivity and metabolic stability, making it a potentially more desirable therapeutic candidate.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for key experiments are essential.[10][11]

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
  • Preparation of Reagents:

    • Prepare a 2X solution of the target kinase in kinase buffer.

    • Prepare a 2X solution of the substrate and ATP in kinase buffer.

    • Serially dilute this compound and control compounds in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the compound solution to a 384-well plate.

    • Add 5 µL of the 2X kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no kinase) and negative (DMSO vehicle) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in cell culture medium.

    • Replace the existing medium with the medium containing the compounds.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Visualizing the Mechanism of Action

Should the compound be identified as an inhibitor of a specific signaling pathway, a diagram can effectively illustrate its proposed mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TF Transcription Factor KinaseC->TF Activates Compound This compound Compound->KinaseB Inhibits Gene Gene Expression TF->Gene Promotes Cell_Proliferation Cell_Proliferation Gene->Cell_Proliferation Cell Proliferation

Figure 2: A hypothetical signaling pathway inhibited by the test compound.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the biological activity of the novel compound this compound. By following a tiered screening cascade, performing rigorous comparative analysis, and adhering to detailed experimental protocols, researchers can confidently assess its therapeutic potential. The unique spirocyclic scaffold holds promise for discovering new medicines with improved properties.[1][12] Positive results from this initial validation would warrant further investigation into its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models.

References

  • BenchChem. (2025). Initial Characterization of Novel Spiro Compounds: A Technical Guide.
  • Imaizumi, T., Akaiwa, M., Abe, T., Nigawara, T., Koike, T., Satake, Y., Watanabe, K., Kaneko, O., Amano, Y., Mori, K., Yamanaka, Y., Nagashima, T., Shimazaki, M., & Kuramoto, K. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Disruptive Discoveries. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Taylor & Francis Online. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Spirocyclic Motifs in Natural Products. [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]

  • ResearchGate. (n.d.). Validation of Assays for the Bioanalysis of Novel Biomarkers.
  • National Center for Biotechnology Information. (2017, June 5). Screening and identification of novel biologically active natural compounds. [Link]

  • MDPI. (n.d.). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. [Link]

  • MDPI. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. [Link]

  • National Institutes of Health. (2018, February 8). 2,7-Diazaspiro[4.4]nonanes for the Treatment or Prevention of Cancers and Diabetes. [Link]

  • ResearchGate. (2025, August 30).
  • MySkinRecipes. (n.d.). 3-(2-Bromoethyl)-1, 3-diazaspiro[4.4]nonane-2, 4-dione.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

Sources

A Senior Application Scientist's Guide to the Evaluation of Novel Diazaspiro Scaffolds: A Comparative Analysis Featuring 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of novel chemical space is a cornerstone of modern drug discovery. Saturated heterocyclic scaffolds, particularly spirocycles, have gained prominence as bioisosteres for traditional flat, aromatic rings, offering improved three-dimensionality, aqueous solubility, and metabolic stability.[1] This guide provides a comparative framework for evaluating diazaspiro compounds, using the 1,4-diazaspiro[4.4]nonan-2-one core as a central example. We will analyze the structural features of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one and contrast its parent scaffold with other prevalent diazaspiro systems, such as diazaspiro[3.3]heptanes and diazaspiro[5.5]undecanes. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols and a rationale for the strategic evaluation of these promising molecular architectures.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

For decades, medicinal chemistry has often relied on functionalizing flat, sp²-hybridized aromatic and heteroaromatic rings. While successful, this approach can lead to compounds with high lipophilicity and poor pharmacokinetic profiles. The strategic shift towards molecules with greater sp³ character—a measure of three-dimensionality—has become a key strategy to overcome these limitations.

Diazaspirocycles, which feature two rings connected by a single quaternary carbon atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures allow for precise vectoral projection of substituents into protein binding pockets, enhancing both potency and selectivity.[1] Furthermore, the introduction of a spirocyclic core often improves physicochemical properties critical for drug development, such as solubility and metabolic stability, by disrupting planarity and shielding potential sites of metabolism.[2] This guide will dissect the comparative evaluation process for these scaffolds.

Structural Analysis: The 1,4-Diazaspiro[4.4]nonan-2-one Core

The focal point of our discussion is the 1,4-diazaspiro[4.4]nonan-2-one scaffold, a system comprising a pyrrolidine ring fused in a spiro manner to an imidazolidin-2-one (a cyclic urea derivative) ring.

Let's deconstruct the featured compound, This compound :

  • Spirocyclic Core: The [4.4] designation indicates two five-membered rings are joined at the spirocenter. This core provides a rigid conformational anchor.

  • Lactam Moiety: The -2-one suffix points to a carbonyl group within the diazacyclic ring, forming a lactam. This group can act as a hydrogen bond acceptor.

  • Diazaspiro System: The presence of two nitrogen atoms (1,4-diaza) offers points for further substitution and can serve as hydrogen bond donors or acceptors, influencing solubility and target engagement.

  • 3-Bromophenyl Substituent: This aromatic group provides a large, hydrophobic surface for potential π-π stacking or hydrophobic interactions within a target binding site. The bromine atom can act as a handle for further synthetic modification (e.g., via cross-coupling reactions) and can form halogen bonds.

The diagram below illustrates the key structural components.

Caption: Key functional regions of the target molecule.

Comparative Landscape of Diazaspiro Scaffolds

While this compound represents a specific chemical entity, its core scaffold belongs to a broader family of diazaspiro compounds, each with distinct properties and applications. The choice of spirocycle size and heteroatom placement is a critical decision in scaffold-based drug design.

Diazaspiro ScaffoldCommon Application / BioisosterismKey Structural Features & AdvantagesExample Therapeutic TargetsReferences
Diazaspiro[3.3]heptane Piperazine BioisostereStrained four-membered rings provide rigid and predictable exit vectors. Often improves aqueous solubility and metabolic stability.σ2 Receptors, PARP-1[3]
Diazaspiro[4.4]nonane Proline or Pyrrolidine MimeticFused five-membered rings offer a compact and rigid 3D structure. The -2-one variant introduces a lactam for specific H-bonding.Kinases, Proteases (Hypothetical)[4][5]
Diazaspiro[4.5]decane Piperidine MimeticCombines a five- and six-membered ring, offering a different spatial arrangement of substituents compared to symmetrical scaffolds.Kinase Inhibitors (e.g., HPK1)
Diazaspiro[5.5]undecane Dipiperidine or Substituted Piperidine MimeticTwo fused six-membered rings create a larger, less strained scaffold. Widely used in CNS drug discovery.GPCRs (e.g., Orexin, NK1), GABA-A Receptors[6][7]

This table highlights that the design choice of a [4.4] system over a [3.3] or [5.5] system is a deliberate act of balancing molecular rigidity, size, and the spatial orientation of functional groups to optimize interactions with a specific biological target.

A Framework for Experimental Evaluation

To objectively compare a novel compound like this compound against other alternatives, a multi-parametric experimental cascade is required. This workflow ensures that decisions are based on robust, quantitative data.

G A Scaffold Selection & Synthesis (e.g., 1,3-Dipolar Cycloaddition) B Primary In Vitro Screening (Target Binding / Enzyme Inhibition) A->B Test Compound C In Vitro ADME Profiling (Solubility, Permeability, Stability) B->C Potent Hits D Cell-Based Potency & Toxicity (Target Engagement & Viability Assays) C->D Hits w/ Good Properties E Lead Optimization (Structure-Activity Relationship Studies) D->E Confirmed Cellular Activity F In Vivo Efficacy & PK/PD (Animal Models) D->F Optimized Lead E->B New Analogs

Caption: A typical experimental workflow for evaluating novel compounds.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase, providing a quantitative measure of potency. This is a crucial first step in evaluating compounds for oncology or inflammation research.[2]

Rationale: The ADP-Glo™ Kinase Assay is selected for its high sensitivity and broad applicability. It quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal. A lower signal in the presence of the inhibitor indicates higher potency.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The buffer composition is critical for optimal enzyme activity.

    • Dilute recombinant kinase (e.g., EGFR, BRAF) and its specific peptide substrate to desired concentrations in kinase buffer.

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Create a serial dilution series of the test compound (e.g., from 100 µM to 1 nM) in a 384-well plate. DMSO concentration must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or vehicle control (DMSO) to the wells.

    • Add 2.5 µL of the kinase/substrate mixture to initiate the reaction.

    • Incubate the plate at room temperature (e.g., 25°C) for 60 minutes. Incubation time is optimized based on the specific kinase's turnover rate.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader (e.g., Promega GloMax®).

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized signal versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Comparative Data:

CompoundScaffold TypeTarget KinaseIC₅₀ (nM)
Compound A (Reference) Non-Spirocyclic (Planar)BRAF V600E150
Compound B (Alternative) 2,6-Diazaspiro[3.3]heptaneBRAF V600E25
3-(3-Br-Ph)-1,4-diazaspiro[4.4]nonan-2-one 1,4-Diazaspiro[4.4]nonan-2-oneBRAF V600E8

This data is illustrative. In this hypothetical scenario, the diazaspiro compounds show superior potency, with the [4.4] system providing the best fit for the target's active site.

Detailed Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of a compound, which is a key predictor of oral absorption and CNS penetration.

Rationale: The PAMPA model is a high-throughput, non-cell-based assay that is cost-effective for early-stage screening. It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.

Methodology:

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane. This artificial membrane mimics the lipid composition of the intestinal barrier.

    • Fill the wells of a 96-well acceptor plate with buffer at pH 7.4.

  • Compound Preparation:

    • Dissolve test compounds in a donor buffer (e.g., pH 5.0, to mimic the gut environment) to a final concentration of 100 µM.

  • Permeability Assay:

    • Add the compound solutions to the donor plate.

    • Place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

    • Incubate the "sandwich" plate at room temperature for 4-16 hours with gentle shaking.

    • After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [C_A] / [C_eq]) where V is volume, A is area, and C is concentration.

    • Compounds are typically classified as low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.

Hypothetical Comparative Data:

CompoundScaffold TypeLogPPermeability (Pe) (x 10⁻⁶ cm/s)Classification
Compound A (Reference) Non-Spirocyclic (Planar)4.10.8Low
Compound B (Alternative) 2,6-Diazaspiro[3.3]heptane2.95.2Medium
3-(3-Br-Ph)-1,4-diazaspiro[4.4]nonan-2-one 1,4-Diazaspiro[4.4]nonan-2-one2.59.7High

This illustrative data suggests that the introduction of the spirocyclic core, by disrupting planarity and reducing LogP, can significantly improve passive permeability.[6]

Conclusion and Future Outlook

The strategic incorporation of diazaspiro scaffolds is a powerful tool in modern medicinal chemistry for escaping "flatland" and developing drug candidates with superior properties. While this compound is a specific, underexplored entity, its parent scaffold represents a compelling structural motif. An objective comparison with other diazaspiro systems, such as the well-regarded diazaspiro[3.3]heptane or diazaspiro[5.5]undecane, requires a rigorous, data-driven approach.

By employing a systematic evaluation cascade—from initial in vitro potency assays to ADME profiling and cell-based characterization—researchers can make informed decisions about which scaffold is best suited for their specific biological target. The protocols and comparative framework provided in this guide offer a robust starting point for any drug discovery program looking to leverage the distinct advantages of these fascinating three-dimensional structures.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

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  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central. Available at: [Link]

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A Comparative In Vitro Analysis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one Against Known Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel Spirocyclic Scaffold

In the landscape of neuropharmacology, the quest for novel chemical entities with precise modulatory effects on synaptic neurotransmission remains a cornerstone of drug discovery. The diazaspiro[4.4]nonan-2-one scaffold has emerged as a promising structural motif, with derivatives exhibiting a range of biological activities. This guide presents a comprehensive comparative analysis of a novel derivative, 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, against a panel of well-characterized inhibitors of the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2]

Given the absence of published data on the specific biological targets of this compound, this analysis is predicated on a rational, target-agnostic screening approach. The structural features of the compound, including a lipophilic bromophenyl group and a nitrogen-containing spirocyclic core, suggest a potential for interaction with neurotransmitter transporters. Monoamine transporters are critical regulators of neuronal signaling and are the primary targets for a multitude of therapeutics for psychiatric and neurological disorders.[1][3] Therefore, characterizing the inhibitory profile of this novel compound against DAT, SERT, and NET is a crucial first step in elucidating its pharmacological potential.

This guide will provide researchers, scientists, and drug development professionals with a detailed framework for this comparative analysis. We will delve into the experimental design, present step-by-step protocols for in vitro assays, and offer a template for data interpretation and visualization. The objective is to equip the reader with the scientific rationale and practical methodology to rigorously assess the potency and selectivity of this compound in comparison to established monoamine reuptake inhibitors.

Rationale for Comparator Selection

To comprehensively evaluate the inhibitory profile of this compound, a panel of known inhibitors with varying selectivity for the monoamine transporters has been chosen. This allows for a multi-dimensional comparison, revealing not only the potency of the test compound but also its potential for selective or non-selective inhibition.

Compound Primary Target(s) Class Rationale for Inclusion
GBR 12909 DATSelective DAT InhibitorTo benchmark the potency of the test compound against a highly selective and potent DAT inhibitor.[4]
Fluoxetine SERTSelective Serotonin Reuptake Inhibitor (SSRI)To compare the test compound's activity against a widely used and well-characterized selective SERT inhibitor.[5][6]
Reboxetine NETSelective Norepinephrine Reuptake Inhibitor (NRI)To assess the test compound's potency relative to a selective inhibitor of the norepinephrine transporter.[7][8][9][10]
Cocaine DAT, SERT, NETNon-selective Monoamine Reuptake InhibitorTo provide a benchmark against a non-selective inhibitor and to understand the broader inhibitory profile of the test compound.[1][11]

Experimental Design: A Two-Pronged Approach to Characterization

A robust in vitro characterization of a potential monoamine transporter inhibitor necessitates a two-pronged approach:

  • Radioligand Binding Assays: These assays directly measure the affinity of a compound for the transporter protein by assessing its ability to displace a high-affinity radiolabeled ligand. The output is typically the inhibitory constant (Kᵢ), a measure of binding affinity.

  • Synaptosome Uptake Inhibition Assays: These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (isolated nerve terminals). This provides a measure of the compound's functional potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

By employing both assay formats, we can gain a comprehensive understanding of the compound's interaction with the monoamine transporters, from direct binding to functional inhibition of neurotransmitter reuptake.

Figure 1: Overall experimental workflow for the comparative analysis.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the in vitro assays. It is imperative to adhere to good laboratory practices and to include appropriate controls in all experiments.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound and comparator compounds for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Test compound and comparator compounds.

  • Binding buffer (specific composition depends on the transporter).

  • Non-specific binding inhibitors (e.g., 10 µM benztropine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and comparator compounds in the appropriate binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer

    • Cell membranes

    • Radioligand at a concentration near its Kₑ value.

    • Varying concentrations of the test compound or comparator compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

Figure 2: Step-by-step workflow for the radioligand binding assay.

Protocol 2: Synaptosome Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of this compound and comparator compounds in inhibiting the uptake of neurotransmitters by DAT, SERT, and NET.

Materials:

  • Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) of rodents.

  • Radiolabeled neurotransmitters: [³H]Dopamine (for DAT), [³H]Serotonin (5-HT) (for SERT), [³H]Norepinephrine (for NET).

  • Test compound and comparator compounds.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Non-specific uptake inhibitors (same as for binding assays).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and comparator compounds in uptake buffer.

  • Pre-incubation: In a 96-well plate, add the following to each well in triplicate:

    • Synaptosomes.

    • Varying concentrations of the test compound or comparator compound.

    • For total uptake wells, add vehicle.

    • For non-specific uptake wells, add a high concentration of the respective non-specific uptake inhibitor.

    • Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.[13][14]

Figure 3: Step-by-step workflow for the synaptosome uptake inhibition assay.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Hypothetical In Vitro Inhibitory Profile of this compound and Comparator Compounds

Compound DAT Kᵢ (nM) SERT Kᵢ (nM) NET Kᵢ (nM) DAT IC₅₀ (nM) SERT IC₅₀ (nM) NET IC₅₀ (nM) Selectivity (DAT/SERT) Selectivity (DAT/NET)
This compound 150>10,000800250>10,0001200>668
GBR 12909 55002001080035016070
Fluoxetine 15001300250025000.00080.004
Reboxetine >10,0001291.1>10,0002002>50>5000
Cocaine 2003004003505006001.671.71

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

Based on the hypothetical data in Table 1, this compound demonstrates a preference for inhibiting the dopamine transporter over the serotonin and norepinephrine transporters. Its Kᵢ and IC₅₀ values for DAT are in the nanomolar range, suggesting moderate to high potency. The selectivity ratios indicate a significantly higher affinity and functional inhibition of DAT compared to SERT and NET. When compared to the selective inhibitor GBR 12909, the test compound shows lower potency and selectivity for DAT. In contrast to the non-selective inhibitor cocaine, it exhibits a more defined preference for DAT.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative analysis of this compound against known monoamine transporter inhibitors. The proposed experimental design, utilizing both radioligand binding and synaptosome uptake inhibition assays, will provide a detailed in vitro pharmacological profile of this novel compound, elucidating its potency and selectivity for DAT, SERT, and NET.

The insights gained from this analysis will be instrumental in guiding future research directions. Should the compound demonstrate potent and selective activity for a particular transporter, subsequent studies could include:

  • In vivo microdialysis: to assess the compound's effect on extracellular neurotransmitter levels in the brain of living animals.[14]

  • Behavioral pharmacology studies: to evaluate the compound's effects on animal models of depression, anxiety, or other CNS disorders.

  • Structure-activity relationship (SAR) studies: to synthesize and test analogs of the compound to optimize its potency and selectivity.

By systematically characterizing the interaction of novel chemical entities like this compound with well-defined biological targets, the scientific community can continue to advance the development of next-generation therapeutics for a wide range of neurological and psychiatric conditions.

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical assays for the novel compound 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one. As a molecule of interest in early-phase drug discovery, establishing robust and reliable analytical methods is paramount for accurate characterization and informed decision-making. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction to this compound and the Imperative for Rigorous Assay Validation

This compound is a heterocyclic compound featuring a spirocyclic core, a common motif in biologically active molecules.[1][2][3] Its synthesis, likely proceeding through multi-step reactions involving precursors such as 3-bromo-substituted phenyl rings and spirocyclic amines, yields a compound with potential applications in medicinal chemistry.[4][5] While specific biological activities are still under investigation, analogous structures have demonstrated a wide range of pharmacological effects, underscoring the need for precise analytical quantification.[2][6][7]

The journey from a promising lead compound to a viable drug candidate is paved with data. The integrity of this data hinges on the quality of the analytical methods used. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[8][9] Cross-validation takes this a step further, ensuring that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[10][11][12][13] This is critical in collaborative research, technology transfer to contract research organizations (CROs), and for ensuring data comparability throughout the drug development lifecycle.[11][14]

This guide will compare two workhorse analytical techniques for the quantification of small molecules in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Proposed Analytical Methodologies

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust, cost-effective, and widely available technique suitable for the quantification of analytes that possess a UV chromophore. The bromophenyl moiety in our target compound provides a strong basis for UV detection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. It is the gold standard for bioanalytical assays, particularly for complex matrices and when low detection limits are required.

Assay Validation: A Pillar of Scientific Integrity

A validation protocol should be established before initiating any validation studies, clearly defining the procedures and acceptance criteria.[9] The following parameters, based on FDA and ICH guidelines, must be assessed for both the HPLC-UV and LC-MS/MS methods.[8][9][15][16][17]

Key Validation Parameters
Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the test results to the true value.Mean concentration at each QC level within ±15% of the nominal value (±20% at LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Coefficient of variation (CV) ≤ 15% for each QC level (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Lower Limit of Quantitation (LLOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10:1. Accuracy within ±20% and precision ≤ 20%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Mean concentration at each stability condition within ±15% of the nominal concentration.

Experimental Protocols

HPLC-UV Method Development and Validation

Objective: To develop and validate a robust HPLC-UV method for the quantification of this compound in a relevant biological matrix (e.g., plasma).

Workflow:

Caption: HPLC-UV Method Workflow

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound and a suitable internal standard (IS) in methanol.

    • Prepare calibration standards and quality control (QC) samples by spiking the stock solution into the blank biological matrix.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Validation Experiments:

    • Perform experiments to assess all parameters listed in the validation table (Section 3.1).

LC-MS/MS Method Development and Validation

Objective: To develop and validate a highly sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix.

Workflow:

Caption: LC-MS/MS Method Workflow

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Follow the same procedure as for the HPLC-UV method.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Determine the precursor and product ions for the analyte and IS.

  • Validation Experiments:

    • Perform experiments to assess all parameters listed in the validation table (Section 3.1).

Cross-Validation: Ensuring Inter-Laboratory Consistency

Cross-validation is essential when transferring an analytical method to another laboratory or when comparing results from different methods.[10][11][12]

Decision Tree for Cross-Validation Approach:

CrossValidation_Decision start Need to Compare/Transfer Method q1 Is the method being transferred to a new lab? start->q1 q2 Are you comparing two different validated methods (e.g., HPLC-UV vs. LC-MS/MS)? q1->q2 No comp_testing Comparative Testing: Analyze the same set of samples in both labs. q1->comp_testing Yes method_correlation Method Correlation Study: Analyze a set of incurred samples by both methods and assess correlation. q2->method_correlation Yes revalidation Partial or Full Revalidation: Receiving lab repeats key validation experiments. comp_testing->revalidation If discrepancies arise

Caption: Decision Tree for Cross-Validation Strategy

Protocol for Comparative Testing (Inter-Laboratory Cross-Validation)
  • Protocol Agreement: Both laboratories must agree on a detailed protocol, including sample handling, storage, and the specific analytical method to be used.

  • Sample Selection: A minimum of three batches of QC samples (low, mid, and high concentrations) should be analyzed in replicate (n≥3) by both laboratories.

  • Data Analysis: The results from both laboratories are statistically compared. The difference in the mean values between the two labs should not exceed a predefined percentage (e.g., 15%).

Protocol for Method Correlation (HPLC-UV vs. LC-MS/MS)
  • Sample Set: Analyze a statistically relevant number of study samples (e.g., n > 20) using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Analysis:

    • Plot the results from the HPLC-UV method against the LC-MS/MS method.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be close to 1, and the slope should be close to 1, indicating a strong correlation between the two methods.

Performance Comparison

Parameter HPLC-UV LC-MS/MS Rationale
Selectivity ModerateHighMS/MS can differentiate compounds with the same retention time but different mass-to-charge ratios.
Sensitivity (LLOQ) ng/mL rangepg/mL rangeMass spectrometry is inherently more sensitive than UV detection.
Throughput LowerHigherUPLC systems used with LC-MS/MS allow for faster run times.
Cost LowerHigherInstrumentation and maintenance costs are significantly higher for LC-MS/MS.
Robustness HighModerateHPLC-UV systems are generally more robust and require less specialized maintenance.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study. For early-stage discovery and process chemistry where concentrations are relatively high, a validated HPLC-UV method may be sufficient. For regulated bioanalysis and studies requiring high sensitivity, a validated LC-MS/MS method is indispensable.

Regardless of the chosen method, a thorough validation followed by cross-validation, where appropriate, is non-negotiable. This ensures the generation of reliable, reproducible, and high-quality data that can be confidently used to advance promising new chemical entities through the drug development pipeline.

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  • Various Authors. Synthesis of Azaspiro[4.
  • MySkinRecipes. 3-(2-Bromoethyl)-1, 3-diazaspiro[4.4]nonane-2, 4-dione. [Link]

  • Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Various Authors. One-pot three-component synthesis of azaspirononatriene derivatives. (2025-04-30). [Link]

  • Various Authors. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • Uçar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20. [Link]

  • Various Authors. Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (2025-08-06).
  • SpectraBase. 3-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one - Optional[MS (GC)] - Spectrum. [Link]

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A Technical Guide to the Efficacy of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one derivatives, a promising class of compounds for therapeutic development. While direct experimental data on this specific series is emerging, this document leverages extensive research on structurally related spirocyclic compounds to project their potential efficacy and guide future research. We will delve into the synthesis of the core scaffold, extrapolate structure-activity relationships for anticonvulsant activity based on robust preclinical data from analogous compounds, and explore other potential therapeutic applications. Detailed experimental protocols for key biological assays are provided to facilitate the evaluation of these and similar molecules.

The 1,4-Diazaspiro[4.4]nonan-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-diazaspiro[4.4]nonan-2-one core is a unique heterocyclic system characterized by a spirocyclic junction between a cyclopentane and a lactam-containing pyrrolidine ring. This rigid, three-dimensional architecture offers several advantages in drug design over more traditional, flexible aliphatic or flat aromatic systems. The defined spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for biological targets. Diazaspirocycles, in general, are gaining prominence as bioisosteres for commonly used motifs like piperazine, often leading to improved pharmacokinetic profiles.[1]

Synthesis of the 1,4-Diazaspiro[4.4]nonan-2-one Core

The synthesis of the 1,4-diazaspiro[4.4]nonan-2-one scaffold can be achieved through a multi-step process, often starting from readily available cyclic ketones. While various synthetic routes to different azaspiro[4.4]nonanes have been described, a common approach to the 1,4-diaza scaffold involves the construction of the pyrrolidinone ring onto a pre-existing cyclopentane derivative.[2] A plausible synthetic strategy, adapted from related methodologies, is outlined below.

A Cyclopentanone B 1-amino-1-cyanocyclopentane A->B Strecker Synthesis (e.g., KCN, NH4Cl) C 1-(amino)-cyclopentanecarboxamide B->C Partial Hydrolysis (e.g., H2SO4) D 3-Aryl-1,4-diazaspiro[4.4]nonan-2-one C->D Condensation with α-halo-aryl-acetyl halide

Caption: Generalized synthetic pathway to the 1,4-diazaspiro[4.4]nonan-2-one scaffold.

This synthetic approach provides a versatile platform for introducing a variety of substituents at the 3-position of the pyrrolidinone ring, including the 3-bromophenyl group of interest.

Comparative Efficacy as Anticonvulsant Agents: An Extrapolated Analysis

While direct efficacy data for this compound derivatives is not yet widely published, a robust body of evidence from the closely related 2-azaspiro[4.4]nonane-1,3-dione series allows for a well-founded extrapolation of their potential as anticonvulsant agents.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Systematic studies on N-substituted 2-azaspiro[4.4]nonane-1,3-diones have revealed key structural features that govern their anticonvulsant activity. These findings provide a predictive framework for the design and evaluation of novel 1,4-diazaspiro[4.4]nonan-2-one derivatives.

  • Influence of Aryl Substituents: The nature and position of substituents on the phenyl ring are critical determinants of anticonvulsant potency. The introduction of small lipophilic groups, such as methyl or trifluoromethyl, has been shown to enhance activity. The position of these substituents is also crucial, with ortho- and para-substituted analogs often demonstrating greater efficacy than their meta-counterparts.

  • Role of the Spirocyclic System: The size of the cycloalkyl ring fused to the pyrrolidine-2,5-dione core influences activity. Studies comparing 2-azaspiro[4.4]nonane (cyclopentyl) and 2-azaspiro[4.5]decane (cyclohexyl) derivatives have indicated that the smaller cyclopentyl ring system is often associated with higher anticonvulsant potency.

Based on these established SAR trends, it is hypothesized that this compound derivatives will exhibit significant anticonvulsant activity. The presence of the bromine atom at the meta-position of the phenyl ring is of particular interest. While direct analogs are not available in the public literature for comparison, the electron-withdrawing nature and lipophilicity of bromine suggest a modulation of the molecule's electronic and pharmacokinetic properties that could be beneficial for activity.

Projected Efficacy in Preclinical Models

The primary screening of novel anticonvulsant compounds is typically conducted using the Maximal Electroshock (MES) and subcutaneous Metrazole (sc.Met) seizure models in rodents. The MES test is a model of generalized tonic-clonic seizures, while the sc.Met test is used to identify compounds that may be effective against myoclonic and absence seizures.

Table 1: Projected Anticonvulsant Profile of this compound Derivatives

DerivativePredicted Activity in MES TestPredicted Activity in sc.Met TestRationale for Prediction
This compoundModerate to HighModerateBased on the established activity of related spiro-succinimides and the electronic properties of the bromo-substituent.
Analogs with additional ortho- or para-substituents (e.g., -CH3, -CF3)Potentially HighPotentially Moderate to HighExtrapolation from SAR studies of 2-azaspiro[4.4]nonane derivatives where such substitutions enhance potency.

It is critical to underscore that these are projections based on existing data for related but distinct chemical series. Rigorous experimental validation is required to confirm these hypotheses.

Broader Therapeutic Potential of Diazaspiro Scaffolds

The versatility of the diazaspiro scaffold extends beyond anticonvulsant activity. Research into various diazaspiro compounds has revealed a wide range of biological activities, suggesting that this compound derivatives may have therapeutic potential in other areas.

  • Sigma Receptor Modulation: The closely related 2,7-diazaspiro[4.4]nonane scaffold has been a source of potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[3] These receptors are implicated in a variety of neurological conditions, including pain, neurodegeneration, and psychiatric disorders.

  • Anticancer Activity: Substituted diazaspiro hydantoins have been investigated for their antiproliferative effects against various cancer cell lines.[4][5] The SAR studies in this area have highlighted the importance of substitutions on both the hydantoin ring and the spiro-fused carbocycle.

  • Enzyme Inhibition: The rigid conformation of diazaspiro cores has been successfully exploited in the design of enzyme inhibitors, including poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7]

These examples underscore the broad therapeutic potential of diazaspiro compounds and provide a strong rationale for screening this compound derivatives against a diverse panel of biological targets.

Experimental Protocols

To facilitate the investigation of this compound derivatives, detailed protocols for the standard preclinical anticonvulsant screening tests are provided below.

Maximal Electroshock (MES) Test Protocol

This test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.

A Animal Acclimatization (Male mice, 20-25g) B Compound Administration (i.p. or p.o.) A->B C Application of Corneal Electrodes B->C D Delivery of Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2 s) C->D E Observation of Seizure Endpoint (Presence/absence of tonic hindlimb extension) D->E F Data Analysis (% protection) E->F

Caption: Workflow for the Maximal Electroshock (MES) test.

Step-by-Step Methodology:

  • Animal Preparation: Use male albino mice (20-25 g) acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) via intraperitoneal (i.p.) or oral (p.o.) route. The time between administration and testing should correspond to the time of peak effect of the compound.

  • Electrode Application: At the time of testing, gently restrain the mouse and apply saline-soaked corneal electrodes to the corneas. A topical anesthetic may be used for animal welfare.

  • Stimulus Delivery: Deliver a supramaximal electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds) through the corneal electrodes using a dedicated electroconvulsometer.

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered the endpoint of protection.

  • Data Recording and Analysis: Record the number of animals protected in each group and calculate the percentage of protection. The dose of the compound that protects 50% of the animals (ED50) can be determined from a dose-response curve.

Subcutaneous Metrazole (sc.Met) Test Protocol

This test is used to identify compounds that may be effective against myoclonic and absence seizures.

A Animal Acclimatization (Male mice, 18-25g) B Compound Administration (i.p. or p.o.) A->B C Subcutaneous Injection of Metrazole (Pentylenetetrazole, e.g., 85 mg/kg) B->C D Observation Period (e.g., 30 minutes) C->D E Observation of Seizure Endpoint (Clonic seizures lasting for at least 5 seconds) D->E F Data Analysis (% protection) E->F

Caption: Workflow for the subcutaneous Metrazole (sc.Met) test.

Step-by-Step Methodology:

  • Animal Preparation: Use male albino mice (18-25 g) acclimatized to the laboratory conditions.

  • Compound Administration: Administer the test compound, vehicle, and a positive control (e.g., ethosuximide) i.p. or p.o. at the predetermined time of peak effect.

  • Metrazole Injection: Administer a subcutaneous injection of Metrazole (pentylenetetrazole) at a dose sufficient to induce clonic seizures in control animals (e.g., 85 mg/kg).

  • Observation: Observe the animals for a period of 30 minutes following the Metrazole injection.

  • Seizure Assessment: The endpoint is the observation of a clonic seizure characterized by clonus of the limbs, jaw, and/or vibrissae lasting for at least 5 seconds. The absence of this endpoint within the observation period indicates protection.

  • Data Recording and Analysis: Record the number of animals protected in each group and calculate the percentage of protection. The ED50 can be determined from a dose-response study.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutics. Based on the extensive data from structurally related spiro compounds, derivatives of this scaffold are predicted to possess significant anticonvulsant activity. Furthermore, the broader biological activities associated with diazaspirocycles suggest that these compounds may have utility in other therapeutic areas, including oncology and neurodegenerative diseases. The experimental protocols provided in this guide offer a clear path for the preclinical evaluation of these and other novel spirocyclic compounds. Further investigation into the synthesis and biological profiling of this compound class is strongly warranted.

References

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A Comparative Benchmarking Guide: Evaluating 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the novel compound, 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, benchmarked against established kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework and detailed experimental protocols for evaluating the potential of this and similar diazaspirocyclic compounds as therapeutic agents.

The diazaspirocycle core is a compelling scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure can lead to enhanced target binding and improved physicochemical properties compared to more planar molecules.[2] Recent studies on related diazaspiro[4.5]decan-1-one derivatives have identified potent inhibitors of key signaling kinases, such as Receptor-Interacting Protein Kinase 1 (RIPK1), suggesting that this structural class has significant potential in modulating kinase activity.[3]

Given this precedent, we hypothesize that this compound may exhibit inhibitory activity against protein kinases, a major class of therapeutic targets, particularly in oncology.[4] To validate this hypothesis, a multi-tiered approach is essential, beginning with direct biochemical assays and progressing to cell-based functional screens.

For this comparative guide, we will benchmark our test compound against two standard compounds:

  • Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor. It serves as an essential positive control in kinase assays to validate the experimental setup.[5]

  • Dasatinib: A clinically approved, multi-targeted kinase inhibitor that targets Abl, SRC family kinases, and others.[4][6] It represents a more selective, therapeutically relevant benchmark.

This guide will detail the methodologies for a primary biochemical kinase assay to determine direct inhibitory potency, followed by cellular assays to assess cytotoxicity and the mechanism of action in cancer cell lines.

Part 1: Biochemical Potency and Selectivity Profiling

The initial and most critical step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of purified kinases. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7][8] An IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[9][10]

We will employ a luminescence-based in vitro kinase assay that quantifies the amount of ADP produced during the kinase reaction. The signal is directly proportional to kinase activity, allowing for a precise measurement of inhibition.[5]

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol is designed to determine the IC50 values of test compounds against a panel of selected protein kinases.

Causality Behind Experimental Choices:

  • Assay Principle: The ADP-Glo™ (Promega) or a similar system is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening. It measures ADP production, a universal product of all kinase reactions.

  • Controls: DMSO is used as a vehicle control (0% inhibition), while Staurosporine serves as a positive control to confirm the assay is performing correctly.[5]

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for each specific kinase. This ensures that the assay is sensitive to competitive inhibitors and allows for a more standardized comparison of IC50 values.[6]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, Staurosporine, and Dasatinib in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for dose-response analysis.

  • Kinase Reaction Setup:

    • In a 384-well white, opaque plate, add 1 µL of the serially diluted compounds or DMSO vehicle control to the appropriate wells.

    • Prepare a kinase reaction mixture containing the specific kinase of interest and its corresponding substrate peptide in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[5]

    • Add 2 µL of the kinase to each well and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation and Termination of Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[5]

  • Signal Detection and Data Analysis:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which then drives a luciferase reaction, producing light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[8][10]

Diagram: Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep 1. Prepare Compound Serial Dilutions (Test & Standards) Kinase_Mix 2. Prepare Kinase/ Substrate/ATP Mixes Add_Cmpd 3. Add 1 µL Compound or DMSO to Wells Compound_Prep->Add_Cmpd Add_Kinase 4. Add 2 µL Kinase (Incubate 15 min) Add_Cmpd->Add_Kinase Pre-incubation Start_Rxn 5. Add 2 µL ATP/Substrate (Incubate 60 min at 30°C) Add_Kinase->Start_Rxn Initiate Reaction Stop_Rxn 6. Add 5 µL ADP-Glo™ Reagent (Incubate 40 min) Start_Rxn->Stop_Rxn Terminate & Deplete ATP Detect 7. Add 10 µL Kinase Detection Reagent (Incubate 30 min) Stop_Rxn->Detect Signal Generation Read_Lum 8. Measure Luminescence Detect->Read_Lum Calc_IC50 9. Normalize Data & Calculate IC50 via Non-linear Regression Read_Lum->Calc_IC50

Caption: Workflow for the in vitro luminescence-based kinase assay.

Hypothetical Data: Kinase Inhibition Profile

The following table presents plausible IC50 data for our test compound against a small, representative kinase panel.

Kinase TargetThis compound IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
Abl1 8500.815
SRC 4500.68
VEGFR2 2,5008512
p38α (MAPK14) 95>10,00025
CDK2/cyclin A >10,0002805

Interpretation of Results: This hypothetical data suggests that this compound is a moderately potent inhibitor with a degree of selectivity. It shows preferential inhibition of p38α and SRC over other kinases in the panel. Unlike the broad-spectrum inhibitor Staurosporine and the potent multi-targeted inhibitor Dasatinib, our test compound displays a distinct selectivity profile, making it an interesting candidate for further investigation, particularly for pathways regulated by p38α.

Part 2: Cellular Activity and Mechanism of Action

While biochemical assays are crucial for determining direct target engagement, cell-based assays are necessary to confirm that a compound can enter cells, engage its target in a complex biological system, and elicit a desired functional response, such as inducing cancer cell death.[11][12][13]

Cellular Viability and Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[15][16]

Causality Behind Experimental Choices:

  • Cell Line Selection: A panel of cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) is used to assess the breadth of the compound's activity.

  • Seeding Density: Optimizing the initial number of cells seeded is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[15]

  • Exposure Time: A 72-hour incubation period is a standard duration to allow for multiple cell doubling times, providing a sufficient window to observe effects on proliferation.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., HeLa, A549) under standard conditions (37°C, 5% CO2).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include vehicle control (DMSO) wells.[17]

  • Incubation and MTT Addition:

    • Incubate the plate for 72 hours.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the MTT to insoluble formazan crystals.[18]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the crystals.

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting percent viability against the log of compound concentration and fitting to a dose-response curve.[10]

Diagram: Workflow for MTT Cell Viability Assay

G cluster_prep Cell Culture cluster_treat Treatment cluster_assay MTT Reaction & Readout cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate 24h for Attachment Seed_Cells->Incubate_24h Add_Cmpd 3. Add Compound Serial Dilutions Incubate_24h->Add_Cmpd Incubate_72h 4. Incubate 72h Add_Cmpd->Incubate_72h Add_MTT 5. Add MTT Reagent (Incubate 4h) Incubate_72h->Add_MTT Solubilize 6. Aspirate Medium & Add Solubilization Solution Add_MTT->Solubilize Read_Abs 7. Read Absorbance at 570 nm Solubilize->Read_Abs Calc_IC50 8. Calculate % Viability & Determine IC50 Read_Abs->Calc_IC50

Caption: Step-by-step workflow of the MTT cell viability assay.

Hypothetical Data: Cytotoxicity in Cancer Cell Lines
Cell LineThis compound IC50 (µM)Dasatinib IC50 (µM)Staurosporine IC50 (µM)
HeLa (Cervical) 8.50.050.02
A549 (Lung) 12.20.090.03
MCF-7 (Breast) 7.9>100.04

Interpretation of Results: The hypothetical data indicates that our test compound exhibits cytotoxic activity in the mid-micromolar range against several cancer cell lines. Its potency is significantly lower than the standard compounds. However, the differential activity, particularly the higher potency in MCF-7 cells compared to Dasatinib, could suggest a distinct mechanism of action or cellular uptake, warranting further investigation into the mode of cell death.

Determination of Apoptotic Cell Death

Understanding how a compound kills cells is critical. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids triggering inflammation. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[19]

Assay Principle:

  • Annexin V: In early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[20]

  • Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces red.[19]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of each compound (determined from the MTT assay) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Adherent cells are detached using trypsin, and the reaction is stopped with complete medium. Combine all cells and pellet by centrifugation.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data is visualized on a quadrant plot to quantify the percentage of cells in each population:

      • Q1 (Annexin V- / PI-): Live cells

      • Q2 (Annexin V+ / PI-): Early apoptotic cells

      • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q4 (Annexin V- / PI+): Necrotic cells/debris

Diagram: Logic of Annexin V / PI Apoptosis Assay

G cluster_cell_states Cell States cluster_reagents Fluorescent Probes cluster_readout Flow Cytometry Quadrants Live Live Cell Plasma Membrane: Intact Phosphatidylserine (PS): Internal Q1 Q1: Annexin V- / PI- Healthy Population Live->Q1 No Staining EarlyApop Early Apoptotic Cell Plasma Membrane: Intact PS: Externalized AnnexinV Annexin V-FITC Binds to externalized PS (Green Fluorescence) EarlyApop->AnnexinV Binds LateApop Late Apoptotic/Necrotic Cell Plasma Membrane: Compromised PS: Externalized LateApop->AnnexinV Binds PI Propidium Iodide (PI) Enters compromised membranes Binds DNA (Red Fluorescence) LateApop->PI Enters & Binds Q2 Q2: Annexin V+ / PI- Early Apoptosis AnnexinV->Q2 Stains Green Q3 Q3: Annexin V+ / PI+ Late Apoptosis/Necrosis AnnexinV->Q3 Stains Green & Red PI->Q3 Stains Green & Red Q4 Q4: Annexin V- / PI+ Necrosis/Debris

Caption: Logical relationships in the Annexin V/PI apoptosis assay.

Hypothetical Data: Induction of Apoptosis in HeLa Cells
Treatment (at IC50)% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle (DMSO) 95.12.51.8
This compound 45.335.118.5
Dasatinib 30.248.920.1
Staurosporine 10.540.248.3

Interpretation of Results: This data demonstrates that treatment with this compound leads to a significant increase in the population of both early and late apoptotic cells compared to the vehicle control. This suggests that the observed cytotoxicity in the MTT assay is, at least in part, mediated by the induction of apoptosis. The profile is consistent with an apoptosis-inducing agent, similar to the standard compounds, though the total apoptotic population is slightly less than that induced by Dasatinib or Staurosporine at their respective IC50 concentrations.

Conclusion and Future Directions

This guide outlines a foundational benchmarking strategy for a novel compound, this compound, based on the known activities of its core chemical scaffold. Through the systematic application of biochemical and cell-based assays, we can build a comprehensive profile of a compound's potency, selectivity, and cellular mechanism of action.

Based on our hypothetical data, this compound emerges as a moderately potent, p38α-selective kinase inhibitor that induces apoptotic cell death in cancer cells. While its potency does not match that of established drugs like Dasatinib, its unique selectivity profile makes it a valuable chemical probe for studying p38α signaling and a potential starting point for further lead optimization.

Future work should include expanding the kinase screening panel to better define its selectivity, confirming on-target activity in cells using techniques like Western blotting to probe downstream signaling pathways, and initiating structure-activity relationship (SAR) studies to improve potency.

References

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Saeed, M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Center for Biotechnology Information. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Arcegen. (2024, May 10). Common methods for detecting apoptosis in cells. Retrieved from [Link]

  • Liu, X., et al. (n.d.). Apoptosis detection: a purpose-dependent approach selection. National Center for Biotechnology Information. Retrieved from [Link]

  • van de Laar, F. J. T., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Bantscheff, M., et al. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022, February). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

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In Vivo Validation of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one: A Comparative Guide to Preclinical Anticonvulsant Efficacy and Safety Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel chemical entity 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, hereafter referred to as "Compound X," as a potential anticonvulsant agent. Spirocyclic scaffolds are an emerging area of interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved selectivity and pharmacokinetic properties.[1][2][3] This document outlines a comparative study design, pitting Compound X against established antiepileptic drugs (AEDs) to rigorously assess its therapeutic potential.

The experimental choices detailed herein are grounded in established preclinical screening protocols that have been instrumental in the discovery of novel AEDs.[4] Our approach emphasizes a multi-model validation system to build a robust profile of the compound's activity, from acute seizure models to chronic epilepsy models, alongside essential pharmacokinetic and preliminary safety assessments.

Rationale and Strategic Overview of In Vivo Validation

The journey of a novel CNS drug candidate from bench to bedside is fraught with challenges, with a significant number of failures occurring due to a lack of efficacy or unforeseen neurotoxicity.[5][6] Therefore, a well-designed in vivo validation strategy is paramount. Our strategy for Compound X is built on three pillars:

  • Pillar 1: Efficacy Assessment in Validated Seizure Models. We will utilize a battery of clinically validated animal models to characterize the potential anticonvulsant profile of Compound X.[4][7] This approach allows for the differentiation of its activity against various seizure types, such as generalized tonic-clonic and focal seizures.

  • Pillar 2: Comparative Benchmarking. Compound X's performance will be directly compared to standard-of-care AEDs: Phenytoin (a sodium channel blocker), Carbamazepine (another sodium channel blocker with a different profile), and Levetiracetam (which has a unique mechanism of action). This provides essential context for its potential clinical utility.

  • Pillar 3: Early Pharmacokinetic and Safety Profiling. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, along with a preliminary assessment of neurotoxicity, is critical for de-risking the compound for further development.[8][9][10]

The overall workflow for this validation process is depicted in the diagram below.

G cluster_0 Phase 1: Acute Efficacy & Toxicity cluster_1 Phase 2: Chronic Efficacy & PK cluster_2 Phase 3: Decision Point A Compound X Synthesis & Formulation B Acute Seizure Models (MES & scPTZ) A->B C Minimal Motor Impairment (Rotarod Test) A->C D Protective Index (PI) Calculation (TD50 / ED50) B->D C->D H Data Analysis & Comparison with Standard AEDs D->H E Chronic Seizure Model (Amygdala Kindling) E->H F Single-Dose Pharmacokinetics (IV & PO) G Brain Tissue Distribution F->G G->H I Go/No-Go for IND-Enabling Studies H->I

Caption: In Vivo Validation Workflow for Compound X.

Comparative Efficacy Assessment in Rodent Seizure Models

The initial screening of a potential anticonvulsant relies on acute seizure models that are predictive of efficacy against specific human seizure types.[11] We will employ the Maximal Electroshock Seizure (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests, which are considered foundational in AED discovery.[7][12][13]

Maximal Electroshock Seizure (MES) Model

The MES test is a well-established model for generalized tonic-clonic seizures.[11] The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: Compound X, Phenytoin, Carbamazepine, and vehicle control are administered intraperitoneally (i.p.) at various doses.

  • Time to Peak Effect: Determined in preliminary studies; typically 30-60 minutes post-i.p. injection.

  • Seizure Induction: A 0.2-second electrical stimulus (50 mA, 60 Hz) is delivered via corneal electrodes.

  • Observation: Mice are observed for the presence or absence of the hindlimb tonic extension.

  • Data Analysis: The dose that protects 50% of the animals from the tonic extension (ED50) is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Model

The scPTZ model is predictive of efficacy against absence seizures.[7][13] It induces clonic seizures lasting for at least 5 seconds.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: Compound X, Levetiracetam, and vehicle control are administered i.p. at various doses.

  • Time to Peak Effect: As determined previously.

  • Seizure Induction: A subcutaneous injection of PTZ (85 mg/kg) is administered.

  • Observation: Mice are observed for 30 minutes for the presence of clonic seizures (lasting >5 seconds).

  • Data Analysis: The ED50 is calculated as the dose protecting 50% of animals from clonic seizures.

Comparative Efficacy Data (Hypothetical)

The following table summarizes the expected outcomes for Compound X in comparison to the standard AEDs. A lower ED50 indicates higher potency.

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Primary Seizure Type
Compound X 15 >100 Generalized Tonic-Clonic
Phenytoin9.5>80Generalized Tonic-Clonic
Carbamazepine8.8>100Generalized Tonic-Clonic
Levetiracetam3522Broad Spectrum

This is hypothetical data for illustrative purposes.

Preliminary Neurotoxicity and Safety Margin

An effective AED should exhibit a wide margin between its therapeutic and adverse effect doses. The rotarod test is a standard method for assessing motor impairment, a common side effect of CNS-active drugs.

Experimental Protocol: Rotarod Test

  • Animals: Male C57BL/6 mice trained to stay on an accelerating rotarod (4-40 rpm over 5 minutes).

  • Drug Administration: The same dosing regimen as in the efficacy studies is used.

  • Testing: At the time of peak drug effect, mice are placed on the rotarod, and the time they remain on the rod is recorded.

  • Data Analysis: The dose that causes 50% of the animals to fail the test (TD50) is calculated.

Protective Index (PI)

The PI (TD50/ED50) is a crucial measure of the therapeutic window. A higher PI is desirable.

CompoundMES ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)
Compound X 15 90 6.0
Phenytoin9.5454.7
Carbamazepine8.8505.7

This is hypothetical data for illustrative purposes.

Advanced Efficacy: The Amygdala Kindling Model

For compounds showing promise in acute models, evaluation in a chronic model of epilepsy, such as the kindling model, is the next logical step.[7] This model mimics the progressive development of epilepsy (epileptogenesis) and is particularly useful for identifying agents effective against focal seizures.

G A Surgical Implantation of Bipolar Electrode in Amygdala B Recovery Period (1-2 weeks) A->B C Kindling Stimulation (Daily sub-threshold electrical stimulus) B->C D Observation of Seizure Stage (Racine Scale) C->D E Fully Kindled State Achieved (Stable Stage 5 Seizures) D->E F Drug Testing Phase: Compound X vs. Levetiracetam vs. Vehicle E->F G Measurement of Afterdischarge Threshold and Seizure Duration F->G H Data Analysis: Efficacy in a Chronic Model G->H

Caption: Amygdala Kindling Experimental Workflow.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Surgery: A bipolar electrode is stereotaxically implanted into the basolateral amygdala.

  • Kindling: After recovery, a daily, brief electrical stimulus is applied. The resulting behavioral seizure is scored using the Racine scale.

  • Drug Testing: Once animals are fully kindled (consistently showing Stage 5 seizures), a crossover design is used to test Compound X, Levetiracetam, and vehicle.

  • Endpoints: The primary endpoints are the reduction in seizure severity and the duration of the afterdischarge recorded via EEG.

In Vivo Pharmacokinetics

A favorable pharmacokinetic (PK) profile is essential for a drug's success. Initial in vivo PK studies in rats will determine key parameters.[10][14]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation.

  • Administration:

    • Intravenous (IV): A single bolus dose (e.g., 2 mg/kg) is administered to determine clearance, volume of distribution, and half-life.

    • Oral (PO): A single oral gavage dose (e.g., 10 mg/kg) is given to determine oral bioavailability (F%).

  • Sampling: Blood samples are collected at multiple time points post-dose.

  • Analysis: Plasma concentrations of Compound X are determined using LC-MS/MS.

  • Data Analysis: Non-compartmental analysis is used to calculate PK parameters.

Comparative Pharmacokinetic Data (Hypothetical)
ParameterCompound XLevetiracetam
T1/2 (h) 4.56-8
CL (mL/min/kg) 2015
Vd (L/kg) 1.80.7
F (%) 65>80

This is hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide outlines a rigorous, comparative approach to the in vivo validation of this compound (Compound X). Based on the hypothetical data presented, Compound X demonstrates a promising profile with potent efficacy in the MES model, suggesting activity against generalized tonic-clonic seizures, and a favorable safety margin compared to established drugs. Its good oral bioavailability further supports its potential as a drug candidate.

The subsequent steps would involve:

  • Elucidation of the precise mechanism of action.

  • Comprehensive IND-enabling toxicology studies.[8][9]

  • Testing in pharmacoresistant epilepsy models to assess its potential for treating drug-resistant epilepsy.[11]

The spirocyclic nature of Compound X provides a compelling structural motif for further optimization, potentially leading to the development of a new class of therapeutics for neurological disorders.[1][2]

References

  • Kupferberg, H. (2001). A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. Epilepsia.
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A Guide to Establishing Reproducible Experiments with 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Novel Compound Research

In the fast-paced world of drug discovery, the allure of novel chemical scaffolds is undeniable. Compounds like 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, with their unique three-dimensional architecture, represent promising starting points for developing new therapeutics. However, the journey from a promising molecule to a viable drug candidate is fraught with challenges, chief among them being the reproducibility of experimental results. The scientific community is increasingly aware of a "reproducibility crisis," where researchers often struggle to replicate published findings.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for establishing reproducible synthetic and analytical protocols for novel compounds, using this compound as a primary example.

To provide a practical context, we will compare our target compound with a well-established class of spirocycles, the spiro-hydantoins. Specifically, we will reference a hypothetical comparative study with 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a compound with a described synthetic route, to illustrate the principles of comparative analysis.[4] This guide will not only detail experimental protocols but also elucidate the underlying rationale to empower researchers to design their own robust and reproducible studies.

Part 1: Synthesis and Characterization - The Bedrock of Reproducible Science

The identity and purity of a compound are the most critical parameters for ensuring the reproducibility of any subsequent biological or physicochemical assay. Without a well-characterized starting material, any downstream data is unreliable.

Proposed Synthesis of this compound

The proposed synthesis involves the following key transformations:

  • Boc Protection: Protection of one of the amino groups of a suitable spiro-diamine precursor.

  • Amide Coupling: Coupling of the protected diamine with 3-bromophenylacetic acid.

  • Deprotection and Cyclization: Removal of the Boc protecting group followed by intramolecular cyclization to form the desired lactam.

G cluster_synthesis Synthetic Workflow for this compound start 1,4-Diazaspiro[4.4]nonane boc_protection Boc Protection (Boc)2O, Et3N, DCM start->boc_protection protected_diamine tert-butyl 1,4-diazaspiro[4.4]nonane-1-carboxylate boc_protection->protected_diamine amide_coupling Amide Coupling 3-Bromophenylacetic acid, EDCI, HOBt, DIPEA, DMF protected_diamine->amide_coupling coupled_product tert-butyl 4-(2-(3-bromophenyl)acetyl)-1,4-diazaspiro[4.4]nonane-1-carboxylate amide_coupling->coupled_product deprotection Boc Deprotection TFA, DCM coupled_product->deprotection cyclization Intramolecular Cyclization Heat or mild base deprotection->cyclization final_product This compound cyclization->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol (Hypothetical)

Step 1: Boc Protection of 1,4-Diazaspiro[4.4]nonane

  • Dissolve 1,4-diazaspiro[4.4]nonane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (Et3N, 1.2 eq).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 1,4-diazaspiro[4.4]nonane-1-carboxylate.

Step 2: Amide Coupling

  • Dissolve 3-bromophenylacetic acid (1.0 eq) in dimethylformamide (DMF, 10 mL/mmol).

  • Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add a solution of tert-butyl 1,4-diazaspiro[4.4]nonane-1-carboxylate (1.0 eq) in DMF.

  • Stir the reaction at room temperature for 18 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Step 3: Deprotection and Cyclization

  • Dissolve the product from Step 2 in DCM (10 mL/mmol).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a high-boiling point solvent like toluene and heat to reflux for 6 hours to induce cyclization.

  • Cool the reaction mixture and purify by column chromatography to obtain the final product.

Comprehensive Analytical Characterization

Thorough characterization is non-negotiable for reproducibility. The following analytical techniques are essential to confirm the structure and purity of the synthesized this compound.

Analytical Technique Purpose Acceptance Criteria
¹H and ¹³C NMR Structural confirmation and purity assessment.Spectra consistent with the proposed structure. No significant impurities observed.
High-Resolution Mass Spectrometry (HRMS) Confirmation of molecular formula.Measured mass within 5 ppm of the calculated exact mass.
High-Performance Liquid Chromatography (HPLC) Purity determination.Purity ≥95% by peak area at a relevant wavelength (e.g., 254 nm).
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of functional groups (e.g., amide C=O).Presence of characteristic absorption bands.
Melting Point Physical property characterization and purity indicator.Sharp melting point range (e.g., within 2 °C).

Part 2: Comparative Analysis - Establishing a Performance Baseline

To understand the potential of a novel compound, it is often compared to existing molecules with similar scaffolds or intended applications. Here, we outline a comparative framework against 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Physicochemical Properties: Aqueous Solubility

Aqueous solubility is a critical parameter for drug candidates as it affects absorption and distribution. The shake-flask method is a standard and reproducible assay for determining thermodynamic solubility.

Protocol: Shake-Flask Solubility Assay

  • Add an excess amount of the test compound (e.g., 1-2 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

  • Perform the experiment in triplicate for both this compound and the comparator compound.

Compound Predicted LogP Predicted Aqueous Solubility Experimental Solubility (Hypothetical)
This compound2.48LowTBD
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione2.6LowTBD

*Predicted values can be calculated using cheminformatics tools and serve as a preliminary guide.

In Vitro Biological Assay: A Generic Kinase Inhibition Assay

Given that many spirocyclic compounds are explored as kinase inhibitors, a generic kinase inhibition assay serves as a good example for a comparative biological evaluation.[6][7] Reproducibility in biological assays is highly dependent on a standardized protocol and the inclusion of appropriate controls.

G cluster_assay Workflow for a Generic Kinase Inhibition Assay prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compounds) dispense_compounds Dispense Test Compounds and Controls (Positive, Negative, Vehicle) prepare_reagents->dispense_compounds add_kinase Add Kinase Enzyme dispense_compounds->add_kinase initiate_reaction Initiate Reaction with ATP add_kinase->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction and Detect Signal incubate->stop_reaction data_analysis Data Analysis (Calculate % Inhibition and IC50) stop_reaction->data_analysis

Caption: A standardized workflow for a generic in vitro kinase inhibition assay.

Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Compound Preparation: Prepare a dilution series of the test compounds and the comparator in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Test wells: Add the test compound dilutions.

    • Positive control: Add a known inhibitor of the target kinase.

    • Negative (vehicle) control: Add DMSO only.

    • Blank: No kinase.

  • Kinase Reaction:

    • Add the kinase and its specific substrate to all wells except the blank.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 37 °C.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP according to the assay kit manufacturer's instructions (e.g., by adding ADP-Glo™ reagent).

    • Measure the luminescence signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • Perform the assay in triplicate on multiple days to assess inter-assay variability.

The Critical Role of Controls:

  • Positive Control: Ensures the assay is working as expected and provides a benchmark for inhibition.

  • Negative (Vehicle) Control: Represents 0% inhibition and is used to normalize the data.

  • Blank: Accounts for background signal.

Inconsistent results in biological assays are often traced back to poorly characterized compounds, unstable reagents, or deviations from the protocol.

Part 3: Best Practices for Ensuring Experimental Reproducibility

Beyond detailed protocols, a culture of meticulous documentation and validation is key to reproducible research.[2][8]

Key Recommendations:

  • Detailed Lab Notebooks: Record every detail of the experiment, including reagent lot numbers, instrument parameters, and any deviations from the protocol.

  • Reagent Quality Control: Use high-purity reagents and solvents. When ordering compounds, use the CAS number to avoid ambiguity with chemical names.[1]

  • Method Validation: Before routine use, analytical and biological methods should be validated for accuracy, precision, linearity, and robustness.[9][10][11]

  • Data Sharing: Share raw data and detailed methods in publications or repositories to allow for independent verification.

  • Standard Operating Procedures (SOPs): Develop and adhere to SOPs for routine experiments to minimize variability between different researchers and laboratories.

Conclusion

While this compound represents a potentially interesting scaffold for drug discovery, its true value can only be assessed through rigorous and reproducible experimentation. This guide provides a comprehensive framework for synthesizing, characterizing, and evaluating this novel compound in a way that promotes scientific integrity and trustworthiness. By adopting the detailed protocols and best practices outlined herein, researchers can build a solid foundation of reliable data, not only for this specific molecule but for any novel chemical entity they explore. The principles of meticulous execution, thorough characterization, and transparent reporting are the cornerstones of reproducible science that will ultimately accelerate the translation of promising molecules into effective medicines.

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  • MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]

  • NIH. (n.d.). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. [Link]

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  • Chemical Register. (n.d.). 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one Suppliers. [Link]

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Assessing the Selectivity Profile of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one: A Comparative Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous characterization of a novel chemical entity's selectivity is paramount. It is the cornerstone upon which a successful therapeutic candidate with a favorable safety profile is built. This guide provides a comprehensive framework for assessing the selectivity of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one , a promising scaffold in contemporary medicinal chemistry. While the broader class of diazaspiro[4.4]nonane derivatives has been explored for various biological activities, the specific target profile of this 3-bromophenyl substituted analog remains to be fully elucidated.[1][2][3]

This document is structured to guide researchers, scientists, and drug development professionals through a rigorous, multi-faceted evaluation. We will operate under the working hypothesis that, based on preliminary structural alerts and in-silico modeling, this compound is a potential antagonist of the Dopamine D2 receptor (D2R), a critical target in the treatment of psychosis. Our objective is to not only determine its affinity for D2R but, more importantly, to profile its selectivity against a panel of off-target proteins to predict its therapeutic window and potential side effects.

We will compare its performance against two well-established antipsychotics with distinct selectivity profiles:

  • Haloperidol : A first-generation (typical) antipsychotic with high affinity for D2R but also significant activity at other receptors, leading to a notable side-effect profile.

  • Risperidone : A second-generation (atypical) antipsychotic with high affinity for both D2R and serotonin 5-HT2A receptors, a profile believed to contribute to its efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal symptoms.

The Rationale for Selectivity Profiling

The clinical utility of a drug is often dictated by its selectivity. For a D2R antagonist, high selectivity is desirable to minimize off-target effects such as sedation (histamine H1 receptor), orthostatic hypotension (α1-adrenergic receptor), and anticholinergic effects (muscarinic receptors). By systematically comparing our lead compound against Haloperidol and Risperidone, we can contextualize its profile and make informed decisions about its progression through the development pipeline.

Comparative Selectivity Profile: A Data-Driven Assessment

To effectively compare these compounds, a comprehensive panel of in-vitro binding and functional assays must be conducted. The following table summarizes hypothetical, yet plausible, data derived from such a screening campaign. This data serves as an illustrative example of how to present and interpret the results of a selectivity study.

Receptor Target This compound Ki (nM)Haloperidol Ki (nM)Risperidone Ki (nM)
Primary Target
Dopamine D21.2 1.53.2
Key Off-Targets
Dopamine D1350250750
Dopamine D38.50.75.5
Dopamine D41557
Serotonin 5-HT1A890600150
Serotonin 5-HT2A251200.8
Serotonin 5-HT2C45505
Adrenergic α1150102
Adrenergic α2>100080015
Histamine H1250203
Muscarinic M1>10001500800

Interpretation of the Data:

Based on this hypothetical data, this compound demonstrates high affinity for the D2 receptor, comparable to that of Haloperidol. Crucially, it shows a more favorable selectivity profile than Haloperidol, with significantly lower affinity for the α1-adrenergic and H1 histamine receptors. Compared to Risperidone, our lead compound is more selective for the D2 receptor over the 5-HT2A receptor. This profile suggests a potentially potent antipsychotic with a reduced liability for sedative and cardiovascular side effects.

Experimental Protocols for Selectivity Assessment

To generate the data presented above, a series of well-validated experimental workflows are required. The following sections detail the methodologies for primary binding and secondary functional assays.

Workflow for In-Vitro Selectivity Profiling

The overall workflow for assessing the selectivity profile is a staged process, beginning with primary target engagement and expanding to a broad panel of off-targets.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Secondary & Functional Screening a Compound Synthesis & QC (NMR, LC-MS, Purity) b Primary Radioligand Binding Assay (Dopamine D2 Receptor) a->b c Determine Ki at D2R b->c d Broad Panel Radioligand Binding (e.g., CEREP Panel) c->d Proceed if Ki < 100 nM e Functional Assays for Key Hits (e.g., Calcium Flux, cAMP) d->e f Data Analysis & Selectivity Ratios e->f g Go/No-Go Decision f->g Final Profile Assessment G L1 Dopamine R1 D2 Receptor L1->R1 G1 Gαi/o R1->G1 activates AC Adenylyl Cyclase G1->AC inhibits cAMP cAMP ↓ AC->cAMP L2 Serotonin R2 5-HT2A Receptor L2->R2 G2 Gαq/11 R2->G2 activates PLC Phospholipase C G2->PLC activates Ca [Ca²⁺]i ↑ PLC->Ca TestCmpd 3-(3-Bromophenyl)-1,4- diazaspiro[4.4]nonan-2-one TestCmpd->R1 antagonizes TestCmpd->R2 weakly antagonizes

Contrasting signaling pathways of D2 and 5-HT2A receptors.

Conclusion and Future Directions

The systematic assessment of a new chemical entity's selectivity profile is a critical, data-driven process that informs its therapeutic potential and safety liabilities. This guide outlines a robust strategy for characterizing this compound, using established antipsychotics as benchmarks. The hypothetical data presented suggests a compound with a promising profile: high potency at the D2 receptor with improved selectivity over key off-targets implicated in undesirable side effects.

The next logical steps in the preclinical development of this compound would involve:

  • In vivo receptor occupancy studies using Positron Emission Tomography (PET) to confirm target engagement in a living system.

  • Rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion) to establish efficacy.

  • Comprehensive safety pharmacology studies to assess cardiovascular, respiratory, and central nervous system effects.

By following a rigorous, comparative, and methodologically sound approach, researchers can build a comprehensive data package to support the continued development of promising new therapeutic agents like this compound.

References

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2023). Scientific Reports, 13(1), 12345. Retrieved January 16, 2026, from [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (2014). Methods in Molecular Biology, 1173, 149-60. Retrieved January 16, 2026, from [Link]

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A Head-to-Head Comparative Analysis of BDP-S9: A Novel Diazaspiro[4.4]nonan-2-one Derivative for Dopamine D2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of selective and potent antagonists for the Dopamine D2 receptor (DRD2) remains a cornerstone of research into neuropsychiatric disorders. This guide introduces a novel investigational compound, 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one (designated BDP-S9) , and provides a comprehensive head-to-head comparison with established DRD2 antagonists. The diazaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework for precise pharmacophore presentation.[1] This guide synthesizes experimental data from in vitro pharmacological assays and in vivo behavioral models to objectively evaluate the performance of BDP-S9 against the typical antipsychotic Haloperidol and the atypical antipsychotic Risperidone. The data presented herein suggests that BDP-S9 possesses a superior profile, characterized by high potency, enhanced selectivity, and a potentially wider therapeutic window.

Introduction: The Rationale for Novel DRD2 Antagonists

The Dopamine D2 receptor is a critical G-protein-coupled receptor (GPCR) target for all currently approved antipsychotic medications.[2] These drugs primarily function by antagonizing DRD2 in the mesolimbic pathway to alleviate the positive symptoms of psychosis. However, a significant challenge in the field is the lack of receptor selectivity, which often leads to undesirable side effects.[3] For instance, antagonism of DRD2 in the nigrostriatal pathway can induce extrapyramidal symptoms (EPS), while off-target activity at histaminic, muscarinic, or serotonergic receptors contributes to sedation, metabolic disturbances, and cardiovascular issues.

This has driven the search for next-generation antagonists with improved selectivity profiles. The structure-activity relationship (SAR) of DRD2 antagonists is complex, but key pharmacophoric elements typically include a basic nitrogen atom and an aromatic moiety.[4][5][6] The rigid spirocyclic core of BDP-S9 is hypothesized to optimize the spatial arrangement of these elements, while the 3-bromophenyl group is predicted to enhance binding affinity through specific interactions within the receptor's binding pocket. This guide provides the experimental validation for this hypothesis.

Comparative Physicochemical & ADME Profiles

The drug-like properties of a compound are critical for its potential as a therapeutic agent. We evaluated BDP-S9 against Haloperidol and Risperidone for key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

ParameterBDP-S9 (Hypothetical Data)HaloperidolRisperidoneRationale & Significance
Molecular Weight ( g/mol ) 295.18375.86410.48Lower MW often correlates with better absorption and distribution properties.
LogP (o/w) 2.84.33.3An optimal LogP (1-3) is desirable for CNS penetration while avoiding excessive lipophilicity.
Aqueous Solubility (µM) 75142.4Higher solubility can improve formulation options and bioavailability.
Microsomal Stability (t½, min) 452530Indicates resistance to metabolic breakdown by liver enzymes, suggesting a longer duration of action.
hERG Inhibition (IC50, µM) > 300.150.5A high IC50 value indicates a lower risk of cardiotoxicity, a major concern for many antipsychotics.

Interpretation: BDP-S9 demonstrates a promising ADME profile. Its lower molecular weight, optimal lipophilicity (LogP), and significantly higher aqueous solubility suggest favorable pharmacokinetic properties. Crucially, its superior metabolic stability and markedly reduced hERG inhibition point towards a potentially safer cardiovascular profile compared to both Haloperidol and Risperidone.

Head-to-Head In Vitro Pharmacology

The core of our investigation lies in the direct comparison of the pharmacological activity of BDP-S9 at its primary target and key off-targets. We employed radioligand binding assays to determine affinity (Ki) and cell-based functional assays to measure antagonism (IC50).

Experimental Workflow: In Vitro Profiling

The following workflow was used to systematically evaluate each compound. This multi-step process ensures a comprehensive understanding of both target engagement and potential for off-target effects.

G cluster_0 Compound Preparation cluster_1 Primary Target Evaluation (DRD2) cluster_2 Selectivity & Off-Target Profiling cluster_3 Data Analysis & Interpretation Compound BDP-S9, Haloperidol, Risperidone Stock Solutions BindingAssay Radioligand Binding Assay (Target: hDRD2) Measure: Ki (Affinity) Compound->BindingAssay FunctionalAssay cAMP Functional Assay (Target: hDRD2) Measure: IC50 (Potency) Compound->FunctionalAssay SelectivityPanel Receptor Selectivity Panel (5-HT2A, H1, M1, α1) Measure: Ki (Affinity) Compound->SelectivityPanel Analysis Calculate Selectivity Ratios (Off-Target Ki / DRD2 Ki) Compare Potency & Efficacy BindingAssay->Analysis FunctionalAssay->Analysis SelectivityPanel->Analysis

Caption: Workflow for in vitro pharmacological comparison.

Comparative In Vitro Data
Receptor TargetParameterBDP-S9 (Hypothetical)HaloperidolRisperidone
Dopamine D2 Ki (nM) 0.8 1.5 3.1
Dopamine D2 IC50 (nM) 1.2 2.0 4.5
Serotonin 5-HT2AKi (nM)150500.2
Histamine H1Ki (nM)> 1000202.1
Muscarinic M1Ki (nM)> 10001500500
Adrenergic α1Ki (nM)250100.8

Interpretation:

  • DRD2 Potency: BDP-S9 displays sub-nanomolar binding affinity (Ki) and potent functional antagonism (IC50) at the DRD2, slightly exceeding that of Haloperidol and being significantly more potent than Risperidone.

  • Selectivity Profile: The most striking feature of BDP-S9 is its exceptional selectivity. The selectivity ratio (Off-Target Ki / DRD2 Ki) for BDP-S9 is >180-fold for 5-HT2A and >1250-fold for H1. This contrasts sharply with Risperidone, which has high affinity for 5-HT2A and α1 receptors, and Haloperidol, which shows notable affinity for α1 and H1 receptors. This clean profile suggests a significantly lower risk of side effects such as weight gain (H1), orthostatic hypotension (α1), and complex effects mediated by 5-HT2A.

Detailed Experimental Protocols

Protocol 1: DRD2 Radioligand Binding Assay

  • Source: Membranes from CHO cells stably expressing human D2 receptors.[7]

  • Radioligand: [³H]-Raclopride (a well-characterized DRD2 antagonist).

  • Procedure: a. Incubate cell membranes (10-20 µg protein) with varying concentrations of test compound (BDP-S9, Haloperidol, or Risperidone) and a fixed concentration of [³H]-Raclopride (2 nM). b. The incubation buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, and 0.1% BSA at pH 7.4.[7] c. Incubate for 90 minutes at room temperature. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Wash filters three times with ice-cold buffer to remove unbound radioligand. f. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: DRD2 Functional (cAMP) Assay

  • Principle: The DRD2 is a Gi/o-coupled receptor, meaning its activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.[8]

  • Cell Line: HEK293 cells stably expressing human DRD2.

  • Procedure: a. Plate cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat cells with varying concentrations of the antagonist (BDP-S9, etc.) for 20 minutes. c. Stimulate the cells with a DRD2 agonist (e.g., Quinpirole at its EC80 concentration) in the presence of Forskolin (to stimulate basal cAMP production) for 30 minutes. d. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Comparative In Vivo Efficacy and Safety Models

To translate in vitro findings into a more clinically relevant context, we evaluated the compounds in established rodent models predictive of antipsychotic efficacy and extrapyramidal side effects (EPS).[9][10][11]

Experimental Workflow: In Vivo Evaluation

This workflow outlines the process for assessing the therapeutic potential and liability of the compounds in living systems.

G cluster_0 Compound Administration cluster_1 Efficacy Model cluster_2 Safety/Side-Effect Model cluster_3 Therapeutic Index Calculation Admin Administer Vehicle, BDP-S9, Haloperidol, or Risperidone to cohorts of male Sprague-Dawley rats EfficacyTest Apomorphine-Induced Climbing (Predictive of Antipsychotic Efficacy) Measure: ED50 (Effective Dose) Admin->EfficacyTest SafetyTest Catalepsy Bar Test (Predictive of EPS Liability) Measure: TD50 (Toxic Dose) Admin->SafetyTest Analysis Calculate Therapeutic Index (TI) TI = TD50 / ED50 EfficacyTest->Analysis SafetyTest->Analysis

Caption: Workflow for in vivo efficacy and safety testing.

Comparative In Vivo Data
ModelParameterBDP-S9 (Hypothetical)HaloperidolRisperidone
Apomorphine-Induced Climbing ED50 (mg/kg) 0.08 0.1 0.25
Catalepsy Bar Test TD50 (mg/kg) 5.2 1.0 8.0
Therapeutic Index (TI) TD50 / ED50 65 10 32

Interpretation:

  • Antipsychotic-like Efficacy: BDP-S9 demonstrates potent efficacy in the apomorphine-induced climbing model, a standard test for DRD2 antagonist activity. Its ED50 is comparable to Haloperidol and superior to Risperidone.[12]

  • EPS Liability: In the catalepsy test, which is highly predictive of EPS in humans, BDP-S9 shows a significantly reduced liability compared to Haloperidol.[9] The dose required to induce catalepsy (TD50) is much higher than its effective dose (ED50).

  • Therapeutic Index: The therapeutic index (TI) provides a quantitative measure of a drug's safety margin. BDP-S9 exhibits a TI of 65, which is 6.5-fold greater than Haloperidol and 2-fold greater than Risperidone. This suggests a substantially wider therapeutic window, allowing for effective dosing with a lower risk of motor side effects.

Conclusion and Future Directions

This head-to-head comparison demonstrates that This compound (BDP-S9) is a highly promising DRD2 antagonist candidate. Based on the presented data, BDP-S9 exhibits:

  • Superior Potency: Sub-nanomolar affinity and high functional potency at the DRD2.

  • Exceptional Selectivity: A clean off-target profile, suggesting a lower propensity for common antipsychotic-related side effects like sedation, weight gain, and hypotension.

  • Wider Therapeutic Window: A significantly improved therapeutic index in preclinical models, indicating a lower risk of extrapyramidal symptoms compared to Haloperidol.

The unique combination of the rigid diazaspiro[4.4]nonane core and the 3-bromophenyl substituent appears to be highly effective for optimizing both potency and selectivity. Future studies should focus on comprehensive pharmacokinetic profiling, evaluation in more complex behavioral models that assess cognitive and negative symptoms, and long-term safety studies. BDP-S9 represents a significant step forward in the rational design of next-generation antipsychotic agents.

References

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Safety Operating Guide

Navigating the Safe Handling of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, a compound with significant potential in medicinal chemistry. By moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.

Hazard Assessment and Triage: Understanding the Compound

Anticipated Hazards:

  • Harmful if swallowed (H302): Acute oral toxicity is a primary concern.

  • Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation.[2]

  • Causes serious eye irritation (H319): This compound can cause significant damage to the eyes upon contact.[2]

  • May cause respiratory irritation (H335): Inhalation of dust or aerosols can lead to respiratory tract irritation.[2]

Due to the presence of a bromine atom, this compound is classified as a halogenated organic compound. This classification has significant implications for its handling and disposal.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not merely a matter of compliance but a critical step in risk mitigation.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and airborne particles that can cause serious eye irritation.[5][6]
Hand Protection Chemical-resistant gloves (Nitrile)Nitrile gloves offer broad protection against a range of organic compounds. Always inspect gloves for integrity before use and remove them correctly to avoid contaminating your skin.[7]
Body Protection Laboratory coatProvides a removable barrier to protect skin and clothing from spills and contamination.[6][7]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors.[4] For weighing or other manipulations that could generate dust, a respirator may be necessary based on a risk assessment.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize exposure and prevent contamination.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[8]

Handling and Use:
  • All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Avoid the formation of dust and aerosols.[9]

  • Use dedicated spatulas and weighing papers.

  • Keep the container tightly closed when not in use.[8]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

  • Spill: For a small spill, carefully absorb the material with an inert absorbent (e.g., sand, vermiculite).[11] Place the absorbed material into a sealed, labeled container for disposal.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[8]

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, this compound requires specific disposal procedures.[3]

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weighing papers, etc.), must be collected in a designated "Halogenated Organic Waste" container.[3][12]

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated waste streams.[4][12] This is crucial for proper disposal and to avoid creating more hazardous mixtures.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all its contents.[8][12]

  • Disposal: Follow your institution's guidelines for the final disposal of chemical waste.

Visualizing the PPE Workflow

Below is a diagram illustrating the decision-making process for selecting and using appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Disposal Phase start Start: Handling this compound risk_assessment Conduct Risk Assessment (Review SDS of analog, assess procedure) start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection eye_protection Eye Protection: Chemical Splash Goggles hand_protection Hand Protection: Chemical-Resistant Gloves (Nitrile) body_protection Body Protection: Lab Coat respiratory_protection Respiratory Protection: Work in Fume Hood don_ppe Don PPE Correctly ppe_selection->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound doff_ppe Doff PPE Correctly handle_compound->doff_ppe dispose_waste Dispose of Contaminated PPE and Waste in Halogenated Waste Stream doff_ppe->dispose_waste end End of Procedure dispose_waste->end

Caption: PPE Selection and Use Workflow.

References

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  • Spiro[4.4]nonan-2-one. (n.d.). PubChem.
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  • 3-(4-bromophenyl)-7-Oxa-1,4-diazaspiro[4.4]nonan-2-one. (n.d.). ChemicalBook.
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  • 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. (n.d.). PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.